molecular formula C45H82NO8P B10823313 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE

Cat. No.: B10823313
M. Wt: 796.1 g/mol
InChI Key: HNFSZKRUPTYBOQ-ZDYOIFAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-octadecanoyl-2-(7Z,10Z,13Z,16Z)-docosatetraenoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as octadecanoyl and (7Z,10Z,13Z,16Z)-docosatetraenoyl respectively. It has a role as a mouse metabolite.

Properties

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H82NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(48)54-43(42-53-55(49,50)52-40-39-46)41-51-44(47)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11,13,17,19,21-22,26,28,43H,3-10,12,14-16,18,20,23-25,27,29-42,46H2,1-2H3,(H,49,50)/b13-11-,19-17-,22-21-,28-26-/t43-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFSZKRUPTYBOQ-ZDYOIFAYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H82NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

796.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PE(18:0/22:4(7Z,10Z,13Z,16Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0009009
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of N-Acyl Phosphatidylethanolamines (NAPEs) in Central Nervous System Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl phosphatidylethanolamines (NAPEs), a unique class of phospholipids, are increasingly recognized for their critical and multifaceted roles within the central nervous system (CNS). While primarily serving as precursors to the bioactive N-acylethanolamines (NAEs), a family of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382), emerging evidence suggests that NAPEs themselves may possess autonomous signaling functions. This technical guide provides an in-depth exploration of the biological significance of NAPEs in the CNS, detailing their synthesis, metabolism, and downstream signaling cascades. We present a comprehensive overview of the involvement of the NAPE-NAE axis in key neurological processes, including synaptic plasticity, neuroinflammation, and neurogenesis. This document summarizes key quantitative data, provides detailed experimental methodologies for their study, and visualizes complex pathways to facilitate a deeper understanding for researchers and professionals in neuroscience and drug development.

Introduction to N-Acyl Phosphatidylethanolamines (NAPEs)

N-Acyl phosphatidylethanolamines (NAPEs) are tri-acylated glycerophospholipids, distinguished by the presence of a third fatty acid attached to the headgroup nitrogen of a phosphatidylethanolamine (B1630911) (PE) backbone.[[“]] These lipids are found in various mammalian tissues, with particularly dynamic roles in the CNS. The primary and most well-understood function of NAPEs is their role as immediate precursors to N-acylethanolamines (NAEs).[[“]] This conversion is a critical step in the "on-demand" biosynthesis of a diverse array of signaling lipids that modulate a wide range of physiological processes.

Beyond their precursor function, NAPEs have been suggested to play direct roles in membrane stabilization and may influence the association of cytosolic proteins with the cell membrane.[2] However, research into the direct signaling properties of NAPEs is still in its early stages.

Biosynthesis and Metabolism of NAPEs in the CNS

The synthesis and degradation of NAPEs are tightly regulated enzymatic processes that ultimately control the availability of NAEs for signaling.

NAPE Biosynthesis

The formation of NAPEs is catalyzed by N-acyltransferases (NATs), which transfer a fatty acyl group from a donor phospholipid, typically phosphatidylcholine (PC), to the headgroup amine of phosphatidylethanolamine (PE).[3]

NAPE Metabolism to NAEs

The conversion of NAPEs to NAEs is the central metabolic fate of these lipids and is accomplished through several enzymatic pathways. The most prominent of these is mediated by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[4][5]

  • NAPE-PLD Pathway: NAPE-PLD is a zinc metallohydrolase that catalyzes the hydrolysis of the phosphodiester bond in NAPEs to directly release NAEs and phosphatidic acid (PA).[6][7] This enzyme is expressed in specific neuronal populations and is localized to axons, suggesting a key role in synaptic signaling.[8]

  • Alternative Pathways: Evidence from NAPE-PLD knockout mice indicates the existence of alternative, NAPE-PLD-independent pathways for NAE biosynthesis.[9] These alternative routes are less well-characterized but are thought to involve a series of phospholipase and phosphodiesterase activities.

Quantitative Analysis of NAPEs in the CNS

The concentration of NAPEs in the brain is relatively low, reflecting their role as transient signaling precursors. Sensitive analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required for their accurate quantification. A study on rat brain tissue identified and quantified 41 different molecular species of NAPEs, with a total concentration of approximately 3 nmol/g.[10]

N-Acyl ChainTotal Concentration (pmol/g wet weight)Predominant Phosphatidylethanolamine Moiety
N-16:0 (Palmitoyl)1200 ± 20018:1/18:1
N-18:0 (Stearoyl)800 ± 10018:1/18:1
N-18:1 (Oleoyl)600 ± 10018:1/18:1
N-18:2 (Linoleoyl)150 ± 5018:1/18:1
N-20:4 (Arachidonoyl)200 ± 5018:0/20:4
N-22:6 (Docosahexaenoyl)50 ± 2018:0/22:6

Table 1: Representative concentrations of major NAPE species in rat brain tissue. Data adapted from a study utilizing solid-phase extraction and LC-MS/MS.[11]

Biological Roles and Signaling Pathways of NAPE-Derived NAEs

The biological significance of NAPEs in the CNS is largely mediated by their NAE products. Different NAEs, characterized by their specific N-acyl chain, interact with distinct receptor systems and modulate a variety of downstream signaling cascades.

Synaptic Plasticity

The NAPE-NAE system is a key regulator of synaptic function and plasticity. The most studied NAE in this context is anandamide (N-arachidonoylethanolamine, AEA).

  • Anandamide (AEA) Signaling: AEA is a prominent endocannabinoid that acts as a retrograde messenger at both excitatory and inhibitory synapses.[12] Upon postsynaptic synthesis from its NAPE precursor, AEA diffuses to the presynaptic terminal and binds to cannabinoid type 1 receptors (CB1R).[8] This activation leads to the suppression of neurotransmitter release, a process known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE).[4] This modulation of synaptic strength is critical for various forms of short- and long-term synaptic plasticity, including long-term depression (LTD).[12][13]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal CB1R CB1R Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Vesicle Vesicle (Neurotransmitter) Ca_channel->Vesicle Triggers Release Vesicle->Release Receptor Neurotransmitter Receptor Release->Receptor Neurotransmitter Release NAPE NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Substrate for AEA Anandamide (AEA) NAPE_PLD->AEA Produces AEA->CB1R Binds to

AEA-mediated retrograde signaling at the synapse.
Neuroinflammation

Certain NAEs, particularly palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), have potent anti-inflammatory and neuroprotective properties.

  • Palmitoylethanolamide (PEA) Signaling: PEA is an endogenous lipid mediator that modulates neuroinflammation primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α).[[“]][[“]] PEA can shift microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, thereby reducing the production and release of pro-inflammatory cytokines such as TNF-α and IL-1β.[15][16] It also indirectly modulates the cannabinoid CB2 receptor, contributing to its anti-inflammatory effects.[[“]][16]

  • Oleoylethanolamide (OEA) Signaling: OEA also exerts anti-inflammatory effects, in part by activating PPAR-α.[17] In models of neuroinflammation, OEA has been shown to inhibit the activation of the HMGB1/TLR4/NF-κB signaling pathway, a key cascade in the inflammatory response.[18]

NAPE NAPE PEA Palmitoylethanolamide (PEA) NAPE->PEA NAPE-PLD PPARa PPAR-α PEA->PPARa Activates NFkB NF-κB PPARa->NFkB Inhibits AntiInflammatory Anti-inflammatory Response PPARa->AntiInflammatory Promotes ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProInflammatory Promotes

PEA signaling pathway in neuroinflammation.
Neurogenesis

The NAPE-derived NAE, N-docosahexaenoylethanolamine (DHEA), also known as synaptamide, has been implicated in promoting neurogenesis and neuronal differentiation.[3][19] DHEA has been shown to enhance the differentiation of neural stem cells into neurons.[19] This suggests a role for the NAPE-NAE system in brain development and repair.

Experimental Protocols

The study of NAPEs and their metabolic pathways requires a combination of sophisticated analytical and molecular biology techniques.

Lipid Extraction from Brain Tissue

A modified Folch method is commonly employed for the extraction of total lipids, including NAPEs, from brain tissue.

Protocol:

  • Homogenization: Homogenize brain tissue in a 2:1 (v/v) mixture of chloroform:methanol.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and centrifuge to separate the phases.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Solid-Phase Extraction (SPE): For further purification and enrichment of NAPEs, the dried lipid extract can be subjected to SPE using a silica (B1680970) or C18 cartridge.[11][20]

Start Brain Tissue Homogenize Homogenize in Chloroform:Methanol (2:1) Start->Homogenize Phase_Sep Add NaCl and Centrifuge Homogenize->Phase_Sep Collect Collect Lower Organic Phase Phase_Sep->Collect Dry Dry under Nitrogen Collect->Dry SPE Solid-Phase Extraction (Optional) Dry->SPE End NAPE-enriched Lipid Extract Dry->End Direct to Analysis SPE->End

Workflow for NAPE extraction from brain tissue.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual NAPE and NAE molecular species.

Methodology:

  • Chromatography: Reverse-phase liquid chromatography is typically used to separate the different lipid species based on their hydrophobicity.

  • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and accurate quantification.[11][21]

In Situ Hybridization for NAPE-PLD mRNA

In situ hybridization is used to visualize the cellular localization of NAPE-PLD mRNA in brain tissue sections, providing insights into which neuronal populations synthesize this key enzyme.

Protocol Overview:

  • Tissue Preparation: Perfuse and fix brain tissue, followed by cryosectioning.

  • Probe Hybridization: Hybridize tissue sections with a labeled antisense RNA probe specific for NAPE-PLD mRNA.

  • Detection: Use an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the probe label, followed by the addition of a chromogenic or fluorescent substrate.

Immunohistochemistry for NAPE-PLD Protein

Immunohistochemistry allows for the visualization of the subcellular localization of the NAPE-PLD protein.

Protocol Overview:

  • Tissue Preparation: Prepare brain sections as for in situ hybridization.

  • Antibody Incubation: Incubate sections with a primary antibody specific for NAPE-PLD, followed by a labeled secondary antibody.

  • Visualization: Detect the signal using chromogenic or fluorescent methods.

Conclusion and Future Directions

N-acyl phosphatidylethanolamines are integral components of lipid signaling in the central nervous system. Their primary role as precursors to a diverse family of bioactive N-acylethanolamines places them at a critical control point for regulating synaptic plasticity, neuroinflammation, and neurogenesis. The development of advanced analytical techniques has enabled a more detailed understanding of the complexity of the NAPE and NAE lipidome in the brain.

Future research should focus on further elucidating the direct signaling roles of NAPEs themselves, independent of their conversion to NAEs. Investigating how the composition of NAPE molecular species is altered in various neurological disorders could provide novel biomarkers and therapeutic targets. Furthermore, the development of specific inhibitors and activators for the enzymes involved in NAPE metabolism, particularly NAPE-PLD, will be crucial for dissecting the precise roles of this pathway in CNS health and disease and for developing novel therapeutic strategies for a range of neurological and psychiatric conditions.

References

The Pivotal Role of PE(18:0/22:4) in Brain Lipid Architecture and Neurological Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate lipid landscape of the brain is fundamental to its structure and function. Among the myriad of lipid species, phosphatidylethanolamines (PE) are a major class of phospholipids (B1166683), and within this class, specific molecular species play critical roles in neuronal health and disease. This technical guide focuses on 1-stearoyl-2-adrenoyl-sn-glycero-3-phosphoethanolamine , commonly abbreviated as PE(18:0/22:4) , a significant polyunsaturated fatty acid (PUFA)-containing phospholipid in the brain.[1][2][3] This document will provide an in-depth overview of its significance in brain lipid composition, its association with neurological disorders, and the experimental methodologies used for its analysis.

PE(18:0/22:4): A Key Component of the Brain's Lipidome

PE(18:0/22:4) is a glycerophospholipid distinguished by a stearic acid (18:0) at the sn-1 position and an adrenic acid (22:4) at the sn-2 position of the glycerol (B35011) backbone, with a phosphoethanolamine headgroup.[1][2][3] Phosphatidylethanolamines, in general, are the second most abundant class of phospholipids in mammalian cells, constituting about 15-25% of the total lipid content.[4] They are particularly enriched in the inner leaflet of cellular membranes and are abundant in the inner mitochondrial membrane.[4]

The brain exhibits a unique lipid profile, and PE(18:0/22:4) is a notable constituent of this complex environment. While the brain's overall phospholipid composition is less enriched in PUFAs compared to other organs, specific species like PE(18:0/22:4) are crucial for maintaining membrane fluidity and function.[5][6]

Quantitative Distribution in the Human Brain

The concentration of PE(18:0/22:4) varies across different regions of the human brain, reflecting the specialized functions of these areas. The following table summarizes the relative abundance of PE(18:0/22:4) in key brain regions based on available lipidomic data.

Brain RegionRelative Abundance of PE(18:0/22:4) (% of total PE)Reference
Prefrontal CortexMajor molecular species[7][8]
HippocampusMajor molecular species[8]
Cerebellum~3.4%[1]
Entorhinal CortexMajor molecular species[8]

The Significance of PE(18:0/22:4) in Neurological Health and Disease

Alterations in the levels of PE(18:0/22:4) have been implicated in the pathogenesis of several neurodegenerative diseases, highlighting its importance in maintaining neuronal integrity.

Alzheimer's Disease

In the context of Alzheimer's disease (AD), changes in the lipid microenvironment around amyloid-β plaques have been observed. Studies have shown an increased localization of PE species containing arachidonic acid (a related PUFA) near these plaques.[9] While specific quantitative data for PE(18:0/22:4) in AD is still emerging, the overall dysregulation of PUFA-containing PEs suggests a potential role in the disease process.

Parkinson's Disease

Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons in the substantia nigra. Lipidomic analyses have revealed alterations in phospholipid profiles in the PD brain.[10][11] Specifically, studies have pointed to the involvement of oxidized PE species, including hydroperoxy-PE derivatives like PE(18:0/22:4)-OOH, in the process of ferroptosis, a form of iron-dependent cell death implicated in PD.[12]

Huntington's Disease

Huntington's disease (HD) is a genetic neurodegenerative disorder that profoundly affects the striatum (caudate and putamen). Lipidomic studies of post-mortem HD brains have revealed significant alterations in phospholipid composition. Notably, a decrease in PS(18:0/22:4) has been observed in the white cortex of HD patients.[13] While this finding is for a different headgroup, the shared adrenoyl chain suggests a broader dysregulation of lipids containing this specific PUFA in HD.

Signaling Pathways Involving PE(18:0/22:4)

Biosynthesis of Phosphatidylethanolamine (B1630911)

The synthesis of PE in mammalian cells occurs through two primary pathways: the Kennedy pathway (CDP-ethanolamine pathway) located in the endoplasmic reticulum and the phosphatidylserine (B164497) decarboxylation (PSD) pathway in the mitochondria.[14][15][16][17][18]

PE_Biosynthesis General Phosphatidylethanolamine (PE) Biosynthesis Pathways cluster_kennedy Kennedy Pathway (Endoplasmic Reticulum) cluster_psd PSD Pathway (Mitochondria) cluster_er_ps ER (PS Synthesis) Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP:phosphoethanolamine cytidylyltransferase PE_Kennedy PE(18:0/22:4) CDP_Ethanolamine->PE_Kennedy Ethanolaminephosphotransferase DAG Diacylglycerol (DAG) DAG->PE_Kennedy Ethanolaminephosphotransferase Phosphatidylserine Phosphatidylserine (PS) PE_PSD PE(18:0/22:4) Phosphatidylserine->PE_PSD Phosphatidylserine Decarboxylase (PSD) PC_PE Phosphatidylcholine (PC) or Phosphatidylethanolamine (PE) PS_synth Phosphatidylserine (PS) PC_PE->PS_synth Phosphatidylserine Synthase 1/2 Serine Serine Serine->PS_synth Phosphatidylserine Synthase 1/2 PS_synth->Phosphatidylserine Transport to Mitochondria

Biosynthesis of Phosphatidylethanolamine (PE).
The Role of PE(18:0/22:4) in Ferroptosis

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. PE species containing polyunsaturated fatty acids, such as arachidonic acid (20:4) and adrenic acid (22:4), are key substrates for this process.[4][19] The incorporation of adrenic acid into PE is a critical step, mediated by the enzymes Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3).[20][21][22] Following its incorporation, PE(18:0/22:4) can be oxidized by lipoxygenases (LOXs) to form lipid hydroperoxides (PE(18:0/22:4)-OOH), which act as a death signal, ultimately leading to membrane damage and cell death.[23][24][25][26]

Ferroptosis_Pathway PE(18:0/22:4)-Mediated Ferroptosis Pathway cluster_inhibition Inhibition AdrenicAcid Adrenic Acid (22:4) AdrenoylCoA Adrenoyl-CoA AdrenicAcid->AdrenoylCoA ACSL4 PE_18_22 PE(18:0/22:4) AdrenoylCoA->PE_18_22 LPCAT3 LysoPE Lyso-PE (18:0) LysoPE->PE_18_22 LPCAT3 PE_OOH PE(18:0/22:4)-OOH (Lipid Hydroperoxide) PE_18_22->PE_OOH Lipoxygenases (LOXs) + O2 MembraneDamage Membrane Damage & Cell Death PE_OOH->MembraneDamage PE_OH PE(18:0/22:4)-OH (Reduced Lipid) PE_OOH->PE_OH GPX4 GPX4 GPX4 GPX4_Inhibitor GPX4 Inhibitors (e.g., RSL3) GPX4_Inhibitor->GPX4

The ferroptosis pathway involving PE(18:0/22:4).

Experimental Protocols for the Analysis of PE(18:0/22:4)

The accurate quantification and identification of PE(18:0/22:4) in brain tissue are crucial for understanding its role in health and disease. This typically involves lipid extraction followed by analysis using liquid chromatography-mass spectrometry (LC-MS).

Lipid Extraction from Brain Tissue

A common and effective method for extracting lipids from brain tissue is a modified Folch or Bligh-Dyer method.

Protocol: Modified Folch Extraction

  • Homogenization: Homogenize frozen brain tissue (~50-100 mg) in a 2:1 (v/v) mixture of chloroform:methanol (B129727). The final volume of the solvent mixture should be 20 times the volume of the tissue sample.

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and centrifuge at a low speed (e.g., 2000 rpm) to separate the mixture into two phases.

  • Collection of Lipid Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual lipid species.

Workflow: LC-MS/MS Analysis of PE(18:0/22:4)

LCMS_Workflow LC-MS/MS Workflow for PE(18:0/22:4) Analysis SamplePrep Brain Tissue Homogenization & Lipid Extraction LC_Separation Liquid Chromatography (LC) Separation of Lipid Classes SamplePrep->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS1 Mass Spectrometry (MS1) Selection of Precursor Ion (m/z for PE(18:0/22:4)) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem Mass Spectrometry (MS2) Detection of Product Ions CID->MS2 Quantification Quantification (based on peak area) MS2->Quantification

LC-MS/MS analysis workflow.

Key Parameters for PE(18:0/22:4) Analysis:

  • Chromatography: Reversed-phase chromatography is commonly used to separate different PE species based on their acyl chain length and degree of unsaturation.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for the analysis of phosphatidylethanolamines.

  • Mass Transitions: For quantification using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for PE(18:0/22:4) are monitored. The precursor ion corresponds to the deprotonated molecule [M-H]⁻, and product ions are generated by fragmentation of the headgroup or loss of the fatty acyl chains.

Conclusion

PE(18:0/22:4) is a vital component of the brain's lipidome, playing a significant role in membrane structure and cellular signaling. Its dysregulation is increasingly recognized as a factor in the pathology of major neurodegenerative diseases, particularly through its involvement in the ferroptosis pathway. The continued application of advanced lipidomic techniques will be instrumental in further elucidating the precise roles of PE(18:0/22:4) in neuronal function and in identifying it as a potential therapeutic target for neurological disorders. This guide provides a foundational understanding for researchers and drug development professionals to navigate the complexities of brain lipidomics and the specific importance of PE(18:0/22:4).

References

Cellular Localization of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE), a specific molecular species of the phosphatidylethanolamine (B1630911) (PE) class of glycerophospholipids, is an important component of cellular membranes. Characterized by a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated adrenic acid (22:4) at the sn-2 position, SAPE's unique structure influences membrane properties and cellular processes. This guide provides a comprehensive overview of the current understanding of SAPE's cellular localization, the experimental methodologies used for its determination, and its role in metabolic pathways.

Phosphatidylethanolamines are known to be key components of lipid bilayers and are involved in metabolism and signaling.[1] While the precise distribution of every lipid species is a complex and ongoing area of research, evidence points to a non-uniform distribution of SAPE within the cell, with notable enrichment in specific organelles.

Cellular and Subcellular Distribution of SAPE

Current research indicates that SAPE is primarily localized to cellular membranes, with a significant presence in mitochondria and the endoplasmic reticulum (ER).[2][3][4] It is also found in the extracellular space.[2][5]

In the grey matter of the human prefrontal cortex, PE(18:0/22:4) has been identified as a major molecular species within the phosphatidylethanolamine class in both mitochondrial and microsomal fractions.[3] The microsomal fraction is rich in fragments of the endoplasmic reticulum. Furthermore, studies on the human hippocampus have revealed that levels of SAPE in isolated mitochondria are inversely correlated with age, suggesting a role in mitochondrial function that changes over the lifespan.[4][6]

Phosphatidylethanolamines, as a class, are known to be more abundant in the inner leaflet of the plasma membrane, contributing to the asymmetry of the lipid bilayer.

Quantitative Data on SAPE Distribution

While qualitative data points to the enrichment of SAPE in mitochondria and the ER, comprehensive quantitative data on its distribution across all subcellular compartments remains limited in the currently available literature. The following table summarizes the key findings regarding the relative abundance of SAPE.

Tissue/Cell TypeSubcellular FractionRelative Abundance of PE(18:0/22:4)Reference
Human Prefrontal Cortex (Grey Matter)MitochondriaMajor molecular species of Phosphatidylethanolamines[3]
Human Prefrontal Cortex (Grey Matter)Microsomes (ER-rich)Major molecular species of Phosphatidylethanolamines[3]
Human HippocampusMitochondriaLevels inversely correlated with subject age[4][6]
Murine MacrophagesWhole CellMajor cellular reservoir of Adrenic Acid (22:4) is in PE species

Experimental Protocols for Determining Subcellular Localization

The determination of the subcellular localization of specific lipid species like SAPE relies on a combination of organelle fractionation and advanced analytical techniques, primarily mass spectrometry-based lipidomics.

Subcellular Fractionation by Differential Centrifugation

This is a foundational technique for isolating specific organelles from cell or tissue homogenates.

Objective: To separate major organelles (e.g., nuclei, mitochondria, microsomes/ER, cytosol) based on their size and density.

General Protocol:

  • Homogenization: Tissues or cultured cells are first homogenized in a buffered isotonic solution (e.g., containing sucrose, MOPS, and protease inhibitors) using a Dounce or Potter-Elvehjem homogenizer. This process disrupts the plasma membrane while keeping the organelles intact.

  • Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600-1000 x g) for 10 minutes to pellet the nuclei and any unbroken cells. The supernatant is collected.

  • Medium-Speed Centrifugation: The supernatant from the previous step is then centrifuged at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes. This pellets the mitochondria. The resulting supernatant is carefully collected.

  • High-Speed Ultracentrifugation: The supernatant from the mitochondrial spin is subjected to ultracentrifugation at a very high speed (e.g., 100,000 x g) for 60 minutes. This pellets the microsomal fraction, which is rich in fragments of the endoplasmic reticulum and Golgi apparatus. The final supernatant is the cytosolic fraction.

  • Washing: Each pellet (nuclear, mitochondrial, microsomal) is typically washed by resuspension in the homogenization buffer and re-centrifugation to minimize cross-contamination.

  • Purity Assessment: The purity of each fraction should be assessed by Western blotting for well-established organelle-specific marker proteins (e.g., Histone H3 for nucleus, Cytochrome c oxidase subunit IV for mitochondria, Calreticulin for ER).

Lipid Extraction from Isolated Organelles

Once the subcellular fractions are isolated and their purity is confirmed, the lipids are extracted.

Objective: To efficiently extract all lipids from the aqueous environment of the organelle suspension.

General Protocol (based on the Folch method):

  • Solvent Addition: To the aqueous organelle suspension, add a 2:1 (v/v) mixture of chloroform (B151607) and methanol. The final solvent-to-sample ratio should be around 20:1 to ensure a single-phase system.

  • Agitation: The mixture is vortexed or agitated vigorously for 15-20 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 0.2 volumes of a salt solution (e.g., 0.9% NaCl) to the mixture. This will induce phase separation, resulting in a lower organic phase (containing the lipids) and an upper aqueous phase (containing polar metabolites).

  • Centrifugation: The mixture is centrifuged at a low speed to achieve a clean separation of the two phases.

  • Lipid Collection: The lower chloroform phase containing the lipids is carefully collected using a glass pipette.

  • Drying: The collected lipid extract is dried under a stream of nitrogen gas to remove the solvent.

  • Storage: The dried lipid film is stored at -80°C until analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the primary analytical technique for identifying and quantifying individual lipid species.

Objective: To separate, identify, and quantify PE(18:0/22:4) within the complex lipid extract.

General Protocol:

  • Resuspension: The dried lipid extract is resuspended in an appropriate solvent for LC-MS analysis (e.g., a mixture of methanol, isopropanol, and water).

  • Chromatographic Separation: The resuspended sample is injected into a liquid chromatography system. A C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used to separate the different lipid classes. A gradient of solvents with varying polarity is used to elute the lipids from the column.

  • Mass Spectrometry Detection: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is commonly used to ionize the lipid molecules.

  • Identification (MS1): The mass spectrometer scans for the precursor ion mass-to-charge ratio (m/z) corresponding to PE(18:0/22:4).

  • Fragmentation (MS/MS): The precursor ion of interest is then isolated and fragmented. The resulting fragment ions are characteristic of the headgroup and the fatty acyl chains. For PE(18:0/22:4), specific fragments corresponding to stearic acid (18:0) and adrenic acid (22:4) will be observed, confirming its identity.

  • Quantification: The abundance of PE(18:0/22:4) is determined by the intensity of its precursor ion or a specific fragment ion, relative to an internal standard (a non-endogenous lipid species with similar chemical properties added at a known concentration at the beginning of the extraction process).

Signaling and Metabolic Pathways

SAPE is synthesized as part of the general pathway for phosphatidylethanolamine biosynthesis. The initial steps of this pathway occur on the cytosolic face of the endoplasmic reticulum.

Phosphatidylethanolamine Biosynthesis (Kennedy Pathway)

The primary route for PE synthesis in mammalian cells is the Kennedy pathway, which takes place at the endoplasmic reticulum.

G Phosphatidylethanolamine Biosynthesis (Kennedy Pathway) Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase ATP ATP ADP ADP ATP->ADP CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP:phosphoethanolamine cytidylyltransferase CTP CTP PPi PPi CTP->PPi SAPE This compound CDP_Ethanolamine->SAPE CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase DAG Diacylglycerol (1-Stearoyl-2-Adrenoyl-glycerol) DAG->SAPE CMP CMP SAPE->CMP G Experimental Workflow for SAPE Subcellular Localization cluster_sample_prep Sample Preparation cluster_fractionation Subcellular Fractionation cluster_analysis Analysis Tissue_Cells Tissues or Cultured Cells Homogenization Homogenization Tissue_Cells->Homogenization Differential_Centrifugation Differential Centrifugation Homogenization->Differential_Centrifugation Mitochondria Mitochondrial Fraction Differential_Centrifugation->Mitochondria Microsomes Microsomal (ER) Fraction Differential_Centrifugation->Microsomes Other_Fractions Other Fractions Differential_Centrifugation->Other_Fractions Lipid_Extraction Lipid Extraction Mitochondria->Lipid_Extraction Microsomes->Lipid_Extraction Other_Fractions->Lipid_Extraction LC_MS_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis G Logical Flow of SAPE Biosynthesis and Transport cluster_synthesis Biosynthesis cluster_transport Transport ER Endoplasmic Reticulum SAPE_Synthesis SAPE Synthesis ER->SAPE_Synthesis Mitochondria Mitochondria Other_Organelles Other Organelles Plasma_Membrane Plasma Membrane Vesicular_Transport Vesicular Transport SAPE_Synthesis->Vesicular_Transport Non_Vesicular_Transport Non-Vesicular Transport (Lipid Transfer Proteins) SAPE_Synthesis->Non_Vesicular_Transport Vesicular_Transport->Other_Organelles Vesicular_Transport->Plasma_Membrane Non_Vesicular_Transport->Mitochondria Non_Vesicular_Transport->Other_Organelles

References

The Trojan Horse in the Powerhouse: S-Adenosyl-L-ethionine's Putative Role in Disrupting Mitochondrial Membrane Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondria, the cellular powerhouses, are central to cellular metabolism, bioenergetics, and signaling. The integrity of the mitochondrial membranes is paramount for these functions. S-adenosyl-L-methionine (SAMe), a crucial methyl donor, plays a vital role in maintaining mitochondrial membrane fluidity and protecting against oxidative stress. This technical guide delves into the established roles of SAMe in mitochondrial biology and puts forth a detailed hypothesis on the disruptive effects of its analog, S-adenosyl-L-ethionine (SAPE). As the activated form of the hepatotoxic amino acid ethionine, SAPE is postulated to act as a competitive inhibitor of SAMe-dependent processes, leading to profound mitochondrial dysfunction. This guide provides a comprehensive overview of the potential mechanisms of SAPE-induced mitochondrial toxicity, details experimental protocols to investigate these effects, and presents visual workflows and pathways to facilitate a deeper understanding for researchers in the field.

The Established Role of S-Adenosyl-L-methionine (SAMe) in Mitochondrial Health

S-adenosyl-L-methionine is a universal methyl donor essential for numerous biochemical reactions, including those vital for mitochondrial integrity and function. Its primary roles within the mitochondria can be summarized as follows:

  • Maintenance of Membrane Fluidity: The inner mitochondrial membrane (IMM) has a unique lipid composition, with a critical ratio of phosphatidylcholine (PC) to phosphatidylethanolamine (B1630911) (PE). SAMe is the methyl donor for the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which catalyzes the conversion of PE to PC.[1][2] A balanced PC/PE ratio is essential for maintaining the fluidity and integrity of the mitochondrial membrane, which in turn influences the function of membrane-bound protein complexes of the electron transport chain.[3]

  • Mitochondrial Glutathione (B108866) (GSH) Pool Maintenance: Glutathione is a major antioxidant that protects mitochondria from the damaging effects of reactive oxygen species (ROS) generated during oxidative phosphorylation.[4][5] SAMe is a precursor for the synthesis of cysteine, a rate-limiting amino acid for GSH production.[6][7] Adequate levels of mitochondrial GSH are critical for detoxifying ROS and preventing lipid peroxidation of the mitochondrial membranes.[8]

  • Regulation of the Respiratory Chain: Recent studies have shown that SAMe negatively regulates the expression of Methylation-Controlled J protein (MCJ), an endogenous inhibitor of the mitochondrial respiratory chain complex I.[9][10][11] By suppressing MCJ, SAMe helps to maintain efficient electron transport and ATP production.

The multifaceted role of SAMe in preserving mitochondrial function is underscored by its therapeutic potential in liver diseases and other conditions associated with mitochondrial dysfunction.[6][12]

S-Adenosyl-L-ethionine (SAPE): The Antagonist at the Mitochondrial Gate

S-adenosyl-L-ethionine is the S-ethyl analog of SAMe, formed from the reaction of ethionine and ATP. Due to its structural similarity to SAMe, SAPE is hypothesized to act as a competitive inhibitor of SAMe-dependent methyltransferases.[13] Instead of donating a methyl group, SAPE donates an ethyl group in a process termed "transethylation." This aberrant modification of crucial biomolecules can lead to their dysfunction.

The toxic effects of ethionine, the precursor of SAPE, are well-documented and include mitochondrial damage, hepatic steatosis, and ATP depletion.[14][15][16] These observations strongly suggest that SAPE is the ultimate culprit, exerting its toxicity by disrupting critical mitochondrial processes.

Hypothesized Mechanisms of SAPE-Induced Mitochondrial Dysfunction

Based on the known roles of SAMe and the toxicological profile of ethionine, we propose the following mechanisms by which SAPE disrupts mitochondrial membrane structure and function:

  • Inhibition of Phosphatidylcholine Synthesis and Altered Membrane Fluidity: SAPE likely acts as a competitive inhibitor of PEMT, the enzyme responsible for PC synthesis in the mitochondrial membrane.[1] This inhibition would lead to a decreased PC/PE ratio, resulting in a more rigid and less fluid inner mitochondrial membrane. Such changes in membrane dynamics can impair the function of the electron transport chain complexes and ATP synthase, leading to reduced ATP production.

  • Depletion of Mitochondrial Glutathione and Increased Oxidative Stress: By competing with SAMe, SAPE may indirectly inhibit the transsulfuration pathway, thereby reducing the synthesis of cysteine and, consequently, mitochondrial GSH.[17] A decline in the mitochondrial GSH pool would leave the organelle vulnerable to oxidative damage from ROS, leading to lipid peroxidation, protein damage, and mtDNA mutations.

  • Dysregulation of the Respiratory Chain via MCJ: SAPE-mediated interference with SAMe-dependent methylation could disrupt the regulation of MCJ. An inability to suppress MCJ would lead to its accumulation and subsequent inhibition of respiratory chain complex I, further compromising ATP synthesis and increasing ROS production.[10]

  • Impaired Mitochondrial Protein Synthesis: Studies in yeast have shown that ethionine impairs the incorporation of amino acids into mitochondrial translation products.[18] This suggests that SAPE interferes with the synthesis of essential proteins encoded by the mitochondrial genome, which are critical components of the respiratory chain complexes. The incorporation of ethionine in place of methionine into these proteins could also lead to misfolded, non-functional proteins that are targeted for degradation.[18]

Quantitative Data on SAMe's Impact on Mitochondrial Parameters

While direct quantitative data for SAPE is lacking, the following table summarizes the observed effects of SAMe supplementation in various studies, providing a baseline for the potential antagonistic effects of SAPE.

ParameterModel SystemTreatmentObserved EffectReference
Mitochondrial Glutathione (GSH) Alcohol-fed ratsSAMe supplementationRepletion of mitochondrial GSH levels[9]
Mitochondrial Membrane Fluidity Npc1-/- mice (Niemann-Pick type C)SAMe treatmentIncreased PC/PE ratio, restored membrane fluidity[3]
Respiratory Chain Complex Activity Alcohol-fed ratsSAMe supplementationMaintained Complex I and IV activities[19]
ATP Levels Healthy human subjectsOral SAMeSignificantly lower beta nucleoside triphosphate (predominantly ATP) levels in the brain, with a corresponding increase in phosphocreatine.[20]
Mitochondrial Respiration Alcohol-fed ratsSAMe co-administrationPrevented the depression in mitochondrial respiration[21][22]

Experimental Protocols for Investigating the Role of SAPE in Mitochondrial Function

To validate the hypothesized mechanisms of SAPE-induced mitochondrial toxicity, the following experimental protocols can be employed.

Isolation of Mitochondria from Cultured Cells or Tissues

Objective: To obtain a pure and functional fraction of mitochondria for downstream assays.

Methodology:

  • Harvest cells or homogenize tissue in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Homogenize the sample using a Dounce homogenizer or a similar mechanical disruption method.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in an appropriate buffer for the subsequent assay.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the integrity of the inner mitochondrial membrane and the activity of the electron transport chain.

Methodology (using JC-1 dye):

  • Treat isolated mitochondria or intact cells with varying concentrations of SAPE for a defined period.

  • Incubate the samples with JC-1 dye (e.g., 2 µM) for 15-30 minutes at 37°C.

  • Wash the samples to remove excess dye.

  • Measure the fluorescence intensity at two wavelengths: ~590 nm (red, J-aggregates in healthy mitochondria) and ~529 nm (green, JC-1 monomers in depolarized mitochondria).

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Assessment of Mitochondrial Respiratory Chain Complex Activities

Objective: To determine the specific sites of inhibition within the electron transport chain.

Methodology (Spectrophotometric Assays):

  • Isolate mitochondria from control and SAPE-treated samples.

  • Lyse the mitochondria to release the respiratory chain complexes.

  • Measure the activity of each complex using specific substrates and inhibitors:

    • Complex I (NADH:ubiquinone oxidoreductase): Measure the rotenone-sensitive oxidation of NADH at 340 nm.

    • Complex II (Succinate dehydrogenase): Measure the reduction of a specific electron acceptor (e.g., DCPIP) at 600 nm.

    • Complex III (Ubiquinol:cytochrome c oxidoreductase): Measure the antimycin A-sensitive reduction of cytochrome c at 550 nm.

    • Complex IV (Cytochrome c oxidase): Measure the oxidation of reduced cytochrome c at 550 nm.

  • Normalize the enzyme activities to the total mitochondrial protein content.

Determination of Mitochondrial Glutathione (GSH) Levels

Objective: To quantify the impact of SAPE on the mitochondrial antioxidant capacity.

Methodology (HPLC-based):

  • Isolate mitochondria from control and SAPE-treated samples.

  • Lyse the mitochondria and deproteinize the lysate.

  • Derivatize the GSH in the sample with a fluorescent tag (e.g., monobromobimane).

  • Separate the derivatized GSH by reverse-phase high-performance liquid chromatography (HPLC).

  • Quantify the GSH levels using a fluorescence detector and compare to a standard curve.

Analysis of Mitochondrial Phospholipid Composition

Objective: To determine the effect of SAPE on the PC/PE ratio.

Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS):

  • Isolate mitochondria from control and SAPE-treated samples.

  • Extract the lipids from the mitochondrial membranes using a suitable solvent system (e.g., Bligh-Dyer method).

  • Separate the different phospholipid species using liquid chromatography.

  • Identify and quantify the individual PC and PE species using mass spectrometry.

  • Calculate the total PC to total PE ratio.

Visualizing the Impact of SAPE on Mitochondrial Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways affected by SAMe and the hypothesized points of disruption by SAPE.

SAMe_Mitochondrial_Pathways cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Methionine Methionine SAMe_cyto SAMe Methionine->SAMe_cyto MAT ATP_cyto ATP ATP_cyto->SAMe_cyto SAPE_cyto SAPE ATP_cyto->SAPE_cyto Cysteine Cysteine SAMe_cyto->Cysteine Transsulfuration PEMT PEMT SAMe_cyto->PEMT MCJ MCJ SAMe_cyto->MCJ Inhibition Mito_Protein_Syn Mitochondrial Protein Synthesis SAMe_cyto->Mito_Protein_Syn Required for functional proteins Ethionine Ethionine Ethionine->SAPE_cyto MAT SAPE_cyto->Cysteine Inhibition of Transsulfuration SAPE_cyto->PEMT Competitive Inhibition SAPE_cyto->MCJ Disruption of Regulation? SAPE_cyto->Mito_Protein_Syn Incorporation & Dysfunction GSH_cyto GSH Cysteine->GSH_cyto GSH_mito GSH GSH_cyto->GSH_mito Transport PE Phosphatidylethanolamine (PE) PC Phosphatidylcholine (PC) PE->PC 3x Methylation Membrane Inner Mitochondrial Membrane PC->Membrane Maintains Fluidity PEMT->PC ROS ROS GSH_mito->ROS Detoxification ETC Electron Transport Chain (ETC) ETC->ROS ATP_mito ATP ETC->ATP_mito MCJ->ETC Inhibition

Caption: SAMe's role in mitochondrial function and hypothesized disruption by SAPE.

Experimental_Workflow cluster_mito_assays Isolated Mitochondria Assays cluster_cell_assays Intact Cell Assays start Cell/Tissue Culture (Treatment with SAPE vs. Control) mito_iso Mitochondrial Isolation start->mito_iso intact_cells Intact Cell Assays start->intact_cells resp_chain Respiratory Chain Complex Activities mito_iso->resp_chain gsh_assay Mitochondrial GSH Levels mito_iso->gsh_assay lipid_analysis Phospholipid Composition (PC/PE Ratio) mito_iso->lipid_analysis mmp_assay Mitochondrial Membrane Potential (ΔΨm) intact_cells->mmp_assay atp_assay Cellular ATP Levels intact_cells->atp_assay ros_assay ROS Production intact_cells->ros_assay end Data Analysis and Interpretation resp_chain->end gsh_assay->end lipid_analysis->end mmp_assay->end atp_assay->end ros_assay->end

Caption: Workflow for investigating SAPE's effects on mitochondrial function.

Conclusion and Future Directions

While direct experimental evidence on the effects of S-adenosyl-L-ethionine on mitochondrial membrane structure and function is currently limited, the existing knowledge of SAMe's vital roles and the toxicological data on ethionine provide a strong foundation for a compelling hypothesis. SAPE likely acts as a multifaceted mitochondrial toxin by competitively inhibiting crucial methylation reactions, leading to decreased membrane fluidity, increased oxidative stress, impaired respiratory chain function, and defective mitochondrial protein synthesis.

The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to systematically investigate the impact of SAPE on mitochondria. A thorough understanding of these mechanisms is not only crucial for elucidating the pathophysiology of ethionine-induced toxicity but also holds significant implications for drug development, particularly in the context of identifying and mitigating off-target mitochondrial liabilities of novel therapeutics. Future research should focus on direct in vitro and in vivo studies to quantify the effects of SAPE on the mitochondrial parameters outlined in this guide, which will be instrumental in validating the proposed mechanisms and advancing our understanding of mitochondrial toxicology.

References

The Role of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE in Aging and Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate process of aging is accompanied by a cascade of molecular changes, with lipid metabolism emerging as a critical nexus. Among the myriad of lipid species, 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE), a specific phosphatidylethanolamine (B1630911) (PE), has garnered attention for its potential role in the aging brain. This technical guide provides a comprehensive overview of SAPE in the context of aging and lipidomics, summarizing current quantitative data, detailing experimental protocols for its analysis, and visualizing its implicated signaling pathways. Lipidomics studies have revealed an inverse correlation between SAPE levels in the mitochondria of the human hippocampus and advancing age, suggesting its potential as a biomarker for cerebral aging and a target for interventions aimed at promoting healthy brain aging.

Introduction to this compound (SAPE)

This compound, also denoted as PE(18:0/22:4), is a glycerophospholipid characterized by a stearic acid (18:0) at the sn-1 position and an adrenic acid (22:4), a long-chain polyunsaturated fatty acid (PUFA), at the sn-2 position of the glycerol (B35011) backbone. The head group is phosphoethanolamine. PEs are major components of cellular membranes, particularly abundant in the nervous system, where they contribute to membrane fluidity and integrity[1]. The presence of adrenic acid, a C22 omega-6 fatty acid, makes SAPE particularly susceptible to oxidation, implicating it in processes related to oxidative stress, a hallmark of aging[2].

Quantitative Data on SAPE and Related Phospholipids (B1166683) in Aging

Lipidomics studies utilizing mass spectrometry have enabled the quantification of specific lipid species in various tissues during the aging process. A key finding is the age-dependent decline of adrenic acid-containing phospholipids in the human brain.

Lipid SpeciesTissue/Subcellular FractionAge-Related ChangeReference
This compound (SAPE) Human Hippocampus MitochondriaInversely correlated with subject age[3][4]
Phospholipids containing Adrenic AcidHuman HippocampusGeneral decrease with age[5]
PE(18:0/22:4)Human Prefrontal CortexMajor molecular species of ethanolamine (B43304) glycerophospholipids[1][6]
PE(18:0/20:4)Human Prefrontal CortexDecreases with age[5]
PS(18:0/22:6)Human Prefrontal CortexIncreases with age[5]

Table 1: Summary of Quantitative Changes in SAPE and Related Phospholipids with Age. This table highlights the observed changes in the levels of SAPE and other relevant phospholipids in different regions of the human brain during the aging process.

Experimental Protocols

The accurate quantification of SAPE in biological samples is crucial for understanding its role in aging. The following section outlines a detailed methodology based on established lipidomics workflows.

Brain Tissue Homogenization and Lipid Extraction (Folch Method)

This protocol is a widely accepted method for the total lipid extraction from brain tissue[7][8].

Materials:

  • Brain tissue sample (e.g., hippocampus)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass vials

Procedure:

  • Weigh the frozen brain tissue (~100 mg).

  • Add 20 volumes of a 2:1 (v/v) mixture of chloroform:methanol to the tissue in a glass tube.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.

  • Centrifuge the homogenate to pellet the tissue debris.

  • Collect the supernatant (the single-phase extract).

  • Add 0.2 volumes of 0.9% NaCl solution to the extract to induce phase separation.

  • Vortex the mixture and centrifuge to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1 v/v) for LC-MS/MS analysis.

G cluster_extraction Lipid Extraction Workflow start Start: Brain Tissue Sample homogenize Homogenize in Chloroform/Methanol (2:1) start->homogenize centrifuge1 Centrifuge to Pellet Debris homogenize->centrifuge1 separate Collect Supernatant centrifuge1->separate add_salt Add 0.9% NaCl for Phase Separation separate->add_salt centrifuge2 Centrifuge to Separate Phases add_salt->centrifuge2 collect_lipid Collect Lower Chloroform Phase centrifuge2->collect_lipid dry Dry Under Nitrogen collect_lipid->dry resuspend Resuspend for Analysis dry->resuspend

Lipid extraction workflow from brain tissue.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section describes a targeted approach for the quantification of SAPE using LC-MS/MS with Multiple Reaction Monitoring (MRM).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Materials:

  • C18 reversed-phase column

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid[9].

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid[9].

  • Internal Standard: Deuterated PE standard (e.g., PE(18:0-d35/18:1)) or an odd-chain PE standard (e.g., PE(17:0/17:0))[10][11]. A commercially available deuterated standard for a closely related species is recommended for accurate quantification.

Procedure:

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample before lipid extraction to correct for sample loss and ionization variability.

  • Chromatographic Separation:

    • Inject the resuspended lipid extract onto the C18 column.

    • Use a gradient elution starting with a lower percentage of mobile phase B and gradually increasing to elute more hydrophobic lipids. A typical gradient might run from 30% B to 100% B over 20 minutes.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode, as PEs readily form [M-H]⁻ ions.

    • Set up an MRM method to monitor specific precursor-to-product ion transitions for SAPE and the internal standard.

      • SAPE (PE(18:0/22:4)) Precursor Ion (m/z): ~796.5

      • SAPE Product Ions: Fragment ions corresponding to the stearoyl (m/z 283.3) and adrenoyl (m/z 331.3) fatty acyl chains.

      • Internal Standard Transitions: Monitor the specific transitions for the chosen deuterated or odd-chain PE standard.

  • Quantification:

    • Integrate the peak areas for the SAPE and internal standard MRM transitions.

    • Calculate the concentration of SAPE in the sample by comparing the ratio of the SAPE peak area to the internal standard peak area against a calibration curve prepared with known concentrations of a SAPE standard.

G cluster_lcms LC-MS/MS Quantification Workflow start Start: Extracted Lipid Sample with Internal Standard hplc HPLC Separation (C18 Column) start->hplc esi Electrospray Ionization (Negative Mode) hplc->esi ms1 Q1: Precursor Ion Selection (SAPE & IS) esi->ms1 cid Q2: Collision-Induced Dissociation ms1->cid ms2 Q3: Product Ion Selection cid->ms2 detector Detector ms2->detector quant Quantification (Peak Area Ratio) detector->quant

LC-MS/MS workflow for SAPE quantification.

Signaling Pathways and Biological Relevance

The precise signaling pathways directly initiated by SAPE are still under investigation. However, based on its molecular components and observed correlations, several pathways are implicated.

Oxidative Stress and Ferroptosis

The adrenoyl moiety of SAPE, being a polyunsaturated fatty acid, is highly susceptible to oxidation. Under conditions of oxidative stress, which increases with age, SAPE can be oxidized to SAPE-OOH (1-stearoyl-2-(hydroperoxy)-adrenoyl-sn-glycero-3-PE). This oxidized form of SAPE has been identified as a key "eat-me" signal on the surface of ferroptotic cells, a form of iron-dependent programmed cell death implicated in aging and neurodegeneration[12]. The clearance of these cells by microglia can contribute to the inflammatory environment in the aging brain.

G cluster_ferroptosis SAPE in Ferroptosis Signaling sape SAPE (PE(18:0/22:4)) sape_ooh SAPE-OOH ros Increased Oxidative Stress (Aging) ros->sape Oxidation ferroptosis Ferroptosis sape_ooh->ferroptosis Induces clearance Microglial Clearance ferroptosis->clearance Triggers inflammation Neuroinflammation clearance->inflammation Contributes to

Proposed role of SAPE in ferroptosis.
Adrenic Acid Metabolism and Downstream Signaling

The degradation of SAPE, likely through the action of phospholipases such as phospholipase A2 (PLA2), can release adrenic acid[13]. Free adrenic acid can then be metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes to generate a variety of bioactive lipid mediators[14][15]. These mediators can modulate inflammatory responses and vascular function. Furthermore, adrenic acid has been shown to influence the PI3K/Akt signaling pathway, which is a central regulator of cell growth, survival, and metabolism, and is known to be dysregulated in aging[14][16].

G cluster_adrenic_acid Adrenic Acid Signaling sape SAPE (PE(18:0/22:4)) pla2 Phospholipase A2 sape->pla2 Degradation adrenic_acid Free Adrenic Acid enzymes COX, LOX, CYP adrenic_acid->enzymes Metabolism pi3k_akt PI3K/Akt Pathway adrenic_acid->pi3k_akt Influences mediators Bioactive Lipid Mediators enzymes->mediators cellular_response Inflammation, Vascular Function, Cell Survival mediators->cellular_response Modulate pi3k_akt->cellular_response Regulates

Downstream signaling of adrenic acid from SAPE.

Conclusion and Future Directions

This compound is emerging as a significant lipid species in the landscape of brain aging. Its declining levels with age, particularly in the hippocampus, and its connection to oxidative stress and cell death pathways, position it as a potential biomarker and therapeutic target. Further research is warranted to fully elucidate the specific enzymes responsible for SAPE synthesis and degradation in the brain, and to unravel the direct signaling cascades it may initiate. The development of highly specific analytical methods and the use of advanced lipidomics platforms will be instrumental in advancing our understanding of SAPE's role in maintaining neuronal health and its contribution to the pathology of age-related neurodegenerative diseases. This knowledge will be invaluable for the development of novel therapeutic strategies aimed at promoting healthy brain aging.

References

Adrenic Acid: A Comprehensive Technical Guide to its Metabolism and Phospholipid Integration

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Adrenic acid (AdA), a 22-carbon omega-6 polyunsaturated fatty acid (PUFA), is an elongation product of arachidonic acid (AA).[1] Once considered a minor fatty acid, AdA is now recognized as an important bioactive lipid, abundant in the adrenal glands, brain, and vasculature.[2][3] It is a key player in a variety of pathophysiological processes, including inflammation, vascular function, and cellular signaling.[1][3] AdA is incorporated into and mobilized from membrane phospholipids (B1166683), serving as a precursor to a unique family of signaling molecules generated by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.[1][4] This technical guide provides an in-depth overview of the biosynthesis and metabolism of adrenic acid, its dynamic relationship with cellular phospholipids, and the key experimental protocols used for its study. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of lipidomics and its therapeutic potential.

Biosynthesis and Retroconversion of Adrenic Acid

The synthesis of adrenic acid is an integral part of the omega-6 fatty acid metabolic pathway. The process begins with the dietary essential fatty acid, linoleic acid (LA), which is converted to arachidonic acid (AA) through a series of desaturation and elongation steps.[1] AA then serves as the direct precursor to AdA.[1]

The key enzymatic steps are:

  • Linoleic Acid (LA, 18:2n-6) is desaturated by Δ6-desaturase (FADS2) .

  • The product is elongated by Elongase 5 (ELOVL5) .

  • A subsequent desaturation by Δ5-desaturase (FADS1) yields Arachidonic Acid (AA, 20:4n-6) .[1]

  • Finally, AA is elongated by two carbons, a reaction catalyzed by Elongase 2 (ELOVL2) and Elongase 5 (ELOVL5) , to produce Adrenic Acid (AdA, 22:4n-6) .[1][4]

Interestingly, this pathway is not unidirectional. Adrenic acid can be converted back to arachidonic acid through a process of peroxisomal β-oxidation, creating a dynamic equilibrium and suggesting AdA may act as a storage pool for AA.[1][5]

Adrenic Acid Biosynthesis LA Linoleic Acid (18:2n-6) Intermediate1 γ-Linolenic Acid (18:3n-6) LA->Intermediate1 Δ6-Desaturase (FADS2) Intermediate2 Dihomo-γ-linolenic Acid (20:3n-6) Intermediate1->Intermediate2 Elongase 5 (ELOVL5) AA Arachidonic Acid (20:4n-6) Intermediate2->AA Δ5-Desaturase (FADS1) AdA Adrenic Acid (22:4n-6) AA->AdA Elongase 2/5 (ELOVL2/5) AdA->AA Peroxisomal β-oxidation

Caption: The n-6 fatty acid pathway for Adrenic Acid synthesis. (Max Width: 760px)

Adrenic Acid Incorporation and Mobilization from Phospholipids

Like other PUFAs, newly synthesized or exogenously supplied AdA is not typically free in the cytosol. It is rapidly activated to its coenzyme A thioester (Adrenoyl-CoA) and esterified into the sn-2 position of membrane phospholipids for storage.[1] This incorporation prevents potential lipid peroxidation and regulates the availability of free AdA for signaling purposes.

Studies in murine macrophages show that AdA is distributed across several phospholipid classes, with the highest concentrations found in ethanolamine (B43304) glycerophospholipids (PE) and choline (B1196258) glycerophospholipids (PC).[6] Interestingly, AdA demonstrates a preference for incorporation into phospholipids that contain stearic acid at the sn-1 position.[7]

Upon cellular stimulation by agonists such as zymosan, AdA is mobilized and released from the membrane.[7] This crucial step is primarily mediated by phospholipase A₂ (PLA₂) enzymes, particularly the calcium-independent PLA₂β (iPLA₂β) and cytosolic group IVA PLA₂.[1][4][6] In macrophages, AdA is liberated exclusively from phosphatidylcholine species.[7]

AdA_Phospholipid_Cycle FreeAdA Free Adrenic Acid (in cytosol) AdACoA Adrenoyl-CoA FreeAdA->AdACoA ACSL (Acyl-CoA Synthetase) PL Membrane Phospholipids (PC, PE) AdACoA->PL LPCAT (Lysophospholipid Acyltransferase) PL->FreeAdA iPLA₂β / cPLA₂α (Phospholipase A₂)

Caption: Incorporation and mobilization of Adrenic Acid from phospholipids. (Max Width: 760px)
Quantitative Data: Phospholipid Distribution

The distribution of AdA in macrophage phospholipids is similar to that of AA, though concentrations are lower.

Phospholipid ClassArachidonic Acid (% of Total)Adrenic Acid (% of Total)
Ethanolamine Glycerophospholipids (PE)~55%~58%
Choline Glycerophospholipids (PC)~35%~32%
Phosphatidylinositol (PI)~7%~6%
Phosphatidylserine (PS)~3%~4%
Data derived from studies on murine peritoneal macrophages.[6]

The Metabolic Fate of Free Adrenic Acid

Once released from phospholipids, free AdA is metabolized by three major enzymatic pathways, leading to the generation of a series of bioactive lipid mediators, collectively known as docosanoids.[2]

  • Cyclooxygenase (COX) Pathway : AdA is converted by COX enzymes into dihomo-prostanoids, including dihomo-prostaglandin I₂ (DH-PGI₂) and dihomo-thromboxane A₂ (DH-TxA₂).[1][5] DH-PGI₂, synthesized by vascular endothelial cells, is an inhibitor of thrombin-induced platelet aggregation.[5]

  • Lipoxygenase (LOX) Pathway : The LOX pathway metabolizes AdA to various dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).[1][8]

  • Cytochrome P450 (CYP450) Pathway : CYP450 epoxygenases convert AdA into four regioisomers of epoxydocosatrienoic acids (EDTs), also known as dihomo-epoxyeicosatrienoic acids (DH-EETs).[1][9] These EDTs are potent vasodilators but can be rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into their less active diol forms, dihydroxydocosatrienoic acids (DHDTs).[9]

  • Non-Enzymatic Pathway : Under conditions of oxidative stress, AdA can be non-enzymatically peroxidized by free radicals to produce F2-dihomo-isoprostanes (F2-DH-IsoPs).[1]

Adrenic_Acid_Metabolism AdA Free Adrenic Acid COX_path COX Pathway AdA->COX_path LOX_path LOX Pathway AdA->LOX_path CYP_path CYP450 Pathway AdA->CYP_path NonEnz_path Non-Enzymatic (Oxidative Stress) AdA->NonEnz_path DH_PGs Dihomo-Prostanoids (DH-PGI₂, DH-TxA₂) COX_path->DH_PGs DH_HETEs Dihomo-HETEs LOX_path->DH_HETEs EDTs EDTs (DH-EETs) CYP_path->EDTs IsoPs F2-Dihomo-Isoprostanes NonEnz_path->IsoPs DHDTs DHDTs EDTs->DHDTs sEH

Caption: Major metabolic pathways of free Adrenic Acid. (Max Width: 760px)
Quantitative Data: Basal Metabolite Levels

The basal levels of AdA-derived CYP450 metabolites have been quantified in various rat tissues, with the highest concentrations found in the liver.

Metabolite RegioisomerLiver (pg/mg protein)Kidney (pg/mg protein)Brain (pg/mg protein)
16,17-EDT11.4 ± 1.11.8 ± 0.21.2 ± 0.2
13,14-EDT3.9 ± 0.50.8 ± 0.10.4 ± 0.1
10,11-EDT2.5 ± 0.30.7 ± 0.10.3 ± 0.1
7,8-EDT2.0 ± 0.20.6 ± 0.10.3 ± 0.1
16,17-DHDT3.5 ± 0.41.0 ± 0.10.3 ± 0.1
13,14-DHDT1.5 ± 0.20.5 ± 0.10.2 ± 0.1
Data from ACS Omega, representing mean ± SEM.[10]

Signaling and Biological Functions

The metabolites of AdA exert significant biological effects, particularly in the regulation of inflammation and vascular tone.

  • Vascular Tone Regulation : AdA metabolites, specifically DH-PGI₂ and the EDTs (e.g., DH-16,17-EET), are potent vasodilators.[1][5] EDTs function as endothelium-derived hyperpolarizing factors (EDHFs).[5] They activate K⁺ channels on vascular smooth muscle cells, leading to K⁺ efflux, hyperpolarization, and subsequent relaxation of the blood vessel.[1][5] This action is critical for regulating blood flow in tissues like the coronary arteries and adrenal gland.[2][5]

  • Inflammation : The role of AdA in inflammation is complex and appears context-dependent. Some studies show that AdA can enhance the expression of pro-inflammatory cytokines like TNFα and IL-8.[1] Conversely, other research has highlighted potent anti-inflammatory and pro-resolving functions.[11][12] AdA can inhibit the formation of the potent neutrophil chemoattractant leukotriene B₄ (LTB₄) and enhance the clearance of apoptotic neutrophils (efferocytosis) by macrophages.[11][12] This dual role suggests AdA is a key modulator, rather than a simple effector, of the inflammatory response.

Vasodilation_Signaling cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell AdA Adrenic Acid EDT DH-16,17-EET (EDT) AdA->EDT CYP450 Epoxygenase K_channel K⁺ Channel (BK_Ca) EDT->K_channel Activation Hyperpol Hyperpolarization K_channel->Hyperpol K⁺ Efflux Relax Vasodilation Hyperpol->Relax

Caption: AdA-derived EDT signaling pathway in vascular relaxation. (Max Width: 760px)

Experimental Methodologies

Studying AdA metabolism and its incorporation into phospholipids requires robust analytical techniques, primarily centered around mass spectrometry.

Protocol: Lipid Extraction from Cells or Tissues (Bligh & Dyer Method)

This protocol is a standard method for extracting total lipids from a biological sample.[13]

  • Homogenization : Homogenize the sample (e.g., 1g of tissue or 10⁷ cells) in 3.75 mL of a 1:2 (v/v) chloroform (B151607):methanol (B129727) mixture. Ensure the final solvent volume is at least 20 times the sample volume.[13]

  • Phase Separation : Add 1.25 mL of chloroform and mix. Then, add 1.25 mL of water (or 0.9% NaCl solution) and vortex thoroughly to create a biphasic system.[13]

  • Centrifugation : Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the layers.

  • Lipid Collection : The lower chloroform layer contains the lipids. Carefully collect this layer using a glass pipette, avoiding the protein interface.

  • Drying and Storage : Evaporate the solvent under a stream of nitrogen gas. The dried lipid extract can be stored at -80°C until analysis.[14]

Protocol: Analysis of AdA Content by GC-MS

This method quantifies the total amount of AdA (and other fatty acids) within a sample by analyzing their volatile methyl ester derivatives.[14][15]

  • Lipid Extraction : Extract total lipids from the sample as described in Protocol 5.1.

  • Transesterification : Add a reagent such as 14% boron trifluoride in methanol to the dried lipid extract. Heat at 100°C for 30 minutes to convert the fatty acids into fatty acid methyl esters (FAMEs).[15]

  • FAME Extraction : After cooling, add hexane (B92381) and water to the sample. Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected.[15]

  • GC-MS Analysis : Inject the FAME sample into a gas chromatograph equipped with a polar capillary column (e.g., DB-23) to separate the FAMEs based on chain length, unsaturation, and boiling point.[15] The separated FAMEs are then ionized and detected by a mass spectrometer, which identifies and quantifies each fatty acid based on its unique retention time and mass spectrum.[14][16]

Protocol: Analysis of AdA Metabolites (Docosanoids) by LC-MS/MS

This is the preferred method for analyzing the enzymatic and non-enzymatic metabolites of AdA, as it avoids high temperatures that can degrade these molecules.[17]

  • Sample Collection : Collect samples (e.g., cell culture media, plasma, or tissue homogenate). For cellular studies, incubations are stopped by adding ethanol (B145695) to 15%.[2]

  • Internal Standards : Add a cocktail of deuterated internal standards corresponding to the analytes of interest to allow for accurate quantification.

  • Solid-Phase Extraction (SPE) : To purify and concentrate the metabolites, use a C18 SPE column. Condition the column with methanol and water. Load the sample, wash away impurities with a low-concentration organic solvent, and then elute the docosanoids with a high-concentration organic solvent like methanol or ethyl acetate.[2][13]

  • LC-MS/MS Analysis : Evaporate the eluate and reconstitute in a mobile phase-compatible solvent. Inject the sample into a liquid chromatography system, typically using a reverse-phase C18 column, to separate the metabolites.[2][10] The eluent is directed into a tandem mass spectrometer operating in negative ion mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each metabolite are monitored for highly selective and sensitive quantification.[10][17]

Experimental_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Extract Lipid Extraction (e.g., Bligh & Dyer, SPE) Sample->Extract Deriv Derivatization (for GC-MS only) Extract->Deriv Total Fatty Acids LCMS LC-MS/MS Analysis Extract->LCMS Metabolites (Docosanoids) GCMS GC-MS Analysis Deriv->GCMS Data Data Analysis & Quantification GCMS->Data LCMS->Data

Caption: Generalized workflow for the analysis of Adrenic Acid and its metabolites. (Max Width: 760px)

Conclusion and Future Directions

Adrenic acid has emerged from the shadow of arachidonic acid to be recognized as a critical signaling lipid with diverse and potent biological activities. Its metabolism gives rise to a unique family of docosanoids that actively regulate vascular tone and inflammation. The dynamic interplay between its storage in phospholipids and its release upon cellular activation highlights a sophisticated level of control over lipid signaling pathways.

For drug development professionals, the enzymes involved in AdA metabolism—such as CYP450 epoxygenases and soluble epoxide hydrolase—represent promising therapeutic targets.[9] Modulating the levels of bioactive AdA metabolites like EDTs could offer novel approaches for treating cardiovascular diseases such as hypertension.[5] Furthermore, understanding the context-dependent pro- and anti-inflammatory roles of AdA is crucial for developing therapies for inflammatory and autoimmune disorders.[1][11]

Future research should focus on further elucidating the specific receptors and downstream signaling targets of AdA metabolites, standardizing quantification methods for clinical applications, and exploring the therapeutic potential of stable synthetic analogues of AdA-derived docosanoids.[1][3]

References

A Technical Guide to the Physiological Relevance of Phosphatidylethanolamine PE(18:0/22:4) in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phosphatidylethanolamines (PEs) are critical components of neuronal membranes, second only to phosphatidylcholines (PCs) in abundance. They play essential roles in maintaining membrane structure, regulating protein function, and participating in cellular processes such as membrane fusion and autophagy. This technical guide focuses on a specific PE species, PE(18:0/22:4), which contains stearic acid (18:0) at the sn-1 position and adrenic acid (22:4, n-6) at the sn-2 position. While less studied than its docosahexaenoic acid (DHA, 22:6) or arachidonic acid (AA, 20:4) containing counterparts, emerging lipidomic studies indicate that PE(18:0/22:4) is a significant component of the brain's lipid landscape with potential implications in neurological health and disease. This document provides a comprehensive overview of the known quantitative data, metabolic pathways, physiological functions, and experimental methodologies relevant to the study of PE(18:0/22:4) in neuronal cells.

Introduction to PE(18:0/22:4)

PE(18:0/22:4) is a species of phosphatidylethanolamine, a class of glycerophospholipids characterized by a glycerol (B35011) backbone, two fatty acid chains, and a phosphoethanolamine headgroup.[1] The specific fatty acid composition, stearic acid (18:0) and adrenic acid (22:4), defines its unique physicochemical properties and biological relevance. PEs are primarily located in the inner leaflet of the plasma membrane, where their conical shape contributes to membrane curvature, which is vital for processes like vesicle formation and membrane fusion.[2][3] In the brain, PEs are highly enriched with polyunsaturated fatty acids (PUFAs), making them key players in neuronal function and prime targets for oxidative stress.[4][5]

Quantitative Abundance in the Brain

Quantitative lipidomic analyses of brain tissue have identified PE(18:0/22:4) as a notable, albeit not the most abundant, PE species. Its levels are often compared to other major PUFA-containing PEs.

Table 1: Relative Abundance of Major PE Species in Human Brain

PE Molecular Species Fatty Acid Composition (sn-1/sn-2) Relative Abundance Rank Brain Region(s) Reference
PE(18:0/22:6) Stearic Acid / DHA 1 Hippocampus, Entorhinal Cortex, Prefrontal Cortex [4]
PE(18:0/20:4) Stearic Acid / Arachidonic Acid 2 Hippocampus, Entorhinal Cortex, Prefrontal Cortex [4]
PE(18:0/22:4) Stearic Acid / Adrenic Acid 3 Hippocampus, Entorhinal Cortex, Prefrontal Cortex [4]

| PE(16:0/22:6) | Palmitic Acid / DHA | 4 | Hippocampus, Entorhinal Cortex, Prefrontal Cortex |[4] |

Table 2: Alterations of PE(18:0/22:4) in Neurological Disease Models

Disease Model Tissue/Cell Type Change in PE(18:0/22:4) Reference
ALS-FTLD Spectrum Human Frontal Cortex Downregulated [6]
16p11.2 Deletion (FAM57B KO) iPSC-derived Neurons Increased [7]

| Depression Association Study | Human Plasma | Positively associated with depression |[8] |

Metabolism and Synthesis of PE in Neuronal Cells

PE synthesis in neuronal cells occurs through two primary pathways: the CDP-ethanolamine (Kennedy) pathway and the phosphatidylserine (B164497) decarboxylase (PSD) pathway. The specific incorporation of adrenic acid (22:4) into PE is a result of subsequent fatty acid remodeling by acyltransferases.

  • CDP-Ethanolamine (Kennedy) Pathway: This pathway occurs primarily in the endoplasmic reticulum (ER). Ethanolamine is phosphorylated, converted to CDP-ethanolamine, and finally transferred to a diacylglycerol (DAG) molecule to form PE.[2]

  • Phosphatidylserine Decarboxylase (PSD) Pathway: In the mitochondria, phosphatidylserine (PS) is decarboxylated by the enzyme PSD to directly form PE. This pathway is a significant source of PE in the brain, particularly species containing PUFAs.[9]

The final acyl chain composition, such as 18:0/22:4, is achieved through deacylation and reacylation cycles known as the Lands cycle, which allows for the specific tailoring of phospholipid species.

PE_Metabolism Biosynthesis Pathways of PE(18:0/22:4) in Neuronal Cells cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria Ethanolamine Ethanolamine CDP_Eth CDP-Ethanolamine Ethanolamine->CDP_Eth Kennedy Pathway PE_Kennedy PE CDP_Eth->PE_Kennedy DAG Diacylglycerol (DAG) DAG->PE_Kennedy Remodeling Acyl-CoA Remodeling (Lands Cycle) PE_Kennedy->Remodeling PS Phosphatidylserine (PS) PE_PSD PE PS->PE_PSD PSD Pathway PE_PSD->Remodeling PE_Final PE(18:0/22:4) Remodeling->PE_Final Incorporation of Stearic (18:0) & Adrenic (22:4) acids

Figure 1. Biosynthesis of PE(18:0/22:4) via two primary pathways.

Physiological Roles in Neuronal Function

The precise functions of PE(18:0/22:4) are still under investigation, but its roles can be inferred from the known functions of the PE class and its unique PUFA component.

  • Membrane Structure and Fluidity: As a major component of neuronal membranes, PE(18:0/22:4) contributes to the bilayer's structural integrity and fluidity. The presence of the polyunsaturated adrenic acid influences membrane packing and can affect the function of embedded ion channels and receptors.

  • Membrane Dynamics: The conical shape of PEs imposes curvature stress on membranes, which is crucial for membrane fission and fusion events. This is fundamental for neurotransmitter release via synaptic vesicle exocytosis and for endocytosis.

  • Autophagy and Protein Folding: PEs play a role in the formation of autophagosomes and can act as molecular chaperones to ensure the correct folding of certain membrane proteins.[6]

  • Precursor for Signaling Molecules: While arachidonic acid (20:4) is the primary precursor for eicosanoids, adrenic acid (22:4) can also be metabolized by cyclooxygenase and lipoxygenase enzymes, although the resulting signaling molecules are less characterized.

  • Neuronal Survival: Lysophosphatidylethanolamines (Lyso-PEs), derived from PEs, have been shown to promote neurite outgrowth and protect cultured cortical neurons from glutamate-induced toxicity, suggesting a role for PE metabolism in neuronal health.[10]

Functional_Roles Key Physiological Roles of PE(18:0/22:4) in Neurons PE_18_0_22_4 PE(18:0/22:4) Membrane_Structure Membrane Structure & Fluidity PE_18_0_22_4->Membrane_Structure Membrane_Dynamics Membrane Dynamics (Fission/Fusion) PE_18_0_22_4->Membrane_Dynamics Cell_Processes Cellular Processes PE_18_0_22_4->Cell_Processes Signaling_Precursor Signaling Precursor PE_18_0_22_4->Signaling_Precursor sub_structure Modulates ion channels & receptor function Membrane_Structure->sub_structure sub_dynamics Synaptic vesicle cycling Neurotransmitter release Membrane_Dynamics->sub_dynamics sub_processes Autophagy Protein folding Cell_Processes->sub_processes sub_signaling Metabolites of Adrenic Acid Signaling_Precursor->sub_signaling

Figure 2. Logical relationships of PE(18:0/22:4)'s physiological roles.

Experimental Protocols for the Study of PE(18:0/22:4)

The accurate quantification and functional analysis of PE(18:0/22:4) require robust methodologies for lipid extraction and analysis, typically centered around liquid chromatography-mass spectrometry (LC-MS).

Protocol: Lipid Extraction and Quantification from Neuronal Cultures

This protocol outlines a standard workflow for extracting lipids from cultured neurons and quantifying PE(18:0/22:4) using LC-MS.

A. Materials and Reagents:

  • Cultured neuronal cells (e.g., primary hippocampal neurons, iPSC-derived neurons)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (LC-MS grade), pre-chilled to -20°C

  • Chloroform (B151607) (LC-MS grade)

  • 0.1 M Citric Acid or 0.9% NaCl solution

  • Internal Standard: PE(17:0/17:0) or other non-endogenous PE species

  • Glass vials with Teflon-lined caps

  • Centrifuge capable of 4°C operation

B. Lipid Extraction (Modified Bligh-Dyer Method):

  • Cell Harvesting: Aspirate culture medium and wash cells twice with 1 mL of ice-cold PBS. Scrape cells into 1 mL of PBS and transfer to a 1.5 mL tube. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis and Standard Spiking: Add 200 µL of ice-cold PBS to the cell pellet. Add a known amount of the PE internal standard.

  • Solvent Addition: Add 750 µL of Chloroform:Methanol (1:2, v/v). Vortex vigorously for 2 minutes to ensure complete cell lysis and protein precipitation.

  • Phase Separation: Add 250 µL of chloroform and vortex for 30 seconds. Add 250 µL of 0.1 M citric acid (or 0.9% NaCl) and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a glass syringe and transfer it to a clean glass vial. Avoid disturbing the protein interface.

  • Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid film in a known volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., Methanol:Chloroform 9:1 v/v).

C. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column to separate the lipid species. A gradient elution with mobile phases containing solvents like water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer in a Multiple Reaction Monitoring (MRM) mode.

    • Parent Ion: The parent ion for PE(18:0/22:4) will be selected in the first quadrupole (Q1).

    • Fragment Ion: A characteristic fragment ion (e.g., the neutral loss of the phosphoethanolamine headgroup) is monitored in the third quadrupole (Q3).

    • Quantification: The peak area of the specific MRM transition for PE(18:0/22:4) is integrated and normalized to the peak area of the internal standard for absolute or relative quantification.

Experimental_Workflow Workflow for Quantification of PE(18:0/22:4) in Neurons cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Start Neuronal Sample (Cell Culture or Tissue) Harvest 1. Cell Harvesting & Washing Start->Harvest Extract 2. Lipid Extraction (Bligh-Dyer: Chloroform/Methanol) Harvest->Extract PhaseSep 3. Phase Separation & Organic Layer Collection Extract->PhaseSep Dry 4. Solvent Evaporation (Nitrogen Stream) PhaseSep->Dry Reconstitute 5. Reconstitution in Injection Solvent Dry->Reconstitute LCMS 6. LC-MS/MS Analysis Reconstitute->LCMS Data 7. Data Processing & Quantification LCMS->Data

Figure 3. Standard experimental workflow for neuronal lipidomics.

Conclusion and Future Directions

PE(18:0/22:4) is an integral component of the neuronal lipidome. While its concentration is lower than that of DHA- and AA-containing PEs, its presence is consistent across multiple brain regions, and its levels are altered in several neurological conditions, pointing to a distinct physiological relevance. Its role extends beyond being a simple structural lipid, likely influencing membrane dynamics, cellular signaling, and overall neuronal homeostasis.

Future research should focus on elucidating the specific enzymes responsible for the synthesis and remodeling of PE(18:0/22:4), identifying the downstream signaling metabolites derived from its adrenic acid moiety, and using advanced techniques like genetic manipulation of key metabolic enzymes to precisely determine its functional importance in both healthy and diseased neurons. Such studies will be invaluable for drug development professionals seeking to understand and target lipid metabolic pathways in the central nervous system.

References

The Biophysical Fingerprint of a Key Membrane Phospholipid: An In-depth Technical Guide to 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impact of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-Phosphoethanolamine (SAPE) on membrane biophysics. SAPE is a specific phosphatidylethanolamine (B1630911) (PE) species containing a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated adrenic acid (22:4, n-6) at the sn-2 position. This unique asymmetric structure imparts distinct biophysical properties to cell membranes, influencing their fluidity, structure, and function. Understanding the role of SAPE is critical for researchers in membrane biology, drug development targeting membrane-associated proteins, and scientists studying cellular signaling pathways.

Core Biophysical Parameters of SAPE-Containing Membranes

The presence of SAPE within a lipid bilayer significantly modulates its physical characteristics. The combination of a long, saturated acyl chain and a polyunsaturated acyl chain influences lipid packing, membrane thickness, and fluidity.

Biophysical ParameterEffect of SAPE IncorporationMethod of MeasurementNotes
Area per Lipid IncreasesMolecular Dynamics (MD) Simulations, X-ray DiffractionThe bulky, polyunsaturated adrenoyl chain occupies a larger area compared to saturated chains, leading to an overall increase in the average area per lipid molecule in the membrane.
Bilayer Thickness DecreasesMolecular Dynamics (MD) Simulations, X-ray DiffractionThe increased area per lipid and the disordered nature of the adrenoyl chain contribute to a thinning of the lipid bilayer.
Membrane Fluidity IncreasesFluorescence Anisotropy (e.g., with DPH), NMR SpectroscopyThe kinks in the polyunsaturated adrenoyl chain disrupt ordered lipid packing, thereby increasing the rotational and lateral diffusion of lipids within the membrane.
Phase Transition Temperature (Tm) DecreasesDifferential Scanning Calorimetry (DSC)The introduction of the unsaturated adrenoyl chain lowers the temperature at which the membrane transitions from a gel-like state to a more fluid, liquid-crystalline state.
Membrane Curvature Promotes negative curvatureX-ray Diffraction, Cryo-electron Microscopy, MD SimulationsThe conical shape of PE headgroups, combined with the bulky sn-2 chain, favors the formation of negatively curved membrane structures, which is important in processes like endocytosis and vesicle formation.
Bending Rigidity DecreasesVesicle Fluctuation Analysis, MD SimulationsIncreased fluidity and less ordered packing generally lead to a lower bending rigidity, making the membrane more flexible.
Lipid Raft Association Tends to be excluded from ordered domainsFluorescence Microscopy, Detergent Resistance AssaysThe disordered nature of the adrenoyl chain is generally incompatible with the tightly packed, cholesterol- and sphingolipid-rich environment of lipid rafts. SAPE is more likely to be found in the surrounding liquid-disordered domains.

Experimental Protocols for Characterizing SAPE's Impact

Accurate characterization of the biophysical effects of SAPE requires a combination of computational and experimental techniques. Below are detailed methodologies for key experiments.

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the behavior of SAPE in a lipid bilayer.

Protocol using GROMACS:

  • System Setup:

    • Generate a lipid bilayer containing the desired concentration of SAPE and other lipids (e.g., POPC) using a tool like CHARMM-GUI's Membrane Builder.

    • Select a suitable force field (e.g., CHARMM36 for lipids).

    • Solvate the system with water (e.g., TIP3P model) and add ions to neutralize the system and achieve a physiological concentration (e.g., 150 mM NaCl).

  • Energy Minimization:

    • Perform steepest descent energy minimization to remove any steric clashes in the initial configuration.

  • Equilibration:

    • Conduct a multi-step equilibration process. This typically involves a short simulation with position restraints on the lipid heavy atoms, followed by a gradual release of these restraints. This allows the water and ions to equilibrate around the lipid headgroups and the lipid tails to relax.

    • Run the equilibration in the NVT (constant number of particles, volume, and temperature) ensemble, followed by the NPT (constant number of particles, pressure, and temperature) ensemble to allow the box dimensions to adjust.

  • Production Run:

    • Perform the production MD simulation in the NPT ensemble for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to ensure adequate sampling of the membrane's properties.

  • Analysis:

    • Analyze the trajectory to calculate biophysical parameters such as area per lipid, bilayer thickness, and deuterium (B1214612) order parameters. GROMACS provides a suite of analysis tools for this purpose.[1][2][3][4][5]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperature (Tm) of lipid vesicles.

Protocol:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid film by dissolving SAPE and other lipids in an organic solvent (e.g., chloroform/methanol) and then evaporating the solvent under a stream of nitrogen gas.

    • Hydrate the lipid film with a buffer solution by vortexing above the expected Tm to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through a polycarbonate membrane with a defined pore size.

  • DSC Measurement:

    • Load the liposome suspension into the sample pan and the corresponding buffer into the reference pan of the DSC instrument.

    • Equilibrate the system at a temperature below the expected Tm.

    • Scan the temperature at a constant rate (e.g., 1-2°C/min) through the phase transition.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The Tm is determined as the peak temperature of the endothermic transition.

    • The enthalpy of the transition (ΔH) is calculated from the area under the peak.[6][7][8][9][10]

Fluorescence Anisotropy

This technique measures membrane fluidity using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Protocol:

  • Liposome Preparation:

    • Prepare liposomes containing SAPE as described for the DSC protocol.

  • Probe Incorporation:

    • Incubate the liposomes with a solution of DPH in a suitable solvent (e.g., tetrahydrofuran) at a low concentration to allow the probe to partition into the hydrophobic core of the membrane.

  • Fluorescence Measurement:

    • Use a fluorometer equipped with polarizers to measure the fluorescence anisotropy of the DPH-labeled liposomes.

    • Excite the sample with vertically polarized light and measure the emission intensity with the polarizer oriented both vertically (I_VV) and horizontally (I_VH).

    • Correct for instrument-specific factors using horizontally polarized excitation (I_HV and I_HH).

  • Anisotropy Calculation:

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor (G = I_HV / I_HH).

    • A lower anisotropy value indicates higher membrane fluidity.[11][12][13][14][15][16]

X-ray Diffraction

Small-angle X-ray scattering (SAXS) can be used to determine the lamellar repeat distance and, consequently, the bilayer thickness of hydrated lipid samples.

Protocol:

  • Sample Preparation:

    • Prepare highly oriented multilamellar stacks of the lipid mixture on a solid substrate or as a hydrated lipid pellet.

    • Control the hydration of the sample.

  • Data Collection:

    • Mount the sample in an X-ray beam.

    • Record the diffraction pattern, which will show a series of Bragg peaks for a lamellar phase.

  • Data Analysis:

    • The positions of the Bragg peaks (q) are related to the lamellar repeat distance (d) by the equation: q = 2πn/d, where n is the order of the diffraction peak.

    • By measuring the peak positions, the d-spacing can be determined. The bilayer thickness can then be estimated from the d-spacing and the known water content.[17][18][19][20][21]

Signaling Pathways and Experimental Workflows

The presence of a polyunsaturated fatty acid like adrenic acid in SAPE suggests its involvement in signaling pathways that are regulated by lipid composition.

PUFA-Containing PE Biosynthesis and Signaling

The diagram below illustrates a simplified pathway for the biosynthesis of PUFA-containing phosphatidylethanolamine and its potential role in downstream signaling events. The incorporation of adrenic acid into PE can be a critical step in generating specific lipid microdomains that recruit signaling proteins.

PUFA_PE_Signaling cluster_synthesis PE-PUFA Biosynthesis cluster_membrane Membrane Integration & Signaling Adrenic Acid Adrenic Acid ACSL4 ACSL4 Adrenic Acid->ACSL4 Activation LPE Lyso-PE ACSL4->LPE Acyl-CoA LPLAT LPLAT LPE->LPLAT Substrate SAPE 1-Stearoyl-2-Adrenoyl-PE (SAPE) LPLAT->SAPE Membrane Cell Membrane SAPE->Membrane Incorporation Signaling Protein Signaling Protein Membrane->Signaling Protein Recruitment to PUFA-rich domains Downstream Signaling Downstream Signaling Signaling Protein->Downstream Signaling Activation

Caption: Biosynthesis of SAPE and its role in signaling.

This pathway highlights the enzymatic steps leading to the formation of SAPE and its subsequent role in modulating membrane properties to facilitate protein recruitment and signaling.[22][23][24][25]

Experimental Workflow for Characterizing SAPE's Impact on Membrane Biophysics

A logical workflow is essential for a comprehensive investigation of a novel lipid's biophysical properties.

Experimental_Workflow cluster_0 Computational Analysis cluster_1 In Vitro Characterization cluster_2 Interaction Studies MD_Sim Molecular Dynamics (MD) Simulations Liposome_Prep Liposome Preparation (MLVs, LUVs) MD_Sim->Liposome_Prep Informs experimental design DSC Differential Scanning Calorimetry (DSC) Liposome_Prep->DSC Fluorescence Fluorescence Anisotropy (DPH) Liposome_Prep->Fluorescence XRD X-ray Diffraction Liposome_Prep->XRD Raft_Analysis Lipid Raft Association Studies Liposome_Prep->Raft_Analysis Protein_Interaction Lipid-Protein Interaction Assays (e.g., SPR, MST) DSC->Protein_Interaction Provides phase information Fluorescence->Protein_Interaction Provides fluidity context XRD->Protein_Interaction Provides structural context Protein_Interaction->Raft_Analysis

Caption: A typical workflow for studying lipid biophysics.

This workflow starts with computational predictions, which then guide the design of in vitro experiments to characterize the fundamental biophysical properties of SAPE-containing membranes. Subsequent studies can then explore more complex interactions with proteins and within membrane microdomains.

Conclusion

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE is a phospholipid with a unique chemical structure that imparts significant changes to the biophysical properties of cellular membranes. Its presence increases membrane fluidity and area per lipid while decreasing bilayer thickness and phase transition temperature. These alterations have profound implications for the function of membrane-associated proteins and the organization of signaling platforms. The methodologies and workflows presented in this guide provide a robust framework for researchers to investigate the precise roles of SAPE and other complex lipids in membrane biophysics, ultimately contributing to a deeper understanding of cellular function and the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE, systematically known as PE(18:0/22:4), is a specific species of phosphatidylethanolamine (B1630911) (PE), a class of abundant phospholipids (B1166683) in mammalian cell membranes.[1] PEs are glycerophospholipids composed of a glycerol (B35011) backbone, two fatty acid chains, and a phosphorylethanolamine headgroup.[2][3] Specifically, PE(18:0/22:4) contains a saturated stearic acid (18:0) at the sn-1 position and an unsaturated adrenic acid (22:4) at the sn-2 position.[3][4] Phospholipids are integral to cell membrane structure and are involved in critical biological processes like cell signaling and metabolism.[2][3]

The precise quantification of individual lipid species such as PE(18:0/22:4) is crucial for understanding the lipid metabolism alterations in various physiological and pathological states, including liver disease and neurological disorders.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the detailed analysis of specific phospholipid molecular species from complex biological samples.[6][7] These application notes provide a detailed protocol for the extraction, separation, identification, and quantification of PE(18:0/22:4) using LC-MS/MS.

Principle of Analysis

The analysis of PE(18:0/22:4) is achieved through a combination of liquid chromatography for separation and tandem mass spectrometry for detection and quantification.

  • Liquid Chromatography (LC): Reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) is used to separate phospholipid classes and individual molecular species from a complex lipid extract.[7][8] HILIC, for example, can facilitate the elution of lipids in discrete classes.[8]

  • Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). For PE analysis, positive ion mode is often employed.[9] Identification and quantification are performed using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the protonated molecule [M+H]⁺) and monitoring a specific product ion generated by its fragmentation. Phosphatidylethanolamines exhibit a characteristic neutral loss of the phosphorylethanolamine headgroup (141 Da), which is a highly specific transition for identification.[10][11]

G cluster_precursor Precursor Ion cluster_fragmentation Collision-Induced Dissociation (CID) cluster_products Product Ions Precursor PE(18:0/22:4) [M+H]⁺ CID Collision Energy Precursor->CID Isolation NL [M+H - 141]⁺ (Neutral Loss of Headgroup) CID->NL Fragmentation FA1 Stearoyl Cation (18:0) CID->FA1 FA2 Adrenoyl Cation (22:4) CID->FA2 G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Tissue) IS 2. Add Internal Standard Sample->IS Extract 3. Lipid Extraction (e.g., Protein Precipitation) IS->Extract Centrifuge 4. Centrifugation Extract->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Inject 6. Inject Sample into LC-MS/MS Supernatant->Inject Separate 7. Chromatographic Separation (Reversed-Phase or HILIC) Inject->Separate Detect 8. MS/MS Detection (MRM Mode) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Quantify 10. Quantification (Normalize to Internal Standard) Integrate->Quantify Report 11. Data Reporting Quantify->Report

References

Application Note: Accurate Quantification of PE(18:0/22:4) using a Targeted Lipidomics Workflow

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylethanolamines (PEs) are a class of phospholipids (B1166683) that are major components of cell membranes, playing crucial roles in membrane structure, fusion, and cell signaling.[1] Individual molecular species of PE, defined by their fatty acyl chain composition, have distinct biological functions. PE(18:0/22:4), containing stearic acid (18:0) and adrenic acid (22:4), is a polyunsaturated fatty acid (PUFA)-containing phospholipid of particular interest.[2][3] Recent studies have highlighted the essential role of PE(18:0/22:4) in ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[4] The accurate quantification of PE(18:0/22:4) is therefore critical for understanding its role in various physiological and pathological processes, including cancer and neurodegenerative diseases.

This application note provides a detailed workflow for the accurate and sensitive quantification of PE(18:0/22:4) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol covers lipid extraction, chromatographic separation, mass spectrometric detection, and data analysis.

Experimental Workflow

The overall workflow for the targeted quantification of PE(18:0/22:4) is a multi-step process that begins with sample preparation and concludes with data analysis. Each step is optimized to ensure high recovery, sensitivity, and accuracy.

G Lipidomics Workflow for PE(18:0/22:4) Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Plasma, Cells) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Lipid Extraction (e.g., MTBE method) Homogenization->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in LC-MS compatible solvent Drydown->Reconstitution LC Reverse-Phase Liquid Chromatography Separation Reconstitution->LC MS Tandem Mass Spectrometry (ESI-, MRM mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Data Reporting Quantification->Reporting

Caption: A comprehensive workflow for the targeted quantification of PE(18:0/22:4).

Detailed Experimental Protocols

Materials and Reagents
  • Solvents: Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Chloroform, Isopropanol (IPA), Acetonitrile (ACN), Water (all LC-MS grade).

  • Standards:

    • PE(18:0/22:4) analytical standard (Cayman Chemical or equivalent).[5][6]

    • Internal Standard (IS): Deuterated PE standard, e.g., PE(18:0-d35/18:0-d35) or PE(16:0-d31/18:1). The choice of IS should not co-elute with the analyte and should have similar ionization efficiency.

  • Buffer: Ammonium acetate.

  • Equipment: Homogenizer, Centrifuge, Nitrogen evaporator, LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).[7]

Protocol 1: Lipid Extraction (MTBE Method)

This protocol is adapted from established methods for its efficiency in extracting a broad range of lipid classes from various biological matrices.[5][8][9]

  • Sample Homogenization:

    • For tissues: Weigh approximately 10-20 mg of frozen tissue and homogenize in 300 µL of ice-cold MeOH.

    • For plasma/serum: Use 20-50 µL of the sample and add 300 µL of ice-cold MeOH.

    • For adherent cells: Scrape cells directly into 300 µL of ice-cold MeOH.

  • Internal Standard Spiking: Add the internal standard to the homogenate to a final concentration appropriate for your system (e.g., 100-500 ng/mL).

  • Extraction:

    • Add 1 mL of MTBE to the methanolic sample mixture.

    • Vortex vigorously for 10 minutes at 4°C.

    • Add 250 µL of water to induce phase separation.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as ACN/IPA (1:1, v/v), for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol utilizes reverse-phase liquid chromatography for the separation of PE species coupled with tandem mass spectrometry for sensitive and specific detection.[5][10]

  • LC Column: ACQUITY Premier CSH C18 or equivalent (e.g., 100 x 2.1 mm, 1.7 µm).[5][8]

  • Mobile Phase A: Water/Acetonitrile (60:40, v/v) with 10 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 10 mM Ammonium Acetate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 55°C.

  • Injection Volume: 5 µL.

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 40
    2.0 43
    2.1 50
    12.0 54
    12.1 70
    18.0 99
    20.0 99
    20.1 40

    | 25.0 | 40 |

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.[7]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[11]

    • MRM Transition for PE(18:0/22:4): The precursor ion corresponds to the [M-H]⁻ adduct. The product ion is typically one of the fatty acyl chains. Specific m/z values must be determined on the instrument.

      • Precursor Ion (Q1): m/z 792.5 (calculated for C45H79NO8P⁻)

      • Product Ion (Q3): m/z 331.3 (corresponding to adrenic acid [22:4-H]⁻) or m/z 283.3 (corresponding to stearic acid [18:0-H]⁻).

    • Instrument Settings: Optimize parameters such as capillary voltage, cone voltage, and collision energy on your specific mass spectrometer for the PE(18:0/22:4) standard and internal standard.

Protocol 3: Data Processing and Quantification
  • Peak Integration: Process the raw LC-MS/MS data using the instrument's software (e.g., MassLynx, Analyst). Integrate the peak areas for the PE(18:0/22:4) analyte and the internal standard.

  • Calibration Curve: Prepare a series of calibration standards by spiking known amounts of the PE(18:0/22:4) analytical standard into a representative matrix (e.g., stripped plasma or a blank sample extract). Process these standards alongside the unknown samples.

  • Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the known concentrations of the calibration standards to generate a linear regression curve. Use the equation from this curve to determine the concentration of PE(18:0/22:4) in the unknown samples.

Quantitative Data Summary

The accurate quantification of PE(18:0/22:4) allows for the comparison of its levels across different biological conditions. The following table provides an example of how quantitative data can be presented, based on findings from published research.

Biological ContextSample TypeConditionRelative Change in PE(18:0/22:4)Reference
Ferroptosis SensitivityGastric Cancer CellsMesenchymal-type vs. Intestinal-typeIncreased in Mesenchymal-type[4]
Fatty Acid SupplementationHuman Plasman3-PUFA SupplementationDecreased[5][8]

Biological Pathway: PE(18:0/22:4) Biosynthesis and Role in Ferroptosis

PE(18:0/22:4) is synthesized through the Lands' cycle, involving the esterification of adrenic acid (AdA, C22:4) into lysophosphatidylethanolamine. The availability of AdA is dependent on the polyunsaturated fatty acid (PUFA) biosynthesis pathway, which involves enzymes like ELOVL5 and FADS1.[4] In the context of ferroptosis, PE(18:0/22:4) is a key substrate for lipid peroxidation, a hallmark of this cell death process.

G Biosynthesis of PE(18:0/22:4) and its Role in Ferroptosis cluster_pathway PUFA Biosynthesis Pathway cluster_ferroptosis Ferroptosis Induction AA Arachidonic Acid (AA) (20:4) ELOVL5 ELOVL5 AA->ELOVL5 AdA Adrenic Acid (AdA) (22:4) ACSL4 ACSL4 AdA->ACSL4 Acyl-CoA Formation ELOVL5->AdA LPCAT3 LPCAT3 ACSL4->LPCAT3 Esterification PE_target PE(18:0/22:4) LPCAT3->PE_target Peroxidation Lipid Peroxidation PE_target->Peroxidation Oxidation Ferroptosis Ferroptotic Cell Death Peroxidation->Ferroptosis

Caption: PE(18:0/22:4) biosynthesis and its subsequent role as a substrate for ferroptosis.

References

Effective Extraction of Adrenic Acid-Containing Phospholipids from Brain Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective extraction and analysis of adrenic acid (AdA)-containing phospholipids (B1166683) from brain tissue. Adrenic acid (22:4n-6) is a significant polyunsaturated fatty acid in the central nervous system, playing roles in various physiological and pathological processes, including neuroinflammation and neurodegenerative diseases.[1][2][3] Accurate and efficient extraction of AdA-containing phospholipids is crucial for understanding their function and for the development of novel therapeutic strategies.

Introduction

Brain tissue is exceptionally rich in lipids, which constitute approximately 50% of its dry weight.[4] Among these are phospholipids containing long-chain polyunsaturated fatty acids like adrenic acid. AdA is an elongation product of arachidonic acid (ARA) and is a key component of cell membranes in the brain.[2][5] Alterations in the levels of AdA-containing phospholipids have been implicated in age-related cognitive decline and neurodegenerative disorders such as Alzheimer's disease.[2][6] Therefore, robust methods for their extraction and quantification are essential for advancing neuroscience research.

This guide details established liquid-liquid extraction techniques, including the Folch and Bligh-Dyer methods, as well as modern high-throughput approaches. It also provides protocols for the subsequent analysis of the extracted lipids, which is critical for identifying and quantifying specific AdA-containing phospholipid species.

Data Presentation: Quantitative Insights

The following table summarizes the age-related changes in the relative abundance of total adrenic acid within the phospholipids of mitochondrial and microsomal membranes from the human hippocampus. This data highlights a significant decrease in adrenic acid-containing phospholipids with age.

Table 1: Age-Related Decrease of Adrenic Acid in Human Hippocampal Phospholipids

Age RangeRelative Abundance of Adrenic Acid (Mitochondrial Membranes)Relative Abundance of Adrenic Acid (Microsomal Membranes)
20-40 years~1.0 (normalized)~1.0 (normalized)
80-100 years~0.8 (a decrease of approx. 20%)~0.8 (a decrease of approx. 20%)

Data adapted from a study on the phospholipid composition of the human hippocampus over the adult lifespan.[6][7] The most abundant AdA-containing phospholipid identified was phosphatidylethanolamine (B1630911) 18:0/22:4.

Experimental Protocols

Protocol 1: Modified Folch Method for Total Lipid Extraction from Brain Tissue

This protocol is a widely used method for the comprehensive extraction of lipids from brain tissue.[8][9]

Materials:

  • Brain tissue (fresh or frozen)

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl)

  • Glass homogenizer (e.g., Potter-Elvehjem) or bead homogenizer

  • Centrifuge tubes (glass, solvent-resistant)

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • Glass vials for storage

Procedure:

  • Tissue Preparation: Accurately weigh the brain tissue sample (e.g., 100 mg). If using frozen tissue, ensure it is kept on ice to prevent degradation.

  • Homogenization:

    • Transfer the tissue to a glass homogenizer.

    • Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture (e.g., 2 mL for 100 mg of tissue).

    • Homogenize thoroughly on ice until a homogenous suspension is achieved. For tougher tissues, a bead homogenizer can be more effective.[5]

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for a 2 mL homogenate).

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

    • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation. Two distinct layers will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette.

    • Collect the lower chloroform phase, which contains the total lipid extract.

  • Washing (Optional but Recommended):

    • To remove any remaining non-lipid contaminants, add a small volume of a 1:1 (v/v) methanol:water mixture to the collected chloroform phase.

    • Vortex and centrifuge again as in step 3.

    • Collect the lower chloroform phase.

  • Drying:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen or using a rotary evaporator. Ensure the temperature is kept low to prevent lipid oxidation.

  • Storage:

    • Resuspend the dried lipid extract in a small volume of chloroform or a suitable solvent for downstream analysis.

    • Store the extract in glass vials at -80°C to prevent degradation.

Protocol 2: High-Throughput Extraction using Methyl-tert-butyl Ether (MTBE)

This method offers a safer and more efficient alternative to traditional chloroform-based extractions, making it suitable for processing a larger number of samples.

Materials:

  • Brain tissue (fresh or frozen)

  • Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Water (HPLC grade)

  • Bead homogenizer with ceramic beads

  • Centrifuge tubes (solvent-resistant)

  • Centrifuge

  • Nitrogen stream evaporator

  • Glass vials for storage

Procedure:

  • Tissue Preparation: Weigh approximately 10 mg of pulverized brain tissue directly into a 2 mL tube containing ceramic beads.

  • Homogenization:

    • Add 300 µL of ice-cold methanol to the tube.

    • Homogenize using a bead homogenizer (e.g., Precellys 24) at a high speed (e.g., 6000 rpm) for two cycles of 30 seconds, with cooling on ice between cycles.

  • Lipid Extraction:

    • Add 1 mL of MTBE to the homogenate.

    • Vortex for 10 minutes at 4°C.

    • Add 250 µL of water and vortex for an additional 1 minute.

  • Phase Separation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. Two phases will form: an upper organic phase containing the lipids and a lower aqueous phase.

  • Lipid Collection:

    • Carefully collect the upper organic phase.

  • Drying and Storage:

    • Dry the collected organic phase under a stream of nitrogen.

    • Resuspend the lipid extract in an appropriate solvent and store at -80°C.

Protocol 3: Subsequent Analysis by LC-MS/MS

Following extraction, the identification and quantification of adrenic acid-containing phospholipids are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Workflow:

  • Chromatographic Separation: The lipid extract is injected into a liquid chromatography system. A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) column can be used to separate different phospholipid classes.

  • Mass Spectrometry Detection: The separated lipids are introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for phospholipids.

  • Identification and Quantification:

    • Identification: Phospholipid species are identified based on their specific mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS spectra). For adrenic acid-containing phospholipids, the presence of a fragment ion corresponding to adrenic acid (m/z 331.26) is a key identifier.

    • Quantification: The abundance of each phospholipid species is determined by the intensity of its corresponding peak in the mass chromatogram. For absolute quantification, stable isotope-labeled internal standards are used.

Visualizations

Adrenic Acid Metabolism Pathway

The following diagram illustrates the metabolic pathways of adrenic acid, which is primarily synthesized from arachidonic acid and can be further metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes to produce various bioactive lipids.[2][10]

AdrenicAcidMetabolism ArachidonicAcid Arachidonic Acid (20:4n-6) AdrenicAcid Adrenic Acid (22:4n-6) ArachidonicAcid->AdrenicAcid Elongation MembranePL Membrane Phospholipids AdrenicAcid->MembranePL Esterification COX COX AdrenicAcid->COX LOX LOX AdrenicAcid->LOX CYP450 CYP450 AdrenicAcid->CYP450 NonEnzymatic Non-Enzymatic Peroxidation AdrenicAcid->NonEnzymatic MembranePL->AdrenicAcid PLA2 Prostaglandins Dihomo-Prostaglandins COX->Prostaglandins HETEs Dihomo-HETEs LOX->HETEs EETs Dihomo-EETs CYP450->EETs IsoPs F2-Dihomo-Isoprostanes NonEnzymatic->IsoPs

Caption: Metabolic pathways of adrenic acid in the brain.

Experimental Workflow for Adrenic Acid Phospholipid Analysis

This diagram outlines the key steps involved in the extraction and analysis of adrenic acid-containing phospholipids from brain tissue.

ExperimentalWorkflow Start Brain Tissue Sample Homogenization Homogenization (e.g., Bead Beating) Start->Homogenization Extraction Lipid Extraction (e.g., Folch or MTBE) Homogenization->Extraction PhaseSeparation Phase Separation (Centrifugation) Extraction->PhaseSeparation Collection Collect Organic Phase PhaseSeparation->Collection Drying Dry Down Collection->Drying Reconstitution Reconstitute in LC-MS compatible solvent Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Analysis (Identification & Quantification) LCMS->DataAnalysis End Results DataAnalysis->End

Caption: Workflow for adrenic acid phospholipid analysis.

References

Application Notes and Protocols: Utilization of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE in Liposome Formulation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific data on the utilization of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE) in liposome (B1194612) formulations for drug delivery is not publicly available. The following application notes and protocols are therefore provided as a general framework for the investigation and application of a novel phospholipid, such as SAPE, in this context. The experimental parameters and results presented in the tables are hypothetical and should be replaced with empirical data obtained through experimentation.

Introduction

This compound (SAPE) is a phospholipid containing a saturated stearic acid at the sn-1 position and a polyunsaturated adrenic acid at the sn-2 position. While its role in biological systems, particularly in the human hippocampus, has been noted, its application in drug delivery systems remains an unexplored area of research. The unique combination of a saturated and a polyunsaturated fatty acid chain may impart specific physicochemical properties to liposomal bilayers, potentially influencing membrane fluidity, drug retention, and interaction with target cells.

These notes provide a comprehensive guide for researchers aiming to explore the potential of SAPE as a component of liposomal drug delivery systems. The protocols outlined below are based on established methodologies for liposome preparation and characterization and should be adapted and optimized for the specific properties of SAPE and the drug of interest.

Potential Advantages of SAPE in Liposome Formulation

The incorporation of SAPE into a liposome bilayer could offer several theoretical advantages:

  • Modulated Membrane Fluidity: The presence of the polyunsaturated adrenoyl chain could increase membrane fluidity, which may be beneficial for the delivery of certain drugs or for enhancing fusion with cell membranes.

  • Unique Packing Properties: The kinked structure of the adrenoyl chain, combined with the straight stearoyl chain, may lead to altered lipid packing, potentially affecting drug loading capacity and release kinetics.

  • Biocompatibility: As a naturally occurring phospholipid, SAPE is expected to be biocompatible and biodegradable.

Experimental Protocols

Liposome Preparation using Thin-Film Hydration Method

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by extrusion.

Materials:

  • This compound (SAPE)

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other primary phospholipid

  • Cholesterol

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Chloroform

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve SAPE, DPPC, and cholesterol in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of the lipids should be systematically varied to determine the optimal formulation (see Table 1).

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipid mixture. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4). If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • The volume of the hydration buffer should be chosen to achieve the desired final lipid concentration.

    • Rotate the flask gently in a water bath set to a temperature above the Tc of the lipids for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Load the suspension into an extruder and pass it through polycarbonate membranes with a specific pore size (e.g., 100 nm) for a defined number of cycles (e.g., 11-21 times). The extrusion should be performed at a temperature above the Tc.

    • The resulting suspension will contain small unilamellar vesicles (SUVs).

  • Purification:

    • Remove unencapsulated drug by size exclusion chromatography or dialysis.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction & Purification dissolve Dissolve Lipids (SAPE, DPPC, Cholesterol) & Lipophilic Drug in Organic Solvent evaporate Evaporate Solvent using Rotary Evaporator dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate Film with Aqueous Buffer (+ Hydrophilic Drug) dry->hydrate Hydration Buffer form_mlv Formation of Multilamellar Vesicles (MLVs) hydrate->form_mlv extrude Extrusion through Polycarbonate Membranes form_mlv->extrude MLV Suspension purify Purification (Size Exclusion Chromatography / Dialysis) extrude->purify final_product SAPE-containing Liposomes purify->final_product Final SUV Suspension

Fig. 1: Workflow for SAPE-Liposome Preparation
Characterization of SAPE-Containing Liposomes

3.2.1. Particle Size and Zeta Potential Analysis

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the liposome suspension in PBS and measure the particle size distribution and polydispersity index (PDI). For zeta potential, dilute the suspension in deionized water and measure the surface charge.

3.2.2. Encapsulation Efficiency

  • Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using a suitable method (e.g., mini-spin column).

    • Disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

    • Quantify the amount of encapsulated drug using a validated analytical method.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

3.2.3. In Vitro Drug Release Study

  • Method: Dialysis Method

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the amount of released drug in the aliquots using a validated analytical method.

    • Plot the cumulative percentage of drug released versus time.

Liposome_Characterization_Workflow cluster_0 Physicochemical Characterization cluster_1 In Vitro Performance cluster_2 Biological Evaluation start SAPE-Liposome Suspension dls Particle Size & Zeta Potential (DLS) start->dls ee Encapsulation Efficiency (HPLC/Spectrophotometry) start->ee tem Morphology (TEM/Cryo-TEM) start->tem release Drug Release Study (Dialysis) start->release stability Stability Assessment (Storage at 4°C) start->stability cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity cellular_uptake Cellular Uptake Study (Flow Cytometry/Confocal Microscopy) start->cellular_uptake end Comprehensive Profile of SAPE-Liposomes dls->end ee->end tem->end release->end stability->end cytotoxicity->end cellular_uptake->end

Fig. 2: Comprehensive Characterization Workflow

Data Presentation

The following tables provide a template for summarizing the quantitative data from the characterization of SAPE-containing liposomes.

Table 1: Formulation Parameters of SAPE-Liposomes

Formulation CodeSAPE (mol%)DPPC (mol%)Cholesterol (mol%)Drug:Lipid Ratio (w/w)
SAPE-Lipo-F1555401:10
SAPE-Lipo-F21050401:10
SAPE-Lipo-F31545401:10
Control-Lipo060401:10

Table 2: Physicochemical Characterization of SAPE-Liposomes

Formulation CodeParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
SAPE-Lipo-F1Enter DataEnter DataEnter DataEnter Data
SAPE-Lipo-F2Enter DataEnter DataEnter DataEnter Data
SAPE-Lipo-F3Enter DataEnter DataEnter DataEnter Data
Control-LipoEnter DataEnter DataEnter DataEnter Data

Table 3: In Vitro Drug Release from SAPE-Liposomes

Formulation CodeCumulative Release at 2h (%)Cumulative Release at 8h (%)Cumulative Release at 24h (%)
SAPE-Lipo-F1Enter DataEnter DataEnter Data
SAPE-Lipo-F2Enter DataEnter DataEnter Data
SAPE-Lipo-F3Enter DataEnter DataEnter Data
Control-LipoEnter DataEnter DataEnter Data

Conclusion and Future Directions

The exploration of novel phospholipids (B1166683) like this compound is crucial for advancing the field of liposomal drug delivery. The protocols and frameworks provided herein offer a starting point for the systematic investigation of SAPE's potential. Future studies should focus on elucidating the structure-activity relationship of SAPE in liposomes, its interaction with biological membranes, and its efficacy in preclinical models of disease. A thorough understanding of these aspects will be essential for the successful translation of SAPE-based liposomal formulations into clinical applications.

Application Notes and Protocols for Creating Stable Model Membranes with 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Model membranes are indispensable tools in biophysical research and drug development, providing simplified and controllable systems to study the complex behavior of biological membranes. 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE) is a phosphatidylethanolamine (B1630911) (PE) containing a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated adrenic acid (22:4) at the sn-2 position. The presence of the long-chain, polyunsaturated adrenoyl group imparts unique structural and dynamic properties to the membrane, making SAPE an interesting component for creating model membranes that can mimic certain aspects of native cell membranes, particularly those in the adrenal gland, liver, brain, and kidneys where adrenic acid is found.[1]

These application notes provide a comprehensive guide to the preparation and characterization of stable model membranes incorporating SAPE. While specific experimental data on the physical properties of pure SAPE bilayers is not extensively available in the current literature, this document offers generalized protocols and comparative data to facilitate the use of SAPE in membrane research.

Physicochemical Properties of SAPE and Related Phospholipids (B1166683)

Direct experimental values for the phase transition temperature (Tm), area per lipid, and bilayer thickness of pure SAPE membranes are not readily found in published literature. However, we can infer expected properties based on the characteristics of its constituent fatty acids and by comparing it to other well-characterized phospholipids. The long saturated stearoyl chain would favor a higher Tm, while the polyunsaturated adrenoyl chain with its multiple cis double bonds will introduce disorder and lower the Tm.[2] The final Tm will be a balance of these opposing effects.

For comparative purposes, the table below summarizes key physical properties of related phospholipids. This data can serve as a useful reference when designing experiments with SAPE-containing membranes.

LipidAcyl ChainsHeadgroupPhase Transition Temp. (Tm) (°C)Area per Lipid (Ų)Bilayer Thickness (nm)
SAPE (Reference) 18:0 / 22:4 PE Not Reported Not Reported Not Reported
1,2-Dipalmitoyl-sn-glycero-3-PC (DPPC)16:0 / 16:0PC41~63~4.5
1-Stearoyl-2-Oleoyl-sn-glycero-3-PC (SOPC)18:0 / 18:1(n-9)PC6~67~4.2
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE (POPE)16:0 / 18:1(n-9)PE25~60~4.6
1,2-Dioleoyl-sn-glycero-3-PE (DOPE)18:1 / 18:1(n-9)PE-16~65~4.1

Note: The values presented are approximate and can vary depending on the experimental conditions (e.g., hydration, pH, ionic strength).

Experimental Protocols

The following protocols describe the preparation and characterization of unilamellar liposomes. These methods are widely applicable to a range of phospholipids and can be adapted for the creation of stable SAPE-containing model membranes.

Protocol 1: Preparation of Unilamellar Liposomes by Thin-Film Hydration and Extrusion

This is a robust and widely used method for producing unilamellar vesicles of a defined size.

Materials:

  • This compound (SAPE)

  • Other lipids (e.g., cholesterol, phosphatidylcholine) as required for mixed lipid systems

  • Organic solvent (chloroform or a chloroform:methanol mixture, e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump or desiccator

  • Water bath sonicator

  • Liposome (B1194612) extruder (e.g., a mini-extruder)

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Syringes for the extruder

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of SAPE and any other lipids in the organic solvent in a round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture. b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature that ensures the solvent evaporates but does not cause lipid degradation. A gentle stream of nitrogen can also be used to evaporate the solvent. c. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. d. To remove any residual solvent, place the flask under high vacuum for at least 2 hours, or overnight in a desiccator.

  • Hydration: a. Warm the hydration buffer to a temperature above the expected Tm of the lipid mixture. For lipids with polyunsaturated chains, it is crucial to use a degassed buffer to minimize oxidation. b. Add the warm buffer to the flask containing the dry lipid film. The final lipid concentration is typically in the range of 1-10 mg/mL. c. Gently agitate the flask to hydrate (B1144303) the lipid film. This can be done by hand or on a vortex mixer at low speed. This process results in the formation of multilamellar vesicles (MLVs). d. To facilitate swelling and detachment of the lipid film, the suspension can be incubated above the Tm for about 1 hour with occasional gentle agitation.

  • Vesicle Sizing by Extrusion: a. For a more uniform size distribution, the MLV suspension can be subjected to several freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath (5-10 cycles). b. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Load the MLV suspension into one of the syringes. d. Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times). This process forces the MLVs through the pores, resulting in the formation of large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane. e. The resulting liposome suspension should be stored at 4°C and used within a reasonable timeframe to ensure stability. For long-term storage, the stability of the specific lipid formulation should be assessed.

Protocol 2: Characterization of SAPE-Containing Liposomes

1. Size and Polydispersity Analysis using Dynamic Light Scattering (DLS):

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic radius and the size distribution (polydispersity index, PDI) of the liposomes.

  • Procedure: a. Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis (typically in the µg/mL range, but this should be optimized for the instrument). b. Transfer the diluted sample to a clean cuvette. c. Place the cuvette in the DLS instrument and allow the temperature to equilibrate. d. Perform the measurement according to the instrument's software instructions. e. Analyze the resulting correlation function to obtain the average particle size (Z-average) and the PDI. A PDI value below 0.2 is generally indicative of a monodisperse sample.

2. Morphological Analysis using Cryo-Transmission Electron Microscopy (Cryo-TEM):

  • Principle: Cryo-TEM allows for the direct visualization of the liposomes in their hydrated state by rapidly freezing the sample, thus preserving their native morphology.

  • Procedure: a. Apply a small drop (3-5 µL) of the liposome suspension to a TEM grid with a perforated carbon film. b. Blot the excess liquid to create a thin film of the suspension across the holes in the carbon film. c. Plunge-freeze the grid into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen). This vitrifies the water, embedding the liposomes in a non-crystalline ice layer. d. Transfer the frozen grid to a cryo-TEM holder and insert it into the transmission electron microscope. e. Image the liposomes under cryogenic conditions. This will reveal their size, shape, and lamellarity (unilamellar vs. multilamellar).

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Adrenic Acid

The adrenoyl chain of SAPE can be released by phospholipases and subsequently metabolized into a variety of signaling molecules. The diagram below illustrates the major metabolic pathways of adrenic acid.[1][3]

Adrenic_Acid_Metabolism SAPE This compound (in membrane) PLA2 Phospholipase A2 AdA Adrenic Acid (AdA) PLA2->AdA Hydrolysis COX Cyclooxygenases (COX) AdA->COX LOX Lipoxygenases (LOX) AdA->LOX CYP450 Cytochrome P450 (CYP450) AdA->CYP450 Prostaglandins Dihomo-Prostaglandins (e.g., DH-PGI2) COX->Prostaglandins HETEs Dihomo-Hydroxyeicosatetraenoic Acids (DH-HETEs) LOX->HETEs EETs Epoxydocosatrienoic Acids (DH-EETs) CYP450->EETs BioActions1 Vasodilation, Platelet Aggregation Inhibition Prostaglandins->BioActions1 BioActions2 Inflammation, Immunomodulation HETEs->BioActions2 BioActions3 Regulation of Vascular Tone, Anti-inflammatory Effects EETs->BioActions3

Caption: Metabolic pathways of adrenic acid released from phospholipids.

Experimental Workflow: Liposome Preparation and Characterization

The following diagram outlines the logical flow of the experimental protocols described above.

Liposome_Workflow start Start: Define Liposome Composition (with SAPE) dissolve Dissolve Lipids in Organic Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate film Formation of Thin Lipid Film evaporate->film dry Dry Film under Vacuum film->dry hydrate Hydration with Aqueous Buffer dry->hydrate mlvs Formation of Multilamellar Vesicles (MLVs) hydrate->mlvs freeze_thaw Optional: Freeze-Thaw Cycles mlvs->freeze_thaw extrude Extrusion through Polycarbonate Membrane mlvs->extrude Directly freeze_thaw->extrude luvs Formation of Unilamellar Vesicles (LUVs) extrude->luvs dls Characterization: Dynamic Light Scattering (DLS) luvs->dls cryo_tem Characterization: Cryo-Transmission Electron Microscopy (Cryo-TEM) luvs->cryo_tem end End: Stable Model Membrane Suspension luvs->end size_pdi Determine Size and Polydispersity dls->size_pdi morphology Visualize Morphology and Lamellarity cryo_tem->morphology

Caption: Workflow for preparing and characterizing SAPE-containing liposomes.

Conclusion

This compound is a phospholipid with unique structural features that make it a valuable component for creating sophisticated model membranes. While a lack of comprehensive published data on its specific physical properties presents a challenge, the established protocols for liposome preparation and characterization provided herein offer a solid foundation for researchers to begin incorporating SAPE into their experimental systems. By carefully adapting these methods and considering the properties of similar lipids, scientists can successfully generate stable SAPE-containing model membranes to investigate a wide range of biophysical and biomedical questions. The provided information on the metabolic pathways of adrenic acid also opens avenues for exploring the role of SAPE as a source of bioactive lipid mediators.

References

Protocol for Incorporating 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (PE(18:0/22:4)) into Giant Unilamellar Vesicles (GUVs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Giant Unilamellar Vesicles (GUVs) are valuable model systems for studying biological membranes due to their cell-like size and single bilayer structure. Incorporating specific lipids, such as the polyunsaturated phosphatidylethanolamine (B1630911) PE(18:0/22:4), is crucial for mimicking the composition and properties of native cell membranes. However, the high degree of unsaturation in the arachidonoyl chain of PE(18:0/22:4) makes it susceptible to oxidation, particularly during conventional electroformation protocols.[1][2] This document provides detailed protocols for the incorporation of PE(18:0/22:4) into GUVs using two optimized methods: a modified electroformation protocol designed to minimize lipid oxidation and a gentle hydration method. Additionally, it outlines key characterization techniques to assess the quality of the resulting GUVs.

Key Considerations for Handling PE(18:0/22:4)

Due to its polyunsaturated nature, PE(18:0/22:4) is prone to oxidation. To ensure the integrity of the lipid and the resulting GUVs, the following precautions are recommended:

  • Inert Atmosphere: Handle the lipid and lipid solutions under an inert gas (e.g., argon or nitrogen) whenever possible to minimize exposure to oxygen.

  • Antioxidants: Consider the addition of a lipid-soluble antioxidant, such as BHT (butylated hydroxytoluene), to the lipid solution at a low molar ratio (e.g., 0.1 mol%).

  • Light Protection: Protect lipid solutions and films from light to prevent photo-oxidation.

  • Fresh Solvents: Use freshly opened, high-purity solvents to avoid contaminants that can promote oxidation.

  • Temperature Control: Avoid excessive temperatures during lipid film preparation and hydration.

Experimental Protocols

Two primary methods are recommended for the formation of GUVs containing PE(18:0/22:4): Modified Electroformation and Gentle Hydration. The choice of method will depend on the specific experimental requirements, such as the need for high GUV yield versus the absolute necessity to avoid any potential lipid degradation.

Protocol 1: Modified Electroformation

This protocol is adapted from standard electroformation procedures to minimize the risk of lipid oxidation by using lower voltage and shorter duration.[1][3]

Materials:

  • PE(18:0/22:4)

  • Co-lipid(s) (e.g., DOPC, POPC)

  • Chloroform (B151607) (HPLC grade)

  • Indium Tin Oxide (ITO) coated glass slides

  • Teflon or silicone spacer

  • Function generator and amplifier

  • Formation chamber

  • Hydration solution (e.g., sucrose (B13894) solution, 200-300 mOsm)

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare a stock solution of PE(18:0/22:4) and any co-lipids in chloroform at a total lipid concentration of 1-2 mg/mL.

    • If desired, add a fluorescent lipid probe (e.g., 0.5 mol%) for visualization.

  • Lipid Film Formation:

    • Clean two ITO-coated glass slides thoroughly with ethanol (B145695) and deionized water.

    • Using a microsyringe, deposit a small volume (e.g., 10-20 µL) of the lipid stock solution onto the conductive side of each ITO slide.

    • Spread the solution evenly to create a thin, uniform film.

    • Place the slides in a vacuum desiccator for at least 2 hours to ensure complete removal of the solvent.

  • Assembly of the Formation Chamber:

    • Assemble the formation chamber by placing a Teflon or silicone spacer between the two ITO slides, with the conductive, lipid-coated sides facing each other.

  • Electroformation:

    • Fill the chamber with the desired hydration solution (e.g., a sucrose solution of 200-300 mOsm).

    • Connect the ITO slides to a function generator.

    • Apply a low-frequency AC electric field. It is crucial to start with a low voltage and gradually increase it. A recommended starting point is a sinusoidal wave of 10 Hz with a voltage of 0.1 V, gradually increasing to a maximum of 1 V over 1-2 hours. Maintain the final voltage for an additional 1-2 hours.

    • The formation process should be carried out at a temperature above the phase transition temperature of the lipid mixture.

  • GUV Harvesting:

    • After formation, gently collect the GUV suspension from the chamber using a wide-bore pipette tip to minimize shear stress.

Protocol 2: Gentle Hydration

This method avoids the use of an electric field, thereby eliminating the risk of electricity-induced lipid oxidation. However, the yield of GUVs may be lower compared to electroformation.[4][5]

Materials:

  • PE(18:0/22:4)

  • Co-lipid(s) (e.g., DOPC, POPC)

  • Chloroform (HPLC grade)

  • Glass vial or round-bottom flask

  • Hydration solution (e.g., sucrose solution, 200-300 mOsm)

  • Water bath or incubator

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare a lipid stock solution as described in the electroformation protocol.

  • Lipid Film Formation:

    • Deposit the lipid solution into a clean glass vial or round-bottom flask.

    • Rotate the vial to create a thin film on the bottom and sides.

    • Dry the lipid film under a gentle stream of nitrogen and then under vacuum for at least 2 hours.

  • Hydration:

    • Gently add the pre-warmed hydration solution to the vial, ensuring the lipid film is completely covered.

    • Incubate the vial at a temperature above the phase transition temperature of the lipid mixture for 4-12 hours without agitation.

  • GUV Harvesting:

    • GUVs will detach from the glass surface and form a cloudy suspension.

    • Carefully aspirate the GUV suspension from the vial using a wide-bore pipette tip.

Data Presentation

The following tables provide expected or recommended parameters for the incorporation of PE(18:0/22:4) into GUVs. It is important to note that direct quantitative data for this specific lipid is limited in the literature; therefore, these values are based on protocols for similar polyunsaturated lipids and general GUV formation principles. Experimental optimization is highly recommended.

Table 1: Recommended Parameters for GUV Formation

ParameterModified ElectroformationGentle Hydration
Lipid Concentration 1-2 mg/mL in chloroform1-2 mg/mL in chloroform
PE(18:0/22:4) Molar % 1-20 mol% (with co-lipid)1-20 mol% (with co-lipid)
Hydration Solution 200-300 mOsm Sucrose200-300 mOsm Sucrose
Temperature > Lipid Tm (e.g., 37-45°C)> Lipid Tm (e.g., 37-45°C)
Voltage (AC, 10 Hz) 0.1 V ramped to 1.0 VN/A
Duration 2-4 hours4-12 hours

Table 2: Expected GUV Characteristics (Requires Experimental Verification)

CharacteristicExpected Outcome (Modified Electroformation)Expected Outcome (Gentle Hydration)
GUV Yield Moderate to HighLow to Moderate
Size Distribution 10-50 µm5-30 µm
Lamellarity Predominantly unilamellarMixed unilamellar and multilamellar
Incorporation Efficiency High (to be confirmed by analysis)High (to be confirmed by analysis)

Characterization of PE(18:0/22:4)-Containing GUVs

To ensure the successful incorporation and integrity of PE(18:0/22:4) in the GUVs, the following characterization techniques are recommended:

  • Phase Contrast and Fluorescence Microscopy: To visualize the GUVs, assess their size and morphology, and confirm unilamellarity. The inclusion of a fluorescent lipid probe allows for clear visualization of the vesicle membrane.

  • Dynamic Light Scattering (DLS): To obtain a quantitative measurement of the GUV size distribution.

  • Lipidomics Analysis (e.g., LC-MS/MS): To confirm the incorporation of PE(18:0/22:4) into the GUVs and to assess the extent of lipid oxidation by looking for oxidized lipid species. This is a critical step to validate the integrity of the incorporated lipid.

Visualization of Experimental Workflow

Diagram 1: Modified Electroformation Workflow

GUV_Electroformation cluster_prep Preparation cluster_formation Formation cluster_analysis Analysis prep_lipids Prepare Lipid Stock Solution (PE(18:0/22:4) + Co-lipids) form_film Form Thin Lipid Film on ITO Slides prep_lipids->form_film assemble_chamber Assemble Formation Chamber form_film->assemble_chamber hydrate Add Hydration Solution assemble_chamber->hydrate electroform Apply Low Voltage AC Field (10 Hz, 0.1V -> 1V) hydrate->electroform harvest Harvest GUVs electroform->harvest characterize Characterize GUVs (Microscopy, DLS, Lipidomics) harvest->characterize

Caption: Workflow for modified electroformation of PE(18:0/22:4)-containing GUVs.

GUV_Gentle_Hydration cluster_prep Preparation cluster_formation Formation cluster_analysis Analysis prep_lipids Prepare Lipid Stock Solution (PE(18:0/22:4) + Co-lipids) form_film Form Thin Lipid Film in Glass Vial prep_lipids->form_film hydrate Add Hydration Solution form_film->hydrate incubate Incubate at >Tm (4-12 hours) hydrate->incubate harvest Harvest GUVs incubate->harvest characterize Characterize GUVs (Microscopy, DLS, Lipidomics) harvest->characterize

Caption: Pathway for the characterization of PE(18:0/22:4)-containing GUVs.

References

Application Notes and Protocols for Studying SAPE in Lipid Bilayers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipid Activator Proteins (SAPs), including Saposins A, B, C, and D, are essential glycoproteins crucial for the lysosomal degradation of sphingolipids.[1][2][3] These proteins facilitate the hydrolysis of sphingolipids by interacting with lipid bilayers and presenting the lipid substrates to specific lysosomal hydrolases.[2][3] Deficiencies in saposins can lead to various lysosomal storage diseases.[1][2] Understanding the interaction of these proteins, such as SAPE (a common designation for Saposin-A, though often researchers study the well-characterized Saposin C as a model for the family), with lipid membranes at a molecular level is critical for developing therapeutic strategies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure, dynamics, and interactions of proteins with lipid bilayers in a near-native environment.[4][5][6] Both solution-state and solid-state NMR methods provide atomic-level insights into these complex systems.[7][8][9] This document provides detailed application notes and protocols for studying the interaction of SAPE (using Saposin C as a primary example) with lipid bilayers using various NMR techniques.

Key NMR Techniques and Their Applications

  • Solution-state NMR: Ideal for studying the structure of soluble protein domains and quantifying binding affinities. Techniques like Chemical Shift Perturbation (CSP) titrations using 2D ¹H-¹⁵N HSQC spectra can reveal the binding interface and determine dissociation constants (Kd).[7][10][11] This method is particularly effective for peripheral membrane proteins that exist in equilibrium between a soluble and a membrane-bound state.[7]

  • Solid-state NMR (ssNMR): Essential for examining proteins and lipids within a bilayer context.[5][8][9] ²H and ³¹P ssNMR are particularly informative about the effects of protein binding on the lipid bilayer's order, dynamics, and phase.[8][12] ¹³C and ¹⁵N ssNMR can provide site-specific information about the protein's structure and orientation within the membrane.[5][13]

  • Paramagnetic Relaxation Enhancement (PRE): This technique can be used in both solution and solid-state NMR to obtain long-range distance information. By introducing a paramagnetic spin label either on the protein or the lipid, one can determine the immersion depth of the protein in the bilayer and map out protein-lipid interfaces.[14][15][16][17]

Experimental Protocols

Protein Expression and Purification of ¹⁵N-labeled Saposin

This protocol provides a general framework for expressing and purifying isotopically labeled saposin for NMR studies. Optimization will be required for specific constructs.

Day 1: Inoculation

  • Inoculate a 10 mL LB media starter culture containing the appropriate antibiotic (e.g., carbenicillin) with a single colony of E. coli (e.g., BL21(DE3) strain) transformed with the saposin expression plasmid.

  • Grow overnight at 37°C with shaking.[18]

Day 2: Large-Scale Expression

  • Inoculate 1 L of M9 minimal media (containing ¹⁵NH₄Cl as the sole nitrogen source for ¹⁵N labeling) with the overnight starter culture.

  • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-1.0.[18]

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Continue to grow the culture for 4-6 hours at 37°C.[18]

  • Harvest the cells by centrifugation at 4,000 rpm for 20 minutes. The cell pellet can be stored at -20°C.[18]

Day 3: Purification

  • Resuspend the cell pellet in 30 mL of 1x binding buffer.

  • Add protease inhibitors (e.g., PMSF and benzamidine) and DNase/RNase.[18]

  • Lyse the cells by sonication or repeated freeze-thaw cycles.

  • Clarify the lysate by centrifugation at 10,000 rpm for 20 minutes.[18]

  • Purify the saposin protein from the supernatant using affinity chromatography (e.g., Ni-NTA if His-tagged), followed by size-exclusion chromatography to ensure a homogenous, monomeric sample.

  • Verify protein purity and identity by SDS-PAGE and mass spectrometry.

Preparation of Lipid Vesicles for NMR Studies

This protocol describes the preparation of Large Unilamellar Vesicles (LUVs), which are a good model for biological membranes in NMR studies.[4][19]

  • Lipid Film Preparation:

    • Dissolve the desired lipids (e.g., a 4:1 molar ratio of POPC:POPS to mimic a biologically relevant membrane with negative charge) in chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.[7][8]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[19][20]

  • Hydration:

    • Hydrate (B1144303) the dry lipid film with the desired buffer (e.g., 20 mM phosphate (B84403) buffer, 20 mM KCl, 0.2 mM EDTA, pH 6.8) to a final lipid concentration of 10-50 mg/mL.[7][19] The buffer should be chosen based on the requirements of the specific NMR experiment and protein stability.

    • Vortex the suspension to form Multilamellar Vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath. This helps to break up large aggregates and promotes the formation of unilamellar vesicles upon extrusion.[19]

  • Extrusion:

    • Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder apparatus. This process generates LUVs with a relatively uniform size distribution.[19]

    • The size of the vesicles can be confirmed by dynamic light scattering (DLS).

Solution NMR Titration Protocol for Binding Affinity

This protocol is for monitoring the interaction of ¹⁵N-labeled saposin with lipid vesicles by recording a series of ¹H-¹⁵N HSQC spectra.

  • Sample Preparation:

    • Prepare a stock solution of ¹⁵N-labeled saposin at a concentration of approximately 50-100 µM in the desired NMR buffer.

    • Prepare a concentrated stock of LUVs (e.g., 10-20 mM total lipid) in the same buffer.

    • The initial NMR sample should contain the ¹⁵N-labeled protein in 90% H₂O/10% D₂O.

  • NMR Experiment Setup:

    • Acquire a reference 2D ¹H-¹⁵N HSQC or SOFAST-HMQC spectrum of the free protein.[7]

    • Set up a series of experiments for the titration, ensuring that the number of scans, dummy scans, and receiver gain are consistent across all experiments.[7]

  • Titration:

    • Add small aliquots of the LUV stock solution to the protein sample in the NMR tube.

    • After each addition, gently mix the sample and allow it to equilibrate.

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

    • Monitor the spectra for changes in peak positions (chemical shift perturbations) and/or decreases in peak intensity.[7] A decrease in intensity indicates that the protein is binding to the large, slowly tumbling liposomes, causing the NMR signal to broaden beyond detection.[7]

  • Data Analysis:

    • Process and analyze the spectra to identify residues that are affected by the addition of lipids.

    • Calculate the combined chemical shift perturbation (CSP) for each affected residue using the formula: CSP = sqrt[ (Δδ_H)² + (α * Δδ_N)² ], where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, and α is a weighting factor (typically ~0.14-0.2).[21][22]

    • Plot the CSPs or the decrease in signal intensity as a function of the lipid concentration to determine the apparent dissociation constant (Kd).[7]

Solid-State NMR Protocol for Lipid Perturbation

This protocol uses ²H and ³¹P ssNMR to probe the effect of saposin on the order and dynamics of the lipid bilayer.

  • Sample Preparation:

    • Prepare MLVs containing deuterated lipids (e.g., POPC-d₃₁) with and without the saposin protein (e.g., at a 2 mol % protein-to-lipid ratio).[8]

    • Co-dissolve the lipid and protein in an organic solvent, dry down to a film, and hydrate with buffer.

    • Centrifuge the hydrated mixture to form a pellet, which is then packed into a solid-state NMR rotor.

  • NMR Experiment Setup:

    • Experiments are typically performed on a wide-bore solid-state NMR spectrometer.

    • For ²H ssNMR, a quadrupole echo pulse sequence is used.[23]

    • For ³¹P ssNMR, a Hahn echo or a simple one-pulse experiment with proton decoupling can be used.[5][8]

  • Data Acquisition and Analysis:

    • ²H ssNMR: Acquire the powder pattern spectrum. The quadrupolar splittings (Δνq) are measured from the spectrum. These splittings are directly related to the C-²H bond order parameter (S_CD), which reflects the motional freedom of the acyl chains. A decrease in the order parameter indicates increased lipid disorder.[8][23][24]

    • ³¹P ssNMR: Acquire the powder pattern spectrum. The width of the spectrum is the chemical shift anisotropy (CSA), which is sensitive to the dynamics and orientation of the phosphate headgroup.[5][8] Changes in the CSA width upon protein binding indicate alterations in the headgroup region.

    • ³¹P T₁ relaxation times can also be measured using an inversion recovery pulse sequence. A decrease in T₁ suggests a change in the dynamics of the lipid headgroups, often due to interaction with the protein.[8]

Data Presentation

The following tables summarize the kind of quantitative data that can be obtained from the NMR experiments described above.

Table 1: Solution NMR Titration Data Summary

Titration PointProtein:Lipid Molar RatioExample Residue (e.g., G55) ¹H Shift (ppm)Example Residue (e.g., G55) ¹⁵N Shift (ppm)Combined Shift Perturbation (ppm)Normalized Peak Intensity
11:08.50120.00.0001.00
21:0.58.52120.10.0280.85
31:18.55120.30.0710.60
41:28.58120.60.1280.35
51:58.60120.80.1610.15

Note: Data is hypothetical and for illustrative purposes.

Table 2: Solid-State NMR Data Summary for Lipid Bilayer Perturbation

| Sample | Lipid Acyl Chain Position | ²H Order Parameter (|S_CD|) | ³¹P CSA Width (ppm) | ³¹P T₁ Relaxation (ms) | | :--- | :--- | :--- | :--- | :--- | | POPS LUVs | C4 | 0.45 | 45 | 800 | | | C10 | 0.30 | | | | | C16 | 0.10 | | | | POPS LUVs + Saposin C | C4 | 0.38 | 38 | 650 | | | C10 | 0.25 | | | | | C16 | 0.08 | | | | POPC LUVs | C4 | 0.46 | 48 | 820 | | | C10 | 0.31 | | | | | C16 | 0.11 | | | | POPC LUVs + Saposin C | C4 | 0.45 | 47 | 810 | | | C10 | 0.30 | | | | | C16 | 0.11 | | |

Note: This table is a representative summary based on findings that Saposin C preferentially perturbs negatively charged POPS bilayers over neutral POPC bilayers.[8][12] A decrease in the order parameter, CSA width, and T₁ relaxation time indicates a disordering effect of the protein on the lipid bilayer.

Visualization of Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for investigating SAPE-lipid interactions using the NMR techniques described.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation protein ¹⁵N-Labeled SAPE Expression & Purification sol_nmr Solution NMR (¹H-¹⁵N HSQC Titration) protein->sol_nmr ss_nmr Solid-State NMR (²H, ³¹P, ¹³C, ¹⁵N) protein->ss_nmr lipid Lipid Vesicle (LUV/MLV) Preparation lipid->sol_nmr lipid->ss_nmr binding Binding Affinity (Kd) Interface Mapping sol_nmr->binding Analyze CSPs & Intensity Changes perturbation Lipid Order & Dynamics (S_CD, CSA, T₁) ss_nmr->perturbation Analyze Spectra & Relaxation Data structure Protein Structure & Membrane Immersion ss_nmr->structure Analyze Protein Signals (with PRE)

Caption: Workflow for NMR studies of SAPE-lipid interactions.

Proposed Mechanism of Saposin Action

This diagram illustrates the "liftase" model, where a saposin monomer or dimer extracts a lipid from the bilayer to make it accessible to a soluble hydrolase enzyme.

Caption: Saposin "liftase" mechanism at the lipid bilayer.

References

Application Notes and Protocols for the Chromatographic Separation of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE from Complex Lipid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE), also known as PE(18:0/22:4), is a specific molecular species of phosphatidylethanolamine (B1630911) (PE) containing stearic acid (18:0) at the sn-1 position and adrenic acid (22:4) at the sn-2 position of the glycerol (B35011) backbone. As a component of cellular membranes, SAPE and other PEs containing polyunsaturated fatty acids (PUFAs) are not merely structural lipids; they are increasingly recognized for their roles in dynamic cellular processes, including signaling pathways related to ferroptosis. The accurate separation and quantification of SAPE from complex biological matrices are crucial for understanding its physiological and pathological significance.

These application notes provide detailed protocols for the extraction and chromatographic separation of SAPE from complex lipid mixtures using a combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters for SAPE Analysis
ParameterValue/DescriptionReference/Note
Chromatography
ColumnReversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm particle size)Based on general lipidomics methods.[1][2]
Mobile Phase A10 mM Ammonium Acetate in Water/Acetonitrile (80/20, v/v) with 0.1% Formic AcidAdapted from similar lipidomics protocols.[3]
Mobile Phase B10 mM Ammonium Acetate in Acetonitrile/Isopropanol (5:2, v/v) with 0.1% Formic AcidAdapted from similar lipidomics protocols.[3]
Flow Rate0.4 mL/minTypical for analytical scale columns.[4]
Column Temperature45 °C[4]
Injection Volume5 - 10 µLStandard for LC-MS analysis.
Gradient Elution
0-1 min30% BInitial condition.
1-11 minLinear gradient to 100% BElution of lipid species.
11-16 minHold at 100% BColumn wash.
16.1-20 minReturn to 30% B and re-equilibratePreparation for next injection.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive and NegativeTo cover a broad range of lipids.[5]
MS Scan ModeFull MS followed by data-dependent MS/MS (dd-MS2)For identification and quantification.
Precursor Ion (m/z)~768.5 (Positive, [M+H]+) / ~766.5 (Negative, [M-H]-)Calculated for SAPE (C43H80NO8P).
Key Fragment IonsNeutral loss of phosphoethanolamine headgroup (141 Da) in positive mode; Fatty acid fragments (stearic acid: 283.3 m/z, adrenic acid: 331.3 m/z) in negative mode.Characteristic fragmentation of PEs.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol describes the extraction of total lipids from a biological matrix such as plasma or tissue homogenate.

Materials:

Procedure:

  • To 100 µL of sample (e.g., plasma) in a glass centrifuge tube, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and disruption of lipid-protein complexes.

  • Add 0.4 mL of 0.9% NaCl solution to the tube to induce phase separation.

  • Vortex the mixture again for 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry the extracted lipid film under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., 100 µL of methanol or isopropanol) for subsequent analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Enrichment

This protocol is designed to enrich the phospholipid fraction from the total lipid extract, thereby reducing matrix effects and improving the detection of SAPE.

Materials:

  • Silica-based SPE cartridges (e.g., 500 mg)

  • Hexane

  • Chloroform

  • Methanol

  • SPE vacuum manifold

Procedure:

  • Condition the silica (B1680970) SPE cartridge by washing it with 5 mL of methanol followed by 5 mL of chloroform, and finally 5 mL of hexane. Do not let the cartridge run dry.

  • Dissolve the dried total lipid extract from Protocol 1 in a minimal volume of chloroform (e.g., 200 µL).

  • Load the dissolved lipid extract onto the conditioned SPE cartridge.

  • Elute the neutral lipids (e.g., triacylglycerols, cholesterol esters) by passing 10 mL of chloroform through the cartridge. Collect this fraction separately if analysis of neutral lipids is also desired.

  • Elute the phospholipid fraction, including SAPE, by passing 10 mL of methanol through the cartridge.

  • Collect the methanol fraction and dry it under a stream of nitrogen gas.

  • Reconstitute the dried phospholipid extract in a suitable solvent and volume for HPLC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1 v/v).

Protocol 3: HPLC-MS/MS Analysis for SAPE Quantification

This protocol outlines the chromatographic separation and mass spectrometric detection of SAPE.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (30% B) for at least 15 minutes.

  • Inject 5-10 µL of the reconstituted phospholipid extract onto the column.

  • Run the gradient elution as described in Table 1.

  • Set the mass spectrometer to acquire data in both positive and negative ion modes, or use polarity switching if available.

  • Monitor for the specific precursor-to-product ion transitions for SAPE and any internal standards used for quantification.

  • Process the data using appropriate software to integrate the peak areas and quantify the amount of SAPE relative to the internal standard.

Mandatory Visualization

Experimental_Workflow cluster_extraction Lipid Extraction cluster_spe Sample Cleanup cluster_analysis Analysis Sample Biological Sample (Plasma/Tissue) Folch Modified Folch Extraction (Chloroform:Methanol) Sample->Folch 1. TotalLipid Total Lipid Extract Folch->TotalLipid 2. SPE Solid-Phase Extraction (SPE) (Silica Cartridge) TotalLipid->SPE 3. Phospholipid Phospholipid Fraction SPE->Phospholipid 4. HPLC Reversed-Phase HPLC (C18 Column) Phospholipid->HPLC 5. MS Tandem Mass Spectrometry (ESI-MS/MS) HPLC->MS 6. Data Data Acquisition & Analysis MS->Data 7. Ferroptosis_Signaling_Pathway cluster_membrane Cell Membrane cluster_process Ferroptosis Induction SAPE This compound (SAPE) LOX Lipoxygenases (LOX) SAPE->LOX ACSL4 ACSL4 ACSL4->SAPE Esterification Oxidized_SAPE Oxidized SAPE (Lipid Peroxides) LOX->Oxidized_SAPE Oxidation Ferroptosis Ferroptosis Oxidized_SAPE->Ferroptosis Induces AdrenicAcid Adrenic Acid AdrenicAcid->ACSL4 GSH GSH GPX4 GPX4 GSH->GPX4 GPX4->SAPE Inhibits Oxidation GSSG GSSG GPX4->GSSG

References

Application of Streptavidin-Phycoerythrin (SAPE) in In Vitro Studies of Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between lipids and proteins at the cellular membrane interface governs a vast array of biological processes, from signal transduction to membrane trafficking and viral entry. Understanding the specificity and kinetics of these interactions is paramount for basic research and for the development of novel therapeutics. Streptavidin-Phycoerythrin (SAPE) is a powerful and versatile tool for the in vitro investigation of lipid-protein interactions. This conjugate combines the high-affinity, specific binding of streptavidin to biotin (B1667282) with the intensely fluorescent properties of R-Phycoerythrin (PE), enabling sensitive detection and quantification of these molecular interactions.

This document provides detailed application notes and protocols for utilizing SAPE in two primary assay formats: a suspension-based flow cytometry assay and a solid-phase microplate assay. These methods are adaptable for screening purposes, determination of binding specificity, and calculation of binding affinities.

Principle of SAPE-Based Detection

The core principle of using SAPE in lipid-protein interaction studies lies in the biotin-streptavidin linkage. One of the interacting partners (either the lipid or the protein) is biotinylated. The interaction is then detected and quantified by the addition of SAPE, which binds to the biotinylated molecule. The bright fluorescence of the phycoerythrin component provides a robust and sensitive readout.

Application 1: Flow Cytometry-Based Liposome-Protein Interaction Assay

This method allows for the quantitative analysis of protein binding to lipid bilayers in a near-native conformation within liposomes. It is particularly useful for determining binding specificity and apparent binding affinities.

Experimental Workflow

G cluster_0 Liposome (B1194612) Preparation cluster_1 Binding Reaction cluster_2 Detection cluster_3 Analysis prep_lipids 1. Prepare Lipid Mixture (with biotinylated lipid) hydrate 2. Hydrate Lipid Film prep_lipids->hydrate extrude 3. Extrude to form Unilamellar Liposomes hydrate->extrude incubate_protein 4. Incubate Liposomes with Protein of Interest extrude->incubate_protein add_sape 5. Add SAPE incubate_protein->add_sape incubate_sape 6. Incubate add_sape->incubate_sape flow_cytometry 7. Analyze by Flow Cytometry incubate_sape->flow_cytometry

Caption: Workflow for liposome-protein interaction analysis using SAPE detection by flow cytometry.

Detailed Experimental Protocol

Materials and Reagents:

  • Phospholipids (B1166683) of interest (e.g., POPC, POPS, PI(4,5)P2)

  • Biotinylated lipid (e.g., Biotinyl-PE)

  • Chloroform (B151607)

  • Reconstitution Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Protein of interest

  • Streptavidin-Phycoerythrin (SAPE) conjugate

  • FACS Buffer (e.g., PBS with 1% BSA)

  • Liposome extrusion system with polycarbonate membranes (e.g., 100 nm pore size)

  • Flow cytometer

Protocol:

  • Liposome Preparation: a. In a glass vial, mix the desired phospholipids and the biotinylated lipid (typically 1-2 mol%) in chloroform. b. Evaporate the chloroform under a gentle stream of nitrogen to form a thin lipid film. Further dry the film under vacuum for at least 1 hour. c. Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 1-5 mM. Vortex vigorously. d. To form unilamellar vesicles, subject the lipid suspension to several freeze-thaw cycles. e. Extrude the suspension through a polycarbonate membrane (e.g., 100 nm) at least 11 times.

  • Protein Binding: a. In a microcentrifuge tube, dilute the liposome suspension to the desired concentration in FACS Buffer. b. Add the protein of interest at various concentrations to the liposome suspension. c. Incubate for 30-60 minutes at room temperature with gentle agitation.

  • SAPE Staining and Detection: a. Add SAPE to each tube at a concentration optimized for your instrument (typically 1:100 to 1:500 dilution). b. Incubate for 15-30 minutes at room temperature, protected from light. c. Add FACS buffer to bring the final volume to at least 300 µL for flow cytometry analysis.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Gate on the liposome population based on forward and side scatter properties. c. Quantify the mean fluorescence intensity (MFI) of the phycoerythrin signal for the gated liposome population.

Data Presentation

Table 1: Representative Quantitative Data from Flow Cytometry-Based Lipid-Protein Interaction Assay

Protein Concentration (nM)Mean Fluorescence Intensity (MFI)
0150
10850
503500
1006200
2508500
5009500
10009800

Note: The data presented are representative and should be generated for each specific protein-lipid interaction. The MFI values can be used to calculate the apparent dissociation constant (Kd) by fitting the data to a one-site binding model.

Application 2: Solid-Phase Microplate-Based Lipid-Protein Interaction Assay

This assay is a high-throughput method suitable for screening protein interactions against an array of different lipids and for quantifying binding affinities.

Experimental Workflow

G cluster_0 Plate Preparation cluster_1 Liposome Immobilization cluster_2 Protein Binding cluster_3 Detection & Analysis coat_plate 1. Coat Plate with Streptavidin wash_plate1 2. Wash coat_plate->wash_plate1 block_plate 3. Block Wells wash_plate1->block_plate add_liposomes 4. Add Biotinylated Liposomes block_plate->add_liposomes wash_plate2 5. Wash add_liposomes->wash_plate2 add_protein 6. Add Protein of Interest wash_plate2->add_protein wash_plate3 7. Wash add_protein->wash_plate3 add_sape 8. Add SAPE (if protein is biotinylated) or Primary Ab + PE-secondary Ab wash_plate3->add_sape wash_plate4 9. Wash add_sape->wash_plate4 read_plate 10. Read Fluorescence wash_plate4->read_plate

Caption: Workflow for solid-phase microplate assay of lipid-protein interactions.

Detailed Experimental Protocol

Materials and Reagents:

  • Streptavidin-coated 96-well microplates

  • Biotinylated liposomes (prepared as in the flow cytometry protocol)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 3% BSA)

  • Protein of interest (can be biotinylated for direct SAPE detection, or unlabeled)

  • Primary antibody against the protein of interest (if the protein is not biotinylated)

  • PE-conjugated secondary antibody (if using a primary antibody)

  • SAPE conjugate (if the protein of interest is biotinylated)

  • Plate reader capable of measuring fluorescence (Excitation: ~488-561 nm, Emission: ~578 nm)

Protocol:

  • Plate Preparation: a. If not using pre-coated plates, coat a high-binding 96-well plate with streptavidin overnight at 4°C. b. Wash the wells three times with Wash Buffer. c. Block the wells with Blocking Buffer for 1-2 hours at room temperature. d. Wash the wells three times with Wash Buffer.

  • Liposome Immobilization: a. Add 100 µL of biotinylated liposome suspension (at a predetermined optimal concentration) to each well. b. Incubate for 1 hour at room temperature. c. Wash the wells three times with Wash Buffer to remove unbound liposomes.

  • Protein Binding: a. Add 100 µL of the protein of interest, diluted to various concentrations in Blocking Buffer, to the wells. b. Incubate for 1-2 hours at room temperature. c. Wash the wells three times with Wash Buffer.

  • Detection:

    • Scenario A: Biotinylated Protein: a. Add 100 µL of SAPE diluted in Blocking Buffer to each well. b. Incubate for 30-60 minutes at room temperature, protected from light.

    • Scenario B: Unlabeled Protein: a. Add 100 µL of a primary antibody against the protein of interest, diluted in Blocking Buffer. b. Incubate for 1 hour at room temperature. c. Wash the wells three times with Wash Buffer. d. Add 100 µL of a PE-conjugated secondary antibody diluted in Blocking Buffer. e. Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: a. Wash the wells a final three times with Wash Buffer. b. Add 100 µL of PBS to each well. c. Read the fluorescence intensity on a microplate reader.

Data Presentation

Table 2: Representative Quantitative Data from Solid-Phase Lipid-Protein Interaction Assay

Protein Concentration (nM)Relative Fluorescence Units (RFU)
0500
52500
208000
5015000
10022000
20025000
40025500

Note: Background fluorescence from wells with no protein should be subtracted. The resulting data can be plotted and fitted to a saturation binding curve to determine the Kd.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in a SAPE-based detection system for lipid-protein interactions.

G cluster_0 Molecular Interaction cluster_1 Detection Complex cluster_2 Signal Output Lipid Lipid Biotin Biotin Lipid->Biotin Biotinylated Protein Protein SAPE Streptavidin-PE (SAPE) Protein->SAPE binds to Biotin->Protein Interacts with Fluorescence Fluorescence SAPE->Fluorescence generates

Caption: Logical diagram of SAPE-based detection of a protein binding to a biotinylated lipid.

Conclusion

The use of Streptavidin-Phycoerythrin in conjunction with biotinylated lipids or proteins offers a sensitive, specific, and quantitative method for studying lipid-protein interactions in vitro. Both the flow cytometry and solid-phase microplate assays provide robust platforms for high-throughput screening and detailed biophysical characterization. The choice of assay will depend on the specific research question, with flow cytometry offering analysis of interactions with liposomes in suspension and the microplate assay providing a higher throughput for screening larger numbers of conditions or molecules. Careful optimization of each step is crucial for obtaining reliable and reproducible data.

Application Notes and Protocols: 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE) as a Standard in Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE), also known as PE(18:0/22:4), is a specific phosphatidylethanolamine (B1630911) (PE) species containing stearic acid (18:0) at the sn-1 position and adrenic acid (22:4) at the sn-2 position. As a naturally occurring phospholipid, SAPE and other adrenoyl-containing lipids are integral components of cellular membranes and are involved in various physiological and pathological processes. The accurate quantification of such lipids is crucial for understanding their roles in health and disease. This document provides detailed application notes and protocols for the use of SAPE as an internal standard in lipid research, particularly for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Recent studies have highlighted the importance of adrenic acid-containing phospholipids (B1166683). For instance, levels of SAPE have been found to be inversely correlated with age in mitochondria isolated from the human post-mortem hippocampus, suggesting a role in age-related neurological changes.[1][2] Furthermore, alterations in the levels of PE(18:0/22:4) have been observed in various conditions, including systemic lupus erythematosus and COVID-19, underscoring its potential as a biomarker.[3][4]

Application: Internal Standard for Quantitative Lipidomics

SAPE is an ideal candidate for use as an internal standard in LC-MS/MS-based lipidomics for the quantification of other PE species and potentially other lipid classes. An internal standard is a compound added to a sample in a known concentration to enable the quantification of other analytes in the sample. The ideal internal standard has similar chemical and physical properties to the analytes of interest and is not naturally present in the sample or is present at very low concentrations.

Advantages of using SAPE as an internal standard:

  • Chemical Similarity: As a PE, it behaves similarly to other PE species during extraction and ionization, correcting for variations in sample preparation and instrument response.

  • Distinct Mass: Its unique molecular weight allows for clear differentiation from many endogenous lipids.

  • Commercial Availability: High-purity synthetic SAPE is commercially available, ensuring consistency and accuracy.[2][5]

Experimental Protocols

Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)

This protocol is suitable for extracting lipids from plasma, serum, tissues, and cell pellets.

Materials:

  • Biological sample (e.g., 100 µL plasma, 10-20 mg tissue, or 1x10^6 cells)

  • SAPE internal standard solution (e.g., 1 mg/mL in chloroform (B151607):methanol (B129727) 2:1, v/v)

  • Chloroform

  • Methanol

  • Deionized water

  • Conical glass tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a clean glass tube, add the biological sample.

  • Add a known amount of the SAPE internal standard solution. The final concentration should be within the linear range of the LC-MS/MS method (e.g., 10-100 ng/mL).

  • Add 3 volumes of a chloroform:methanol (1:2, v/v) mixture to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Add 1 volume of chloroform and vortex for 30 seconds.

  • Add 1 volume of deionized water and vortex for 30 seconds.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol or isopropanol).

Quantitative Analysis by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate

  • Gradient: A linear gradient from 40% to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 40% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive and/or Negative Electrospray Ionization (ESI)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for SAPE and the analytes of interest are monitored.

  • Collision Gas: Argon

  • Optimization: Declustering potential (DP) and collision energy (CE) should be optimized for each lipid species to achieve maximum sensitivity.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of SAPE as a standard and its observed levels in biological samples.

ParameterValueReference
SAPE (PE(18:0/22:4)) as an Internal Standard
Recommended Spiking Concentration10-100 ng/mLGeneral Practice
LC-MS/MS Parameters for PE(18:0/22:4)
Precursor Ion (Positive Mode, [M+H]+)796.6[4]
Product Ion (Positive Mode)655.6[4]
Precursor Ion (Negative Mode, [M-H]-)794.6[6]
Product Ion (Negative Mode, Fatty Acyl Fragment)331.4 (Adrenic Acid)[7]
Observed Levels of PE(18:0/22:4) in Biological Samples
Human Hippocampus (Mitochondria)Decreases with age[1]
Human Hippocampus (Microsomes)Decreases with age[1]
Mouse Liver (Alcohol-fed vs. Pair-fed)Log2 Fold Change: -0.377[8]
Systemic Lupus Erythematosus Patients (Plasma)Significantly altered[3]
COVID-19 Patients (Plasma)Significantly altered[4]

Signaling Pathways and Experimental Workflows

Adrenic Acid Metabolism Signaling Pathway

Adrenic acid, the fatty acid component of SAPE, is a substrate for several key enzymatic pathways that produce a variety of bioactive lipid mediators. These mediators are involved in inflammation, vascular function, and other signaling cascades.[9]

Adrenic_Acid_Metabolism Adrenic_Acid Adrenic Acid (22:4n-6) COX Cyclooxygenase (COX) Adrenic_Acid->COX LOX Lipoxygenase (LOX) Adrenic_Acid->LOX CYP450 Cytochrome P450 (CYP450) Adrenic_Acid->CYP450 DH_Prostaglandins Dihomo-Prostaglandins (e.g., DH-PGI2) COX->DH_Prostaglandins DH_Thromboxanes Dihomo-Thromboxanes COX->DH_Thromboxanes DH_HETEs Dihomo-Hydroxyeicosatetraenoic Acids (DH-HETEs) LOX->DH_HETEs DH_EETs Dihomo-Epoxyeicosatrienoic Acids (DH-EETs) CYP450->DH_EETs Biological_Effects Biological Effects (Inflammation, Vasodilation, etc.) DH_Prostaglandins->Biological_Effects DH_Thromboxanes->Biological_Effects DH_HETEs->Biological_Effects DH_EETs->Biological_Effects

Caption: Metabolism of Adrenic Acid via COX, LOX, and CYP450 pathways.

Experimental Workflow for Lipid Quantification

The following diagram illustrates the logical workflow for the quantitative analysis of lipids using SAPE as an internal standard.

Lipid_Quantification_Workflow Sample_Collection 1. Biological Sample Collection (Plasma, Tissue, etc.) Spiking 2. Spiking with SAPE Internal Standard Sample_Collection->Spiking Extraction 3. Lipid Extraction (e.g., Bligh & Dyer) Spiking->Extraction LC_MS_Analysis 4. LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS_Analysis Data_Processing 5. Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Quantification 6. Absolute Quantification Data_Processing->Quantification

Caption: Workflow for quantitative lipid analysis using an internal standard.

Conclusion

This compound is a valuable tool for lipid researchers, serving as an effective internal standard for the accurate quantification of phospholipids and other lipid species by LC-MS/MS. Its use, in conjunction with robust extraction and analytical methods, can provide reliable and reproducible data, contributing to a deeper understanding of the roles of adrenoyl-containing lipids in various biological systems and disease states. The protocols and data presented here offer a comprehensive guide for the successful implementation of SAPE in lipidomics research.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE), a mixed-acid phosphatidylethanolamine (B1630911) containing stearic acid (18:0) at the sn-1 position and the polyunsaturated adrenic acid (22:4) at the sn-2 position.

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis of SAPE, presented in a question-and-answer format.

Problem ID Question Potential Causes Recommended Solutions
SAPE-T01 Low yield of the final product after acylation of 1-stearoyl-2-lyso-sn-glycero-3-PE. 1. Incomplete acylation reaction. 2. Degradation of the polyunsaturated adrenoyl group. 3. Suboptimal reaction conditions (temperature, catalyst, solvent). 4. Impure starting materials.1. Increase the molar excess of adrenoyl chloride or anhydride. 2. Ensure an inert atmosphere (argon or nitrogen) and use degassed solvents to prevent oxidation.[1][2] 3. Optimize temperature; lower temperatures may be required to maintain the integrity of the adrenoyl group.[3] 4. Purify starting lysophospholipid and adrenic acid prior to reaction.
SAPE-T02 Presence of significant side products, such as di-adrenoyl-PE or unreacted lyso-PE, in the final product mixture. 1. Acyl migration from the sn-2 to the sn-1 position of the lysophospholipid starting material. 2. Non-specific acylation. 3. Inefficient purification method.1. Use fresh or properly stored lysophospholipid to minimize acyl migration. 2. Employ a suitable activating agent and catalyst to promote site-specific acylation. 3. Utilize high-performance liquid chromatography (HPLC) for purification to separate closely related lipid species.[4]
SAPE-T03 Oxidation of the adrenoyl group during synthesis or storage. 1. Exposure to oxygen and light. 2. Presence of metal ion contaminants. 3. Inappropriate storage conditions.1. Handle all reagents and reactions under an inert atmosphere.[1] 2. Use metal-chelating agents (e.g., EDTA) in purification buffers. 3. Store the final product in a sealed vial under argon at -20°C or lower, protected from light.[5]
SAPE-T04 Difficulty in purifying the final product to >95% purity. 1. Co-elution of structurally similar lipids during chromatography. 2. Presence of oxidized byproducts.1. Optimize the HPLC solvent system and gradient for better resolution.[4][6] 2. A multi-step purification approach, such as a combination of silica (B1680970) gel chromatography and HPLC, may be necessary.
SAPE-T05 Inconsistent reaction outcomes and yields. 1. Variability in the quality of reagents, especially adrenic acid. 2. Water contamination in solvents and reagents. 3. Inconsistent reaction setup and timing.1. Source high-purity adrenic acid and verify its purity before use. 2. Use anhydrous solvents and dry glassware. 3. Standardize the entire experimental protocol, including reaction times and temperatures.

Frequently Asked Questions (FAQs)

1. What is the most critical step in the synthesis of this compound?

The most critical step is the selective acylation of the sn-2 hydroxyl group of 1-stearoyl-2-lyso-sn-glycero-3-phosphoethanolamine with adrenic acid. This step is challenging due to the potential for acyl migration and the susceptibility of the polyunsaturated adrenoyl group to oxidation.[1] Careful control of reaction conditions and the use of an inert atmosphere are paramount.

2. What protecting group strategy is recommended for the ethanolamine (B43304) headgroup?

For the acylation of the sn-2 position, it is often necessary to protect the primary amine of the ethanolamine headgroup to prevent side reactions. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) or a phthaloyl group. The choice of protecting group will depend on the overall synthetic strategy and the deprotection conditions required.

3. How can I monitor the progress of the acylation reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system (e.g., chloroform/methanol/water) can separate the starting lysophospholipid, the desired product, and any major byproducts. The disappearance of the starting material and the appearance of a new spot corresponding to the product indicate reaction progression.

4. What are the key considerations for handling and storing adrenic acid?

Adrenic acid is a polyunsaturated fatty acid and is highly prone to oxidation.[7][8] It should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or below) and protected from light. When using it in a reaction, it is advisable to use freshly opened vials or material that has been stored under inert gas.

5. What analytical techniques are suitable for characterizing the final product?

The final product should be characterized by a combination of techniques to confirm its structure and purity. These include:

  • Mass Spectrometry (MS): To confirm the molecular weight.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P): To confirm the structure, including the position of the acyl chains and the integrity of the headgroup.

  • High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer: To determine the purity of the compound.[2][4]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol outlines a general chemical synthesis approach starting from 1-stearoyl-2-lyso-sn-glycero-3-phosphoethanolamine.

Materials:

  • 1-Stearoyl-2-lyso-sn-glycero-3-phosphoethanolamine

  • Adrenic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous triethylamine (B128534) (TEA)

  • Silica gel for column chromatography

  • HPLC system with a C18 column

  • All solvents should be of high purity and degassed.

Procedure:

  • Protection of the Ethanolamine Headgroup (if necessary):

    • Dissolve 1-stearoyl-2-lyso-sn-glycero-3-phosphoethanolamine in a suitable solvent.

    • Add the protecting group reagent (e.g., Boc-anhydride) and a base (e.g., TEA).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Purify the protected lysophospholipid by column chromatography.

  • Acylation with Adrenic Acid:

    • Dissolve the protected 1-stearoyl-2-lyso-sn-glycero-3-phosphoethanolamine and adrenic acid (1.2 equivalents) in anhydrous DCM under an argon atmosphere.

    • Add DMAP (0.1 equivalents) and DCC (1.2 equivalents) to the solution.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

  • Deprotection of the Ethanolamine Headgroup (if protected):

    • Dissolve the crude protected product in a suitable solvent for deprotection (e.g., trifluoroacetic acid for a Boc group).

    • Stir until deprotection is complete (monitored by TLC).

    • Remove the deprotection reagent under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a chloroform/methanol/water solvent system.

    • For higher purity, perform a final purification step using preparative HPLC.[4]

  • Characterization and Storage:

    • Confirm the identity and purity of the final product using MS, NMR, and HPLC.

    • Store the purified this compound under argon at -20°C or below, protected from light.[5]

Visualizations

Synthesis_Workflow cluster_protection Headgroup Protection (Optional) cluster_acylation Acylation cluster_deprotection Deprotection (if applicable) cluster_purification Purification Start 1-Stearoyl-2-lyso-sn-glycero-3-PE Protect Add Protecting Group (e.g., Boc) Start->Protect ProtectedLyso Protected Lyso-PE Protect->ProtectedLyso Acylation Acylation with Adrenic Acid, DCC, DMAP ProtectedLyso->Acylation CrudeProtected Crude Protected SAPE Acylation->CrudeProtected Deprotect Remove Protecting Group CrudeProtected->Deprotect CrudeSAPE Crude SAPE Deprotect->CrudeSAPE Purify Silica Gel Chromatography & HPLC CrudeSAPE->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Cause1 Incomplete Acylation Start->Cause1 Cause2 Adrenoyl Group Degradation Start->Cause2 Cause3 Inefficient Purification Start->Cause3 Solution1 Increase Acylating Agent / Optimize Conditions Cause1->Solution1 Solution2 Inert Atmosphere / Lower Temperature Cause2->Solution2 Solution3 Optimize HPLC / Multi-step Purification Cause3->Solution3

Caption: Troubleshooting logic for SAPE synthesis issues.

References

Preventing oxidation of adrenic acid in PE(18:0/22:4) during storage and experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the handling of polyunsaturated lipids. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you prevent the oxidation of adrenic acid (AdA) in Phosphatidylethanolamine (18:0/22:4) during storage and throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is PE(18:0/22:4) and why is it highly susceptible to oxidation?

A1: PE(18:0/22:4) is a specific type of phosphatidylethanolamine, a class of phospholipids (B1166683) found in biological membranes. It contains stearic acid (18:0), a saturated fatty acid, and adrenic acid (22:4, an omega-6), which is a polyunsaturated fatty acid (PUFA).[1] PUFAs are characterized by the presence of multiple double bonds in their structure.[2] These double bonds, particularly the methylene (B1212753) groups between them, have weaker C-H bonds, making them highly reactive towards oxygen and susceptible to a damaging process called lipid peroxidation.[2]

Q2: What are the consequences of PE(18:0/22:4) oxidation for my research?

A2: The oxidation of PE(18:0/22:4) can severely compromise experimental integrity and validity. Key consequences include:

  • Altered Biological Activity: Oxidation changes the molecule's structure, which can alter or eliminate its intended biological function.[3]

  • Generation of Cytotoxic Byproducts: Lipid peroxidation produces reactive secondary products, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), which can induce off-target cytotoxic effects in cell-based assays.[3]

  • Induction of Ferroptosis: The oxidation of PEs containing adrenic acid is a critical event and a death signal in ferroptosis, an iron-dependent form of programmed cell death.[4][5][6] Uncontrolled oxidation can inadvertently trigger this pathway, confounding experimental results.

Q3: How can I detect if my sample of PE(18:0/22:4) has oxidized?

A3: Several methods can be used to assess lipid peroxidation, ranging from simple colorimetric assays to highly specific chromatographic techniques.

  • TBARS Assay: This widely-used method quantifies malondialdehyde (MDA), a secondary product of lipid oxidation.[3][7] While common, it can suffer from a lack of specificity.[3]

  • Fluorescent Probes: More sensitive probes like C11-BODIPY 581/591 can be used for detection in cellular systems.[3]

  • Chromatographic Methods (HPLC, GC-MS): These are highly sensitive and specific methods for identifying and quantifying primary and secondary oxidation products.[7][8] Analysis of F2-isoprostanes by GC-MS is considered an excellent assay for lipid peroxidation.[9]

Q4: What are the definitive best practices for storing PE(18:0/22:4) to ensure its stability?

A4: Proper storage is the first and most critical step in preventing oxidation. Unsaturated lipids should be stored dissolved in a suitable organic solvent rather than as a powder, as they are hygroscopic and can quickly degrade.[10] Key recommendations are summarized in the table below.

Q5: What antioxidants can I use to protect PE(18:0/22:4) during my experiments?

A5: Incorporating antioxidants into your experimental setup is a primary strategy to prevent lipid peroxidation in real-time.[3] These can be categorized as primary (chain-breaking) or secondary (preventive). The choice of antioxidant may depend on the experimental system (e.g., cell-free vs. cell culture).

Data Presentation

Table 1: Recommended Storage Conditions for PE(18:0/22:4)

ParameterRecommendationRationale
Temperature ≤ -20°C; -80°C is optimal for long-term storage.[3][10]Low temperatures slow down the rate of chemical reactions, including oxidation.
Atmosphere Overlay with an inert gas (e.g., argon or nitrogen) before sealing.[3][10][11]Removes oxygen, a key reactant in the lipid peroxidation process.
Container Store in glass vials with Teflon-lined caps.[10]Avoids leaching of impurities from plastic containers that can contaminate the lipid.
Light Protect from light using amber vials or by wrapping containers in aluminum foil.[3]Light, particularly UV light, can catalyze the initiation of oxidation.
Formulation Store as a solution in a high-purity, deoxygenated organic solvent.[10]Unsaturated lipids are unstable as powders; solvents provide a more stable environment.
Aliquoting Prepare single-use aliquots.[3][11]Prevents repeated freeze-thaw cycles and minimizes exposure to atmospheric oxygen upon opening.

Table 2: Common Antioxidants for Protecting PE(18:0/22:4) in Experiments

Antioxidant ClassExampleTypical Use & ConcentrationMechanism of Action
Primary (Chain-Breaking) Butylated Hydroxytoluene (BHT)Organic solutions (e.g., stock solutions). Concentration: 0.01-0.1%Donates a hydrogen atom to quench lipid radicals, terminating the chain reaction.[3]
α-Tocopherol (Vitamin E)Cell culture and in vivo. Concentration: Varies by system (e.g., 10-100 µM)A natural lipophilic antioxidant that protects membranes from peroxidation.[12][13]
TroloxCell culture (aqueous systems). Concentration: 100-500 µMA water-soluble analog of Vitamin E, ideal for protecting lipids in aqueous media.[3]
Secondary (Preventive) EDTA (Ethylenediaminetetraacetic acid)Aqueous buffers and media. Concentration: 0.1-1 mMA metal chelator that sequesters transition metal ions (e.g., Fe²⁺) which catalyze oxidation.[3]
Ferroptosis Inhibitors Ferrostatin-1, Liproxstatin-1Mechanistic studies in cell culture. Concentration: 0.1-10 µMSpecifically block lipid peroxidation-mediated cell death in the context of ferroptosis.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent or irreproducible experimental results. 1. Degradation of PE(18:0/22:4) stock due to improper storage. 2. Oxidation during experimental procedures. 3. Repeated freeze-thaw cycles of stock solution.[8]1. Verify storage conditions (see Table 1). Test the integrity of the stock solution using HPLC.[8] 2. Incorporate an appropriate antioxidant (see Table 2). Use deoxygenated solvents.[3] 3. Prepare fresh single-use aliquots from a master stock stored at -80°C.[11]
High background signal or apparent cytotoxicity in vehicle controls. 1. Contaminated or peroxidized solvents used for dilution. 2. Presence of pro-oxidant metals in buffers or cell culture media.[3] 3. Oxidation of lipids present in serum supplement.1. Use high-purity, peroxide-free solvents. Prepare fresh solutions before each experiment.[8] 2. Use high-purity water and reagents. Consider adding a metal chelator like EDTA to buffers.[3] 3. Reduce serum concentration or switch to a serum-free medium for the duration of the experiment.[3]
Complete loss of expected biological activity of PE(18:0/22:4). 1. Severe oxidation of the adrenic acid moiety. 2. Hydrolysis of the phospholipid due to moisture.1. Discard the current stock. Obtain a new vial and immediately implement proper storage and handling protocols (Table 1, Protocol 1). 2. Ensure the compound is stored in a dry environment and that solvents are anhydrous where appropriate.

Mandatory Visualizations

TroubleshootingWorkflow start Problem: Inconsistent Results or Loss of Activity check_storage 1. Review Storage Protocol start->check_storage storage_ok Storage OK? check_storage->storage_ok check_handling 2. Review Experimental Handling storage_ok->check_handling Yes solution_storage Solution: Aliquot new sample under inert gas. Store at -80°C, protected from light. storage_ok->solution_storage No handling_ok Handling OK? check_handling->handling_ok check_reagents 3. Review Reagents & Media handling_ok->check_reagents Yes solution_handling Solution: Incorporate antioxidant (e.g., BHT, Trolox). Minimize exposure to air/light during experiment. handling_ok->solution_handling No reagents_ok Reagents OK? check_reagents->reagents_ok solution_reagents Solution: Use fresh, high-purity, deoxygenated solvents. Consider metal chelators (EDTA) or reduced serum. reagents_ok->solution_reagents No end_node Problem Resolved reagents_ok->end_node Yes solution_storage->check_handling solution_handling->check_reagents solution_reagents->end_node

Caption: Troubleshooting workflow for diagnosing lipid oxidation issues.

FerroptosisPathway cluster_membrane Cell Membrane PE PE(18:0/22:4) (Adrenic Acid) LOX Lipoxygenases (LOX) + Fe2+ PE->LOX PE_OOH PE-OOH (Oxidized Lipid) Ferroptosis Ferroptosis (Cell Death) PE_OOH->Ferroptosis LOX->PE_OOH Oxidation GPX4 GPX4 GPX4->PE_OOH Reduces (Inhibits) Antioxidants Antioxidants (e.g., Vitamin E) Antioxidants->LOX Inhibits

Caption: Simplified pathway of PE(18:0/22:4) oxidation leading to ferroptosis.

Key Experimental Protocols

Protocol 1: Proper Handling and Preparation of PE(18:0/22:4) Stock Solutions

This protocol details the steps for safely handling and preparing stock solutions to minimize initial oxidation.

  • Materials:

    • Vial of PE(18:0/22:4) (as powder or in solvent).

    • High-purity, deoxygenated organic solvent (e.g., ethanol (B145695) or chloroform, purged with argon/nitrogen for 20 mins).

    • Gas-tight Hamilton syringe.

    • Amber glass vials with Teflon-lined screw caps.

    • Argon or nitrogen gas source with a regulator.

  • Procedure:

    • Allow the sealed container of PE(18:0/22:4) to equilibrate to room temperature before opening to prevent condensation of moisture.[10]

    • If starting from a powder, quickly weigh the desired amount in a controlled environment with minimal light exposure.

    • Add the deoxygenated solvent to the powder to achieve the desired stock concentration (e.g., 10 mg/mL).

    • If starting from a solution, use a gas-tight syringe to pierce the septum and withdraw the required volume.

    • Aliquot the stock solution into smaller, single-use amber glass vials.

    • Before sealing each aliquot, gently flush the headspace of the vial with argon or nitrogen gas for 10-15 seconds.

    • Tightly seal the Teflon-lined cap and wrap the vial's cap/neck junction with parafilm.

    • Label clearly and store immediately at -80°C.[3]

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol provides a method to estimate the extent of lipid peroxidation by measuring MDA.

  • Principle: MDA, a secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct, which can be measured spectrophotometrically at ~532 nm.[7][9]

  • Materials:

    • Lipid sample (e.g., from cell lysate or experimental reaction).

    • TBA reagent: 0.375% (w/v) Thiobarbituric Acid, 15% (w/v) Trichloroacetic Acid (TCA) in 0.25 M HCl.

    • MDA standard (1,1,3,3-Tetramethoxypropane).

    • Butylated hydroxytoluene (BHT).

    • Spectrophotometer.

  • Procedure:

    • Prepare MDA standards by acid hydrolysis of 1,1,3,3-Tetramethoxypropane.

    • To 100 µL of your sample, add 10 µL of BHT (to prevent further oxidation during the assay) and 200 µL of the TBA reagent.

    • Prepare standards and a blank (using buffer/solvent instead of sample) in parallel.

    • Vortex all tubes and incubate at 95°C for 20 minutes in a heat block or water bath.

    • Cool the tubes on ice for 5 minutes to stop the reaction.

    • Centrifuge at 3,000 x g for 15 minutes to pellet any precipitate.

    • Transfer the supernatant to a 96-well plate or cuvette.

    • Measure the absorbance at 532 nm.

    • Calculate the MDA concentration in your samples by comparing the absorbance values to the standard curve.

  • Note: The TBARS assay is prone to interference from other aldehydes and biomolecules. Results should be interpreted with caution and, if possible, confirmed with a more specific method like HPLC or GC-MS.[3][9]

References

Technical Support Center: Optimizing Membrane Protein Reconstitution into SAPE-Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful reconstitution of membrane proteins into liposomes containing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (SAPE).

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Q1: My membrane protein precipitates or aggregates during detergent removal. What can I do?

A1: Protein aggregation is a common challenge, often stemming from improper hydrophobic matching or solution conditions.[1][2] Here are several strategies to mitigate this issue:

  • Optimize the Lipid-to-Protein Ratio (LPR): A low LPR can lead to protein aggregation as there isn't enough lipid surface area to accommodate the proteins. Conversely, a very high LPR can result in a large population of empty liposomes. It is crucial to titrate the LPR to find the optimal ratio for your specific protein.

  • Adjust the Detergent Removal Rate: Rapid detergent removal can shock the system, not allowing the protein sufficient time to insert correctly into the forming liposomes, leading to aggregation.[3] Consider switching to a slower removal method, such as dialysis, or reducing the amount of adsorbent (e.g., Bio-Beads) in each removal step.[4]

  • Screen Different Detergents: The detergent used to solubilize your protein plays a critical role.[5][6] A detergent that is ideal for purification may not be optimal for reconstitution. Consider detergents with a high critical micelle concentration (CMC) for easier removal, or those that are structurally similar to the lipids being used.

  • Modify Buffer Conditions: The pH, ionic strength, and presence of co-solvents in your buffer can significantly impact protein stability.[7] Ensure the buffer pH is not at the isoelectric point (pI) of your protein, as this can minimize solubility.[7] Adding stabilizing agents like glycerol (B35011) or specific salts can also prevent aggregation.[2]

  • Consider the Properties of SAPE: SAPE has long, saturated acyl chains, which create a thicker and more ordered lipid bilayer compared to lipids with unsaturated chains.[1][8] This can lead to a hydrophobic mismatch if your protein's transmembrane domains are shorter. In such cases, consider including lipids with shorter acyl chains or cholesterol to modulate membrane thickness and fluidity.[1]

Q2: The reconstitution efficiency of my protein is very low. How can I improve it?

A2: Low reconstitution efficiency can be attributed to several factors, from the initial solubilization state to the final detergent removal step.

  • Ensure Complete Solubilization of Liposomes: Before adding your protein, the pre-formed liposomes should be fully saturated with detergent.[4] This creates lipid-detergent mixed micelles that are ready to accept the protein. You can monitor this process using techniques like dynamic light scattering (DLS), where a decrease in light scattering indicates the transition from liposomes to smaller micelles.[4]

  • Optimize Detergent Concentration: The concentration of detergent is critical. It must be high enough to keep the membrane protein soluble and to saturate the liposomes, but excessive amounts can lead to the formation of empty micelles upon removal.[3] Titrating the detergent-to-lipid ratio is a key optimization step.[3]

  • Incubation Time and Temperature: Allow sufficient time for the detergent-solubilized protein to equilibrate with the detergent-saturated liposomes before initiating detergent removal. The optimal incubation time and temperature will be protein-dependent and may require empirical determination.

  • Characterize Reconstitution Efficiency: To optimize the process, you need a reliable method to quantify the amount of protein successfully incorporated. Sucrose density gradient centrifugation is a robust method to separate proteoliposomes from aggregated protein and empty liposomes.[3]

Q3: My reconstituted protein is inactive or shows reduced activity. What are the possible causes?

A3: Loss of protein activity is a strong indicator that the protein is either misfolded, incorrectly oriented, or in an unsuitable lipid environment.

  • Lipid Environment: The lipid composition of the bilayer is crucial for the function of many membrane proteins.[9] The rigid and ordered nature of SAPE bilayers may not be optimal for all proteins. Consider incorporating other lipids, such as those with unsaturated chains or different headgroups, to create a more fluid and native-like environment. The presence of specific lipids required for function (e.g., anionic lipids) should also be considered.

  • Protein Orientation: Many membrane proteins have a specific orientation within the membrane that is essential for their function.[10] Random insertion can lead to a mixed population of active and inactive proteins.[10] See the FAQ section for methods to assess and potentially influence protein orientation.

  • Residual Detergent: Even small amounts of residual detergent can interfere with protein function.[5][6] Ensure complete detergent removal by using a sufficient amount of adsorbent or adequate dialysis time.[4] The choice of detergent also matters, as some are more difficult to remove than others.[5][6]

  • Assay Conditions: Ensure that your functional assay is compatible with the proteoliposome system. For example, if you are studying a transporter, the liposomes must have low permeability to the substrate and any ions involved in the transport process.

Q4: How can I control the orientation of my membrane protein in the liposomes?

A4: Achieving a uniform orientation is challenging but can be influenced by several factors:

  • Electrostatic Interactions: If your protein has asymmetrically distributed charges in its extramembrane domains, you can influence its orientation by using charged lipids in your liposomes.[10] For example, a protein with a net positive charge on one side may preferentially orient with its positively charged domain facing the exterior of liposomes containing anionic lipids.

  • Reconstitution Method: The method of reconstitution can influence orientation. Insertion into pre-formed liposomes that are partially destabilized with detergent may favor a more uniform orientation compared to methods where liposomes form from mixed micelles in the presence of the protein.[11]

  • Fusion Tags: A large, hydrophilic fusion tag (like MBP or GST) on one terminus of the protein can sterically hinder its insertion in one orientation, thereby favoring the other.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of SAPE to consider for reconstitution?

A1: SAPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) has two saturated 18-carbon acyl chains. This results in a high phase transition temperature (Tm) and a preference for forming more ordered, thicker, and less fluid membranes compared to lipids with unsaturated or shorter chains.[1][8] The phosphoethanolamine headgroup can also influence membrane packing and interactions with the protein.

Q2: How do I choose the right detergent for my SAPE-based reconstitution?

A2: The ideal detergent should effectively solubilize your membrane protein while being easily removable. Detergents with a high critical micelle concentration (CMC), such as octylglucoside, are often preferred for their ease of removal by dialysis.[4] The choice also depends on the specific protein, and a screening of different detergents is often necessary.[5][6]

Q3: What is a typical starting Lipid-to-Protein Ratio (LPR)?

A3: The optimal LPR is highly dependent on the specific protein and its size. A common starting point is a molar ratio of 1:500 to 1:2000 (protein:lipid). This should be systematically varied to find the condition that maximizes reconstitution efficiency and protein activity.

Q4: What methods can I use to remove the detergent?

A4: Common methods for detergent removal include:

  • Adsorption: Using hydrophobic beads (e.g., Bio-Beads) to adsorb the detergent.[4] This method is generally rapid and efficient.[4]

  • Dialysis: Placing the protein-lipid-detergent mixture in a dialysis bag against a large volume of detergent-free buffer. This is a slower but gentler method.

  • Size Exclusion Chromatography: Passing the mixture over a gel filtration column to separate the larger proteoliposomes from the smaller detergent micelles.

  • Dilution: Rapidly diluting the mixture below the CMC of the detergent, followed by centrifugation to pellet the proteoliposomes.

Q5: How can I verify the size and quality of my proteoliposomes?

A5: Several techniques can be used to characterize your proteoliposomes:

  • Dynamic Light Scattering (DLS): To determine the average size and size distribution of the liposome (B1194612) population.[4]

  • Cryo-Electron Microscopy (Cryo-EM): To directly visualize the morphology and lamellarity of the proteoliposomes and confirm protein incorporation.

  • Sucrose Density Gradient Centrifugation: To separate proteoliposomes from empty liposomes and aggregated protein, which will sediment differently.[3]

Data Presentation

The following tables provide starting ranges for key experimental parameters. These values are based on commonly used protocols and should be optimized for your specific membrane protein and the use of SAPE-containing liposomes.

Table 1: Recommended Starting Detergent-to-Lipid Molar Ratios for Liposome Solubilization

Detergent TypeTypical CMC (mM)Recommended Starting Molar Ratio (Detergent:Lipid) for SaturationReference(s)
n-Octyl-β-D-glucopyranoside (OG)20-255:1[4]
n-Dodecyl-β-D-maltoside (DDM)0.172.5:1[11]
CHAPS4-81.5:1[3]

Note: The optimal ratio depends on the specific lipid composition and must be determined empirically, for instance, by monitoring liposome solubilization via light scattering.[4]

Table 2: Comparison of Common Detergent Removal Methods

MethodTypical TimeAdvantagesDisadvantagesReference(s)
Adsorption (e.g., Bio-Beads)2-4 hoursRapid, efficientCan remove lipids, potential for protein loss[4]
Dialysis24-72 hoursGentle, suitable for detergents with high CMCSlow, may not be effective for low CMC detergents[3]
Size Exclusion Chromatography< 1 hourRapid, separates by sizeCan be dilutive, potential for protein loss on the column[9]

Experimental Protocols

Protocol 1: Preparation of SAPE-Containing Large Unilamellar Vesicles (LUVs)

  • Lipid Film Preparation: a. In a round-bottom flask, dissolve the desired amount of SAPE and any other lipids in chloroform (B151607) or a chloroform/methanol mixture. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with the desired experimental buffer by vortexing vigorously above the phase transition temperature (Tm) of SAPE. This will form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles: a. Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath. This helps to increase the lamellarity and encapsulation efficiency.

  • Extrusion: a. Equilibrate a mini-extruder with the desired pore-size polycarbonate membrane (e.g., 100 nm) to a temperature above the Tm of the lipids. b. Pass the lipid suspension through the extruder 11-21 times. This will produce a homogenous population of LUVs. c. The resulting liposome solution should appear translucent.

Protocol 2: Detergent-Mediated Reconstitution of a Membrane Protein

  • Liposome Solubilization: a. To the prepared SAPE-containing LUVs, add a concentrated stock solution of the chosen detergent to reach the target detergent-to-lipid ratio determined in your optimization experiments (see Table 1). b. Incubate the mixture for 30-60 minutes at room temperature to allow for complete saturation of the liposomes.

  • Protein Addition: a. Add the purified, detergent-solubilized membrane protein to the detergent-saturated liposome mixture at the desired lipid-to-protein ratio. b. Incubate for 1 hour at a temperature optimal for the protein's stability, with gentle mixing.

  • Detergent Removal: a. Add prepared Bio-Beads (or other adsorbent) at a ratio of 10:1 (w/w) of beads to detergent. b. Incubate with gentle rocking for 2 hours at 4°C. c. Remove the Bio-Beads and add a fresh batch for a second incubation period to ensure complete detergent removal.

  • Proteoliposome Recovery: a. Pellet the proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 1-2 hours). b. Carefully remove the supernatant and resuspend the proteoliposome pellet in the desired buffer for downstream applications.

Visualizations

G cluster_prep Preparation cluster_recon Reconstitution Lipid Film Lipid Film Hydration Hydration Lipid Film->Hydration Extrusion Extrusion Hydration->Extrusion LUVs LUVs Extrusion->LUVs Detergent Solubilization Detergent Solubilization LUVs->Detergent Solubilization Protein Addition Protein Addition Detergent Solubilization->Protein Addition Detergent Removal Detergent Removal Protein Addition->Detergent Removal Proteoliposomes Proteoliposomes Detergent Removal->Proteoliposomes Purified Protein Purified Protein Purified Protein->Protein Addition G Start Start Problem Protein Aggregation? Start->Problem Solution1 Optimize LPR Problem->Solution1 Yes Solution2 Slow Detergent Removal Rate Problem->Solution2 Yes Solution3 Change Buffer (pH, Salt) Problem->Solution3 Yes Problem2 Low Reconstitution Efficiency? Problem->Problem2 No Solution1->Problem2 Solution2->Problem2 Solution3->Problem2 Solution4 Ensure Liposome Saturation Problem2->Solution4 Yes Solution5 Titrate Detergent Concentration Problem2->Solution5 Yes Problem3 Protein Inactive? Problem2->Problem3 No Solution4->Problem3 Solution5->Problem3 Solution6 Modify Lipid Composition Problem3->Solution6 Yes Solution7 Check for Residual Detergent Problem3->Solution7 Yes End End Problem3->End No Solution6->End Solution7->End G cluster_initial Initial State cluster_intermediate Intermediate State cluster_final Final State ProteinMicelle Protein-Detergent Micelle MixedMicelle Lipid-Protein-Detergent Mixed Micelle ProteinMicelle->MixedMicelle + Detergent Liposome SAPE Liposome Liposome->MixedMicelle + Detergent Proteoliposome Proteoliposome MixedMicelle->Proteoliposome - Detergent DetergentMicelle Detergent Micelle MixedMicelle->DetergentMicelle - Detergent

References

Troubleshooting poor yield in the extraction of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor SAPE yield?

A1: Low recovery of SAPE can stem from several factors:

  • Incomplete initial extraction: The chosen solvent system may not be optimal for disrupting the cellular matrix and solubilizing SAPE.

  • SAPE degradation: The adrenoyl group (22:4) in SAPE is a polyunsaturated fatty acid, making it highly susceptible to oxidation. Exposure to air, light, and high temperatures can lead to degradation.

  • Loss during phase separation: Emulsion formation during liquid-liquid extraction can trap SAPE, preventing its complete partitioning into the organic phase.

  • Inefficient purification: The solid-phase extraction (SPE) or column chromatography steps may not be optimized for SAPE, leading to co-elution with other lipids or poor recovery from the column.

Q2: Which extraction method is recommended for SAPE?

A2: The Bligh-Dyer or Folch methods, which use a chloroform (B151607)/methanol (B129727)/water solvent system, are widely considered the "gold standard" for total lipid extraction and are highly efficient for phospholipids (B1166683) like SAPE.[1] A methyl-tert-butyl ether (MTBE)/methanol system is a more recent alternative that can also yield clean lipid extracts and may be easier to handle due to the upper organic phase.[2]

Q3: How can I prevent the oxidation of SAPE during extraction?

A3: To minimize oxidation, it is crucial to:

  • Work quickly and keep samples on ice whenever possible.

  • Use fresh, high-purity solvents, as contaminants can catalyze oxidation.[3]

  • Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvents at a concentration of 0.01-0.05%.

  • After extraction, dry the lipid extract under a stream of inert gas (e.g., nitrogen or argon) rather than air.

  • Store the purified SAPE in a solvent like chloroform or ethanol (B145695) at -20°C or -80°C under an inert atmosphere.

Q4: My sample has formed an emulsion during liquid-liquid extraction. How can I break it?

A4: Emulsions are a common issue in lipid extractions.[2] To resolve this, you can try:

  • Centrifuging the sample at a higher speed or for a longer duration.

  • Adding a small amount of a saturated salt solution (e.g., NaCl or KCl) to increase the polarity of the aqueous phase.

  • Briefly chilling the sample at -20°C to facilitate phase separation.

Troubleshooting Guide for Poor SAPE Yield

This guide will help you systematically diagnose and resolve issues leading to low SAPE recovery.

Problem Area 1: Initial Lipid Extraction
Symptom Possible Cause Suggested Solution
Low overall lipid recovery (not just SAPE)Incomplete cell/tissue homogenization.Ensure thorough mechanical disruption of the sample (e.g., sonication, bead beating, or Dounce homogenization) in the initial solvent mixture.
Incorrect solvent ratios in the Bligh-Dyer/Folch method.Adhere strictly to the recommended solvent-to-sample ratios to ensure a single-phase extraction initially, followed by a two-phase system after the addition of more chloroform and water/saline.
Insufficient extraction time.Allow adequate time for the solvents to penetrate the sample matrix. Gently agitate or rock the sample during extraction for 15-30 minutes.
Problem Area 2: SAPE Degradation
Symptom Possible Cause Suggested Solution
Presence of unexpected peaks in HPLC/MS analysis, potential smearing on TLC.Oxidation of the adrenoyl (22:4) fatty acid.Add an antioxidant like BHT to extraction solvents. Use deoxygenated solvents. Handle samples under dim light and at low temperatures.[4]
Hydrolysis of the ester bonds due to acidic or basic conditions.Ensure the pH of your sample and extraction solvents is neutral. If using acidic or basic conditions for other purposes, minimize the exposure time.
Problem Area 3: Purification by Solid-Phase Extraction (SPE)
Symptom Possible Cause Suggested Solution
SAPE is found in the flow-through or wash fractions.Inappropriate SPE cartridge type.For SAPE, a silica (B1680970) or aminopropyl-bonded silica cartridge is typically effective for separating phospholipids from neutral lipids and free fatty acids.[5][6]
Incorrect conditioning or equilibration of the SPE cartridge.Ensure the cartridge is properly conditioned with the recommended solvents (e.g., methanol followed by chloroform or your initial loading solvent) to activate the stationary phase.
Sample is loaded in a solvent that is too strong.Load the lipid extract in a non-polar solvent (e.g., chloroform or hexane) to ensure SAPE binds to the silica stationary phase.
Low recovery of SAPE in the elution step.Elution solvent is too weak.Phospholipids like PE require a polar solvent for elution. A mixture of chloroform and methanol is common. Increasing the methanol percentage can improve recovery. Acetic acid can be added to the elution solvent to improve recovery of acidic phospholipids.[7]
Insufficient volume of elution solvent.Use an adequate volume of the elution solvent to ensure all bound SAPE is recovered. Eluting in two or three smaller volumes can be more effective than one large volume.

Experimental Protocols

Protocol 1: Modified Bligh-Dyer Extraction for SAPE

This protocol is designed for the total lipid extraction from a biological sample (e.g., cell pellet or tissue homogenate).

  • Homogenization: Homogenize your sample (e.g., 100 mg of tissue or 1x10^7 cells) in a glass tube with 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol. Ensure the sample is thoroughly dispersed.

  • Extraction: Agitate the mixture for 15 minutes at room temperature.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of water and vortex again for 1 minute.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes to separate the phases. Three layers will be visible: an upper aqueous layer, a lower organic layer (containing the lipids), and a protein disk at the interface.

  • Collection: Carefully aspirate the lower organic phase with a glass Pasteur pipette, bypassing the protein disk, and transfer it to a clean glass tube.

  • Drying: Dry the extracted lipids under a stream of nitrogen or argon.

  • Storage: Resuspend the dried lipid film in a small volume of chloroform and store at -20°C or -80°C until further purification.

Protocol 2: Purification of SAPE using Silica Solid-Phase Extraction (SPE)

This protocol describes the separation of phospholipids from a total lipid extract.

  • SPE Cartridge Conditioning: Use a silica gel SPE cartridge (e.g., 500 mg). Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of chloroform through it. Do not let the cartridge run dry.

  • Sample Loading: Dissolve the dried total lipid extract from Protocol 1 in a small volume (e.g., 200 µL) of chloroform. Apply the sample to the conditioned SPE cartridge.

  • Wash 1 (Neutral Lipids): Elute neutral lipids and cholesterol by washing the cartridge with 10 mL of chloroform. Collect this fraction separately if other lipids are of interest.

  • Wash 2 (Free Fatty Acids): Elute free fatty acids by washing with 10 mL of a 98:2 (v/v) mixture of chloroform:acetic acid.

  • Elution of SAPE: Elute the phospholipid fraction, which contains SAPE, with 10 mL of methanol. For better separation from other phospholipids, a gradient of chloroform:methanol can be used. Phosphatidylethanolamine typically elutes with a higher percentage of methanol compared to phosphatidylcholine.

  • Drying and Storage: Dry the eluted phospholipid fraction under a stream of nitrogen or argon. Store the purified SAPE at -20°C or -80°C.

Data Presentation

Table 1: Comparison of Common Solvent Systems for Phospholipid Extraction

Solvent System Advantages Disadvantages Best For
Chloroform/Methanol (Folch/Bligh-Dyer) Gold standard, high extraction efficiency for a broad range of lipids.[1]Chloroform is toxic and denser than water, forming the lower phase which can be difficult to collect.[2] Can form emulsions.Total lipidome analysis from complex biological matrices.
Hexane/Isopropanol Less toxic than chloroform.[8] Good for less polar lipids.May be less efficient for extracting highly polar phospholipids compared to chloroform/methanol.Tissues where a less toxic alternative is preferred.
Methyl-tert-butyl ether (MTBE)/Methanol MTBE is less dense than water, forming the upper organic phase, which is easier and safer to collect.[2] Provides cleaner extracts.Can be less efficient for very polar lipids.High-throughput lipidomics and applications where sample handling is a priority.

Visualizations

Experimental Workflow for SAPE Extraction and Purification

SAPE_Extraction_Workflow start Biological Sample (Tissue/Cells) homogenize Homogenization (Chloroform:Methanol 1:2) start->homogenize extract Lipid Extraction (Agitation) homogenize->extract phase_sep Phase Separation (Add Chloroform & Water) extract->phase_sep centrifuge Centrifugation (1000 x g) phase_sep->centrifuge collect Collect Organic Phase (Lower Layer) centrifuge->collect dry Dry Down (Under N2/Ar) collect->dry spe SPE Purification (Silica Cartridge) dry->spe Total Lipid Extract wash1 Wash 1: Neutral Lipids (Chloroform) spe->wash1 Load Sample wash2 Wash 2: Free Fatty Acids (Chloroform:Acetic Acid) wash1->wash2 elute Elute: Phospholipids (Methanol) wash2->elute final_dry Final Dry Down (Under N2/Ar) elute->final_dry SAPE Fraction end Pure SAPE final_dry->end

Caption: Workflow for the extraction and purification of SAPE.

Troubleshooting Logic for Low SAPE Yield

References

Technical Support Center: Strategies to Improve the Stability of Liposomes Formulated with PE(18:0/22:4)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with liposomes formulated with 1-stearoyl-2-adrenoyl-sn-glycero-3-phosphoethanolamine (PE(18:0/22:4)). Given the high degree of unsaturation in the adrenoyl (22:4) fatty acid chain, these liposomes are particularly susceptible to physical and chemical instability.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and storage of PE(18:0/22:4)-containing liposomes in a question-and-answer format.

Q1: My PE(18:0/22:4) liposome (B1194612) suspension appears cloudy and shows visible aggregates shortly after preparation. What is causing this and how can I prevent it?

A1: Aggregation in liposome suspensions is a common sign of physical instability. For liposomes containing highly unsaturated phospholipids (B1166683) like PE(18:0/22:4), this can be caused by several factors:

  • Insufficient Hydration: Phosphatidylethanolamine (PE) lipids, especially those with long acyl chains, can be poorly hydrating, leading to aggregation.

  • Suboptimal Surface Charge: A neutral or near-neutral surface charge can lead to vesicle fusion due to a lack of electrostatic repulsion.

  • Lipid Peroxidation: Oxidation of the polyunsaturated fatty acid (PUFA) chains can alter the membrane structure and promote aggregation.

Troubleshooting Strategies:

  • Ensure Proper Hydration: When using the thin-film hydration method, ensure the hydration buffer is added at a temperature above the phase transition temperature (Tc) of all lipids in the formulation. Vigorous agitation is also crucial to ensure complete hydration of the lipid film.

  • Incorporate Charged Lipids: The inclusion of a small percentage (e.g., 5-10 mol%) of a charged lipid such as phosphatidylglycerol (PG) for a negative charge or a cationic lipid for a positive charge can increase the absolute zeta potential and prevent aggregation through electrostatic repulsion.

  • Add Cholesterol: Cholesterol is known to enhance the physical stability of liposomes by increasing the rigidity of the lipid bilayer. For PUFA-containing liposomes, a lipid-to-cholesterol ratio of 2:1 is often a good starting point.

  • Optimize Extrusion: Ensure that the extrusion process is performed at a temperature above the Tc of the lipids to produce unilamellar vesicles with a more uniform size distribution, which can reduce the tendency for aggregation.

Q2: I am observing a rapid decrease in the encapsulation efficiency of my hydrophilic drug in PE(18:0/22:4) liposomes. What could be the reason?

A2: Leakage of encapsulated contents is a hallmark of liposome instability and can be particularly pronounced in liposomes with highly flexible and permeable membranes, such as those containing PE(18:0/22:4).

Potential Causes and Solutions:

  • High Membrane Fluidity: The presence of the polyunsaturated adrenoyl chain increases membrane fluidity, which can lead to leakage of the encapsulated drug.

    • Solution: Incorporating cholesterol into the formulation will decrease membrane fluidity and permeability, thereby improving drug retention.

  • Lipid Peroxidation: Oxidative damage to the lipid tails can disrupt the bilayer integrity, creating pores and leading to drug leakage.

    • Solution: Add a lipophilic antioxidant, such as alpha-tocopherol (B171835) (Vitamin E), to the lipid mixture during preparation to protect the PUFA chains from oxidation. Storing the liposomes under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.

  • Osmotic Mismatch: A significant difference in osmolarity between the internal aqueous core and the external buffer can induce stress on the liposome membrane, causing leakage.

    • Solution: Ensure that the hydration buffer and the external buffer used for purification (e.g., dialysis or size exclusion chromatography) are iso-osmotic.

Q3: How can I minimize the chemical degradation (oxidation) of PE(18:0/22:4) in my liposome formulation?

A3: The adrenoyl (22:4) chain in PE(18:0/22:4) is highly susceptible to lipid peroxidation, a free-radical chain reaction that can compromise the integrity and function of the liposomes.

Strategies to Prevent Lipid Peroxidation:

  • Use High-Purity Lipids: Start with fresh, high-quality lipids that have been stored properly under inert gas and at low temperatures to minimize pre-existing oxidized species.

  • Incorporate Antioxidants:

    • Lipophilic Antioxidants: Add α-tocopherol or butylated hydroxytoluene (BHT) to the lipid mixture in the organic solvent. These antioxidants partition into the lipid bilayer and act as free-radical scavengers.

    • Hydrophilic Antioxidants: For aqueous-phase protection, consider encapsulating antioxidants like ascorbic acid or glutathione.

  • Chelating Agents: Traces of metal ions (e.g., iron, copper) can catalyze lipid peroxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the hydration buffer can sequester these metal ions.

  • Deoxygenate Buffers: Before hydration, degas all aqueous solutions by bubbling with nitrogen or argon to remove dissolved oxygen.

  • Storage Conditions: Store the final liposome suspension at 4°C in the dark and under an inert atmosphere. For long-term storage, freezing at -80°C with a suitable cryoprotectant may be necessary, although freeze-thaw cycles can also induce physical instability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended lipid-to-cholesterol ratio for stabilizing PE(18:0/22:4) liposomes?

A1: While the optimal ratio can depend on the specific application, a common starting point for incorporating cholesterol to enhance liposome stability is a phospholipid-to-cholesterol molar ratio of 2:1 or 70:30. Studies have shown that increasing cholesterol content generally increases the size and stability of liposomes up to a certain point. It is recommended to experimentally determine the optimal ratio for your specific formulation by preparing liposomes with varying cholesterol content (e.g., 0, 10, 20, 30, 40, 50 mol%) and evaluating their stability over time.

Q2: What is the expected particle size and polydispersity index (PDI) for well-prepared PE(18:0/22:4) liposomes?

A2: For many applications, a particle size of around 100-200 nm with a PDI below 0.2 is desirable, indicating a relatively monodisperse population of vesicles. Achieving this typically requires downsizing the initial multilamellar vesicles (MLVs) formed after hydration, most commonly through extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). The final size will be slightly larger than the pore size used for extrusion.

Q3: How can I assess the stability of my PE(18:0/22:4) liposomes over time?

A3: A comprehensive stability study should monitor both physical and chemical stability:

  • Physical Stability:

    • Particle Size and PDI: Monitor changes in the mean hydrodynamic diameter and PDI over time using Dynamic Light Scattering (DLS). A significant increase in size or PDI can indicate aggregation or fusion.

    • Zeta Potential: Measure the zeta potential to assess surface charge stability. A decrease in the absolute zeta potential towards neutral may suggest an increased risk of aggregation.

    • Encapsulation Efficiency: Determine the percentage of encapsulated drug at different time points to assess leakage. This can be done by separating the free drug from the liposomes (e.g., using size exclusion chromatography or dialysis) and quantifying the drug in each fraction.

  • Chemical Stability (Lipid Peroxidation):

    • TBARS Assay: The thiobarbituric acid reactive substances (TBARS) assay is a common method to quantify malondialdehyde (MDA), a secondary product of lipid peroxidation.

    • Conjugated Diene Formation: The formation of conjugated dienes in the lipid acyl chains can be monitored by measuring the increase in absorbance at ~234 nm.

    • Fluorescence-Based Probes: Probes like BODIPY 581/591 C11 can be incorporated into the liposome membrane to detect lipid peroxidation through a change in fluorescence emission.

Q4: Can I freeze my PE(18:0/22:4) liposomes for long-term storage?

A4: Freezing can be a viable option for long-term storage, but it can also induce physical instability, such as vesicle fusion and leakage of encapsulated contents, due to the formation of ice crystals. To mitigate this, it is crucial to use cryoprotectants. Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used cryoprotectants for liposomes. The optimal type and concentration of cryoprotectant should be determined experimentally for your specific formulation.

Data Presentation

Table 1: Effect of Cholesterol on the Physical Stability of Liposomes

Phospholipid:Cholesterol (molar ratio)Mean Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SDEncapsulation Efficiency (%)
100:0268.9 ± 6.8> 0.3 (tendency to aggregate)-5.2 ± 1.1Varies with drug
80:20255.6 ± 10.30.25 ± 0.04-8.7 ± 1.5Varies with drug
70:30175.4 ± 5.20.18 ± 0.03-12.4 ± 2.1Generally Improved
60:40198.1 ± 7.10.21 ± 0.05-15.8 ± 2.5May decrease for some drugs
50:50220.5 ± 9.80.28 ± 0.06-18.3 ± 2.9Often lower

Note: This table presents illustrative data based on general findings for phosphatidylcholine liposomes to show expected trends. Actual values for PE(18:0/22:4) liposomes should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of PE(18:0/22:4)-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar liposomes with a defined size.

Materials:

  • PE(18:0/22:4)

  • Co-lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. In a round-bottom flask, dissolve the desired lipids (e.g., PE(18:0/22:4), DSPC, and cholesterol in a desired molar ratio) in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v). b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure at a temperature above the Tc of the lipids (e.g., 40-50°C). d. A thin, uniform lipid film should form on the inner surface of the flask. e. Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Warm the hydration buffer to a temperature above the Tc of the lipids. b. Add the warm buffer to the round-bottom flask containing the dry lipid film. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Sizing): a. Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100 nm). b. Heat the extruder to a temperature above the Tc of the lipids. c. Load the MLV suspension into one of the extruder's syringes. d. Pass the suspension back and forth through the membranes for an odd number of passes (e.g., 11-21 times). e. The resulting suspension should be a translucent solution of unilamellar vesicles (LUVs).

  • Storage: a. Store the final liposome suspension at 4°C. For longer-term storage, consider sterile filtration and storage under an inert gas.

Mandatory Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization & Stability A 1. Lipid Dissolution (PE(18:0/22:4), Co-lipid, Cholesterol in Chloroform/Methanol) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer, T > Tc) B->C D 4. Extrusion (Sizing to Unilamellar Vesicles) C->D E Particle Size & PDI (DLS) D->E F Zeta Potential D->F G Encapsulation Efficiency D->G H Lipid Peroxidation Assay (TBARS) D->H

Caption: Experimental workflow for the preparation and characterization of PE(18:0/22:4) liposomes.

stability_factors cluster_physical Physical Instability cluster_chemical Chemical Instability cluster_solutions Stabilizing Strategies A Liposome Stability (PE(18:0/22:4)) B Aggregation & Fusion A->B C Drug Leakage A->C D Lipid Peroxidation A->D E Add Cholesterol E->B E->C F Incorporate Charged Lipids F->B G Add Antioxidants (e.g., α-tocopherol) G->D H Optimize Storage (4°C, Inert Gas) H->B H->C H->D

Caption: Factors affecting the stability of PE(18:0/22:4) liposomes and corresponding stabilization strategies.

ferroptosis_pathway cluster_synthesis PE(18:0/22:4) Synthesis cluster_defense Antioxidant Defense PUFA_PL PE(18:0/22:4) in Membrane Lipid_Peroxides Lipid Peroxides (PE-OOH) PUFA_PL->Lipid_Peroxides LOX ACSL4 ACSL4 LPCAT3 LPCAT3 PUFA_CoA Adrenoyl-CoA Lyso_PE Lyso-PE Lyso_PE->PUFA_PL LPCAT3 LOX Lipoxygenases (e.g., 15-LOX) Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Lipid_Alcohols Lipid Alcohols (PE-OH) Lipid_Peroxides->Lipid_Alcohols GPX4 GPX4 GPX4 GSH GSH GPX4->GSH GSSG GSSG GSH->GSSG Adrenic Acid Adrenic Acid Adrenic Acid->PUFA_CoA ACSL4

Caption: Simplified signaling pathway of ferroptosis involving PE(18:0/22:4) peroxidation.

Technical Support Center: Mass Spectrometric Analysis of Staphylococcal Enterotoxin A (SEA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the mass spectrometric analysis of Staphylococcal Enterotoxin A (SEA), a common Staphylococcal enterotoxin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of SEA?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of SEA analysis, complex biological matrices such as plasma, serum, or food products contain numerous endogenous substances like proteins, lipids, salts, and phospholipids.[1][3] These components can interfere with the ionization of SEA in the mass spectrometer's source, leading to either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[1][4] This interference can significantly compromise the accuracy, precision, and sensitivity of SEA quantification.[5]

Q2: What are the most common causes of matrix effects in SEA analysis?

A2: The primary culprits behind matrix effects in the LC-MS/MS analysis of SEA are substances that co-elute with the analyte and compete for ionization. Phospholipids are a major contributor to matrix-induced ionization suppression, particularly in plasma and serum samples, as they are abundant in cell membranes and often co-extracted with the analytes of interest.[3] Other contributing factors include high concentrations of salts, proteins, and other small molecules present in the sample matrix.[1][6]

Q3: How can I determine if my SEA analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction addition method.[2][7] This involves comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte of a known concentration is added) with the peak area of the analyte in a pure solution at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Pure Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2] A significant deviation from 100% indicates that matrix effects are impacting your analysis.

Troubleshooting Guides

Problem 1: Significant ion suppression observed in my SEA assay.

Ion suppression is a common challenge in the analysis of SEA from complex matrices, leading to reduced sensitivity and inaccurate quantification.

Troubleshooting Workflow: Ion Suppression

start Significant Ion Suppression Detected sample_prep Optimize Sample Preparation start->sample_prep Step 1 chromatography Improve Chromatographic Separation sample_prep->chromatography Step 2 is_usage Implement Stable Isotope-Labeled Internal Standard (SIL-IS) chromatography->is_usage Step 3 result Reduced Ion Suppression & Improved Data Quality is_usage->result Outcome start Poor Reproducibility Observed check_is Verify Internal Standard Performance start->check_is matrix_matched Implement Matrix-Matched Calibrators check_is->matrix_matched sample_prep_consistency Ensure Sample Preparation Consistency matrix_matched->sample_prep_consistency result Improved Reproducibility sample_prep_consistency->result MHCII MHC-II TCR TCR SEA SEA (Superantigen) SEA->MHCII Binds SEA->TCR Binds Activation Massive T-Cell Activation SEA->Activation Cross-linking leads to Cytokines Cytokine Storm (e.g., IL-2, TNF-α, IFN-γ) Activation->Cytokines

References

Best practices for handling and storing 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE to maintain integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE) to maintain its integrity for research, scientific, and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: Due to the presence of the polyunsaturated adrenoyl group, SAPE is susceptible to oxidation. For optimal stability, it should be stored as a solution in an organic solvent, such as chloroform (B151607), at -20°C or lower. The container should be a glass vial with a Teflon-lined cap to prevent leaching of impurities. To further minimize oxidation, the vial's headspace should be purged with an inert gas like argon or nitrogen before sealing.

Q2: Can I store this compound as a dry powder?

A2: Storing polyunsaturated phospholipids (B1166683) like SAPE as a dry powder is not recommended. They are highly hygroscopic and can absorb moisture from the air, which can lead to hydrolysis and oxidation.

Q3: What is the expected shelf-life of this compound under recommended storage conditions?

A3: While specific long-term stability data for this compound is not extensively published, other polyunsaturated phospholipids stored under similar conditions (in chloroform at -20°C with an inert atmosphere) are generally stable for at least six months to a year with minimal degradation. For sensitive applications, it is advisable to re-qualify the material if it has been stored for an extended period.

Q4: How can I prevent oxidation of this compound during experimental procedures?

A4: To minimize oxidation during your experiments, it is recommended to work with solutions that have been prepared with deoxygenated solvents. The addition of an antioxidant such as butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.05-0.1 mol%) to the organic solvent can also help prevent lipid peroxidation.[1] When preparing aqueous suspensions, use deoxygenated buffers.

Q5: What is the best way to reconstitute this compound from a chloroform solution into an aqueous buffer for my experiments?

A5: The most common method is to first evaporate the chloroform to create a thin lipid film. This is done by dispensing the desired amount of the chloroform solution into a glass tube or flask and then evaporating the solvent under a gentle stream of nitrogen or argon. The vessel can be rotated to ensure an even film. The lipid film is then dried under a high vacuum for at least one hour to remove any residual solvent. The lipid film can then be hydrated with the desired aqueous buffer by vortexing or sonication. For more uniform vesicle formation, extrusion is recommended.[2]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Solution:

    • Always store the phospholipid in a chloroform solution at -20°C under an inert atmosphere.

    • Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller, single-use vials.

    • Use fresh or recently opened stock solutions for critical experiments.

    • Consider adding an antioxidant like BHT to your stock solution.[1]

    • Assess the integrity of your phospholipid using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 2: The reconstituted aqueous solution of this compound appears cloudy or contains visible aggregates.

  • Possible Cause: Incomplete hydration of the lipid film or formation of large, multilamellar vesicles. Phosphatidylethanolamines can also have a tendency to aggregate upon hydration.

  • Solution:

    • Ensure the chloroform is completely evaporated before adding the aqueous buffer.

    • Hydrate the lipid film at a temperature above the phase transition temperature of the lipid.

    • Increase the energy input during hydration through vigorous vortexing or sonication.

    • For a more uniform and smaller vesicle size, pass the hydrated lipid suspension through an extruder with a defined pore size membrane (e.g., 100 nm).

    • The addition of a small percentage of a charged lipid to the formulation can help reduce aggregation due to electrostatic repulsion.

Issue 3: Low efficiency in cell-based assays or liposome (B1194612) preparation.

  • Possible Cause: The actual concentration of the active phospholipid is lower than expected due to degradation or incomplete solubilization.

  • Solution:

    • Verify the integrity of the this compound stock.

    • Ensure complete solubilization during the reconstitution process. The solution should be translucent.

    • Quantify the phospholipid concentration in your final preparation using a phosphate (B84403) assay or by a specific analytical method like LC-MS.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Form Solution in organic solvent (e.g., Chloroform)Prevents hydrolysis and oxidation of the polyunsaturated fatty acid.
Storage Temperature -20°C or lowerReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation.
Container Glass vial with Teflon-lined capAvoids contamination from plasticizers.
Antioxidant (Optional) 0.05 - 0.1 mol% BHT in solventInhibits lipid peroxidation.[1]
Expected Stability At least 6-12 months with minimal degradationBased on general stability of polyunsaturated phospholipids under these conditions.

Experimental Protocols

Protocol 1: Reconstitution of this compound for Aqueous Applications

Objective: To prepare a uniform aqueous suspension of this compound from a chloroform stock solution.

Materials:

  • This compound in chloroform

  • Glass test tube or round-bottom flask

  • Nitrogen or Argon gas source with a gentle stream regulator

  • High-vacuum pump

  • Aqueous buffer of choice (deoxygenated)

  • Vortex mixer

  • Water bath sonicator or probe sonicator (optional)

  • Mini-extruder with polycarbonate membranes (optional)

Procedure:

  • Aliquot Stock Solution: In a fume hood, transfer the desired amount of the this compound chloroform solution to a clean glass test tube or round-bottom flask.

  • Evaporate Solvent: Gently evaporate the chloroform under a slow stream of nitrogen or argon. Rotate the tube or flask to create a thin, even lipid film on the inner surface.

  • Dry Lipid Film: Place the vessel on a high-vacuum pump for at least 1-2 hours to remove any residual chloroform.

  • Hydration: Add the desired volume of deoxygenated aqueous buffer to the dried lipid film. The temperature of the buffer should be above the phase transition temperature of the lipid.

  • Vesicle Formation: Seal the vessel and vortex vigorously for 5-10 minutes until the lipid film is completely resuspended. The solution may appear milky, indicating the formation of multilamellar vesicles.

  • Sonication (Optional): For smaller vesicles, sonicate the suspension in a bath sonicator for 10-20 minutes or use a probe sonicator with caution to avoid overheating and degradation. The solution should become more translucent.

  • Extrusion (Recommended for Uniform Size): For a defined and uniform vesicle size, pass the hydrated lipid suspension through a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Repeat the extrusion 11-21 times.

Protocol 2: Assessment of this compound Integrity by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the purity of this compound and detect the presence of degradation products such as lysophospholipids.

Materials:

  • Silica (B1680970) gel TLC plates

  • TLC developing tank

  • Spotting capillaries

  • Mobile Phase: Chloroform/Methanol/Ammonium Hydroxide (65:35:5, v/v/v)

  • Visualization Reagents:

    • Iodine vapor (for general lipid visualization)

    • Ninhydrin (B49086) spray (for primary amines, specific for PE headgroup)

    • Molybdenum blue spray (for phosphate groups)

Procedure:

  • Plate Preparation: Activate the silica gel TLC plate by heating it at 110°C for 15-30 minutes. Let it cool to room temperature before use.

  • Sample Spotting: Using a spotting capillary, apply a small spot of the this compound solution (in chloroform) onto the origin line of the TLC plate. Also, spot a reference standard if available.

  • Development: Place the spotted TLC plate in a developing tank containing the mobile phase. Ensure the solvent level is below the origin line. Cover the tank and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the tank and mark the solvent front. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • Iodine: Place the dried plate in a chamber with iodine crystals. Lipids will appear as yellow-brown spots.

    • Ninhydrin: Spray the plate with ninhydrin solution and heat gently. Primary amines (like the ethanolamine (B43304) headgroup) will appear as purple spots.

    • Molybdenum Blue: Spray the plate with molybdenum blue reagent and heat. Phospholipids will appear as blue spots.

  • Analysis: A pure sample of this compound should show a single spot. The presence of additional spots, particularly a spot with a lower Rf value that is positive for both ninhydrin and molybdenum blue, may indicate the presence of lyso-PE, a common degradation product.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_storage Check Storage Conditions: - Solution in Chloroform? - Stored at -20°C? - Under Inert Gas? start->check_storage improper_storage Improper Storage check_storage->improper_storage No check_handling Assess Handling: - Repeated Freeze-Thaw? - Exposure to Air/Light? check_storage->check_handling Yes correct_storage Action: Implement Correct Storage Practices & Use Fresh Aliquot improper_storage->correct_storage assess_integrity Assess Phospholipid Integrity (TLC or LC-MS) correct_storage->assess_integrity improper_handling Improper Handling check_handling->improper_handling Yes check_handling->assess_integrity No correct_handling Action: Aliquot Stock & Minimize Exposure During Experiments improper_handling->correct_handling correct_handling->assess_integrity degraded Degradation Confirmed assess_integrity->degraded Degradation Detected integrity_ok Integrity OK assess_integrity->integrity_ok No Degradation new_stock Action: Obtain New Stock of Phospholipid degraded->new_stock troubleshoot_assay Troubleshoot Other Experimental Parameters integrity_ok->troubleshoot_assay

Caption: Troubleshooting workflow for inconsistent experimental results.

ReconstitutionWorkflow start Start: Reconstitute SAPE from Chloroform evaporate 1. Evaporate Chloroform under Nitrogen/Argon to form a thin lipid film start->evaporate dry 2. Dry under High Vacuum (≥1 hour) evaporate->dry hydrate 3. Hydrate with Deoxygenated Aqueous Buffer dry->hydrate vortex 4. Vortex Vigorously to Resuspend Lipid Film hydrate->vortex check_solution Check for Cloudiness/ Aggregates vortex->check_solution cloudy Cloudy/Aggregates Present check_solution->cloudy Yes clear_solution Clear/Translucent Solution check_solution->clear_solution No sonicate_extrude 5. Further Processing: - Sonication - Extrusion cloudy->sonicate_extrude ready Ready for Use in Experiment sonicate_extrude->ready clear_solution->ready

Caption: Workflow for reconstituting SAPE into an aqueous buffer.

References

Technical Support Center: Consistent Formation of Giant Unilamellar Vesicles with PE(18:0/22:4)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the consistent formation of giant unilamellar vesicles (GUVs) containing the highly unsaturated phospholipid PE(18:0/22:4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during GUV preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when forming GUVs with PE(18:0/22:4)?

A1: PE(18:0/22:4), containing the polyunsaturated fatty acid arachidonic acid (22:4), is highly susceptible to oxidation. This can lead to a decreased yield of GUVs, smaller vesicle diameters, and even vesicle bursting or reorganization.[1][2] The application of an electric field during electroformation, as well as prolonged exposure to light and elevated temperatures, can exacerbate lipid oxidation.[1][2][3]

Q2: Which GUV formation method is recommended for PE(18:0/22:4)?

A2: Both electroformation and gentle hydration methods can be adapted for PE(18:0/22:4), but special precautions are necessary. Electroformation is often favored for its higher yield of unilamellar vesicles.[4] However, the electrical parameters must be carefully optimized to minimize oxidation.[1][2] Gentle hydration is a simpler method that avoids electric fields but may result in a lower yield of GUVs and a higher proportion of multilamellar vesicles.[3][5] Gel-assisted hydration is another promising technique that can enhance vesicle formation speed and efficiency.[6]

Q3: How can I minimize the oxidation of PE(18:0/22:4) during the experiment?

A3: To minimize oxidation, it is crucial to work with degassed buffers and solvents. It is also recommended to handle lipid solutions under an inert atmosphere (e.g., argon or nitrogen).[7] Light-sensitive lipids should be protected from light by wrapping containers in aluminum foil.[7] For electroformation, using lower voltages and shorter durations can help reduce oxidation.[1][3] The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the lipid solution may also be considered.

Q4: What is the optimal temperature for forming GUVs with PE(18:0/22:4)?

A4: The formation temperature should be kept above the phase transition temperature of all lipids in the mixture to ensure they are in a fluid state.[3][8] For mixtures containing high-melting point lipids, a higher temperature is necessary. However, for highly unsaturated lipids like PE(18:0/22:4), it is crucial to find a balance, as excessively high temperatures can accelerate degradation.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low GUV Yield - Lipid oxidation.[1][2]- Incomplete lipid film hydration.- Suboptimal electroformation parameters (voltage, frequency).[9]- High salt concentration in the hydration buffer.[5]- Prepare solutions with degassed buffers and work under an inert atmosphere.- Ensure the lipid film is thin and evenly spread for uniform hydration.- Optimize voltage and frequency; start with lower values (e.g., 1-3V, 10 Hz) and gradually increase.[9]- Use low-salt buffers or non-ionic solutions like sucrose (B13894) for hydration.[5] Consider using a gel-assisted method to improve yield in physiological buffers.[6]
Vesicles are small or burst - Excessive lipid oxidation.[1][2]- High voltage or long duration of the electric field.[1][2]- Osmotic stress.- Reduce the amplitude and duration of the electric field during electroformation.[1]- Ensure the osmolarity of the internal and external solutions are balanced.- Prepare fresh lipid solutions and minimize exposure to light and oxygen.
Multilamellar or defective vesicles - Gentle hydration method can naturally produce more multilamellar vesicles.[3][5]- Incomplete swelling of the lipid film.- For gentle hydration, allow for a longer hydration time (several hours to overnight).[7]- Consider using the electroformation method for a higher proportion of unilamellar vesicles.[4]- Using a damp lipid film instead of a completely dry one can reduce defects.[3][5]
Lipid aggregates or non-vesicular structures - Lipid demixing, especially if cholesterol is present.[3][4][5]- Poor quality of the initial lipid film.- Prepare the lipid film by spin-coating for a more uniform layer.[9][10]- To avoid cholesterol demixing, consider forming the lipid film from an aqueous suspension of liposomes (damp lipid film) rather than a dried organic solvent solution.[3][4]

Experimental Protocols

Method 1: Refined Electroformation for PE(18:0/22:4)-containing GUVs

This protocol is optimized to minimize oxidation of the polyunsaturated lipid.

Materials:

  • PE(18:0/22:4) and other desired lipids

  • Chloroform (B151607) (or a 2:1 chloroform:methanol mixture)

  • Indium Tin Oxide (ITO) coated glass slides

  • Electroformation chamber

  • Function generator

  • Hydration solution (e.g., 200 mM sucrose in deionized water, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Lipid Film Preparation:

    • Prepare a lipid solution in chloroform at a concentration of 0.5-1 mg/mL.

    • Under a stream of inert gas, deposit a small volume (e.g., 10-20 µL) of the lipid solution onto the conductive side of two ITO slides. For a more uniform film, use a spin-coater. An optimal film thickness is around 30 nm.[9]

    • To create a damp lipid film, which can improve compositional uniformity, an alternative is to first form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) in an aqueous solution and then deposit this suspension onto the ITO slide.[3][4]

    • Dry the lipid film under a gentle stream of inert gas and then under vacuum for at least 1-2 hours to remove residual solvent. Protect from light.[7]

  • Chamber Assembly:

    • Assemble the electroformation chamber with the two ITO slides facing each other, separated by a silicone spacer (e.g., 2-3 mm thick).

    • Fill the chamber with the degassed hydration solution.

  • Electroformation:

    • Connect the ITO slides to a function generator.

    • Apply a sinusoidal AC electric field. Start with a low voltage and frequency (e.g., 1.5 V, 10 Hz).[3][9]

    • Continue the electroformation for 1.5 to 2 hours. Avoid overly long durations to minimize oxidation.[3]

    • Optionally, include a detachment step at a lower frequency (e.g., 2-4 Hz) for 30 minutes to release the vesicles from the electrode surface.

  • Harvesting:

    • Gently collect the GUV suspension from the chamber using a pipette.

Method 2: Modified Gentle Hydration for PE(18:0/22:4)-containing GUVs

This method avoids the use of an electric field, reducing the risk of oxidation.

Materials:

  • PE(18:0/22:4) and other desired lipids

  • Chloroform (or a 2:1 chloroform:methanol mixture)

  • Glass vial or dish

  • Hydration solution (e.g., degassed deionized water or a low salt buffer)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Lipid Film Preparation:

    • Prepare a lipid solution in chloroform.

    • Deposit the lipid solution onto the bottom of a glass vial, creating a thin, even film by rotating the vial.

    • Dry the film under a gentle stream of inert gas and then under high vacuum for at least 2-4 hours to ensure complete removal of the solvent. Protect from light.

  • Hydration:

    • Gently add the degassed hydration solution to the vial, ensuring the lipid film is fully submerged.

    • Seal the vial under an inert atmosphere.

    • Allow the lipid film to swell undisturbed for several hours to overnight at a temperature above the lipid phase transition temperature.[7]

  • Harvesting:

    • The GUVs will detach from the glass surface and form a cloudy suspension.

    • Gently aspirate the GUV-containing solution with a wide-bore pipette tip to avoid damaging the vesicles.

Visualizations

experimental_workflow cluster_prep Lipid Film Preparation cluster_electro Electroformation cluster_hydration Gentle Hydration prep1 Prepare lipid solution in organic solvent prep2 Deposit on substrate (e.g., ITO slide) prep1->prep2 prep3 Dry under vacuum (protect from light) prep2->prep3 electro1 Assemble chamber & add hydration solution prep3->electro1 hyd1 Add degassed hydration solution prep3->hyd1 electro2 Apply AC electric field (low voltage & frequency) electro1->electro2 electro3 Harvest GUVs electro2->electro3 hyd2 Incubate for several hours (undisturbed swelling) hyd1->hyd2 hyd3 Harvest GUVs hyd2->hyd3

Caption: Experimental workflows for GUV formation.

troubleshooting_logic cluster_yield Low Yield cluster_quality Poor Quality (small, burst, multilamellar) start GUV Formation Issue cause_yield1 Lipid Oxidation? start->cause_yield1 cause_yield2 Suboptimal Parameters? start->cause_yield2 cause_qual1 Oxidation/High Voltage? start->cause_qual1 cause_qual2 Incomplete Swelling? start->cause_qual2 sol_yield1 Use inert atmosphere, degassed buffers cause_yield1->sol_yield1 sol_yield2 Optimize voltage/frequency (start low) cause_yield2->sol_yield2 sol_qual1 Reduce E-field amplitude/duration cause_qual1->sol_qual1 sol_qual2 Increase hydration time cause_qual2->sol_qual2

Caption: Troubleshooting logic for common GUV formation issues.

References

Technical Support Center: Quality Control for 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE) Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on maintaining the quality and integrity of synthetic 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE) standards. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for SAPE standards?

A1: The primary degradation pathways for SAPE standards are hydrolysis and oxidation. Due to the presence of a polyunsaturated adrenoyl chain (22:4), SAPE is susceptible to oxidation at the double bonds, leading to the formation of hydroperoxides, aldehydes, and other truncated byproducts.[1][2] Hydrolysis of the ester linkages at the sn-1 and sn-2 positions can also occur, resulting in the formation of lyso-phosphatidylethanolamine (lyso-PE) and free fatty acids.

Q2: How should I properly store and handle my SAPE standard to ensure its stability?

A2: To ensure long-term stability, SAPE standards should be stored at -20°C or lower in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[3] For routine use, it is advisable to prepare small aliquots from the main stock to avoid repeated freeze-thaw cycles. When preparing solutions, use high-purity solvents and handle the standard expeditiously to minimize time at room temperature.

Q3: What are the expected mass spectral characteristics for SAPE?

A3: In positive ion mode mass spectrometry, SAPE typically forms a protonated molecule [M+H]⁺. In negative ion mode, a deprotonated molecule [M-H]⁻ is observed. Common adducts with sodium [M+Na]⁺ and other cations may also be present. Fragmentation patterns in MS/MS analysis can be used to confirm the identity of the fatty acyl chains.[4][5]

Q4: What level of purity should I expect for a synthetic SAPE standard?

A4: High-quality synthetic SAPE standards should have a purity of ≥98%. The purity is typically assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

Troubleshooting Guides

Chromatographic Issues

Issue 1: Peak Tailing or Broadening in HPLC Analysis

  • Possible Cause 1: Poor Column Condition. The analytical column may be contaminated or degraded.

    • Solution: Flush the column with a strong solvent like isopropanol. If the problem persists, the column may need to be replaced.[6]

  • Possible Cause 2: Inappropriate Solvent for Sample. The solvent used to dissolve the SAPE standard may be too strong compared to the initial mobile phase, causing poor peak shape.

    • Solution: Dissolve the SAPE standard in the initial mobile phase or a weaker solvent.

  • Possible Cause 3: Secondary Interactions. Residual silanol (B1196071) groups on the column packing can interact with the phosphate (B84403) group of SAPE, leading to peak tailing.

    • Solution: Use a column with end-capping or add a small amount of a competing base, like triethylamine, to the mobile phase.

Issue 2: Split Peaks in HPLC Analysis

  • Possible Cause 1: Partially Clogged Frit. The column inlet frit may be partially blocked.

    • Solution: Reverse flush the column to dislodge any particulates. If this does not resolve the issue, the frit may need to be replaced.[6]

  • Possible Cause 2: Column Void. A void may have formed at the head of the column.

    • Solution: This is often irreversible, and the column will likely need to be replaced.[6]

  • Possible Cause 3: Injection Solvent Effects. Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak splitting.

    • Solution: Ensure the injection solvent is similar in strength to or weaker than the mobile phase.

Mass Spectrometry Issues

Issue 1: Unexpected Peaks in the Mass Spectrum

  • Possible Cause 1: Oxidation. The adrenoyl chain is prone to oxidation, leading to the appearance of peaks corresponding to oxidized SAPE species (e.g., +16 Da for hydroxides, +32 Da for hydroperoxides).[1]

    • Solution: Handle the standard under an inert atmosphere and use freshly opened, high-purity solvents. Store the standard at or below -20°C.

  • Possible Cause 2: Hydrolysis. Presence of peaks corresponding to lyso-PE (SAPE minus the adrenoyl or stearoyl chain).

    • Solution: Avoid exposure to moisture and acidic or basic conditions. Prepare solutions fresh before use.

  • Possible Cause 3: In-source Fragmentation or Adducts. The appearance of unexpected ions can be due to fragmentation within the ion source or the formation of various adducts.[7]

    • Solution: Optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation. The presence of adducts can sometimes be managed by altering the mobile phase composition.

Issue 2: Poor Signal Intensity or High Background Noise

  • Possible Cause 1: Ion Suppression. Co-eluting compounds or contaminants in the mobile phase can suppress the ionization of SAPE.

    • Solution: Ensure high purity of solvents and additives. Optimize the chromatographic separation to resolve SAPE from any interfering species.

  • Possible Cause 2: Contamination of the Mass Spectrometer. The ion source or optics may be contaminated.

    • Solution: Clean the ion source according to the manufacturer's instructions.[8][9]

  • Possible Cause 3: Improper Mobile Phase pH. The pH of the mobile phase can significantly affect the ionization efficiency of phosphatidylethanolamines.

    • Solution: Experiment with small additions of modifiers like formic acid (for positive mode) or ammonia/triethylamine (for negative mode) to optimize signal.

Quantitative Data Summary

ParameterRecommended Value/ConditionAnalysis Method
Purity ≥98%HPLC-CAD/ELSD
Storage Temperature ≤ -20°C-
Long-term Stability > 1 year at ≤ -20°CHPLC-CAD/ELSD
Molecular Weight 794.1 g/mol Mass Spectrometry
Protonated Molecule [M+H]⁺ m/z 795.1Mass Spectrometry
Deprotonated Molecule [M-H]⁻ m/z 793.1Mass Spectrometry

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-CAD

This protocol outlines a general method for assessing the purity of SAPE standards using High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD).

1. Materials:

  • SAPE standard

  • HPLC-grade Chloroform, Methanol, and Water

  • Ammonium formate (B1220265) or acetate (B1210297) (LC-MS grade)

  • HPLC system with a CAD detector

  • Analytical column suitable for lipid analysis (e.g., C18, 2.1 x 100 mm, 1.8 µm)

2. Sample Preparation:

  • Accurately weigh a small amount of the SAPE standard.

  • Dissolve in a suitable solvent, such as chloroform:methanol (1:1, v/v), to a final concentration of approximately 1 mg/mL.

3. Chromatographic Conditions:

  • Mobile Phase A: 95:5 Water:Methanol with 10 mM Ammonium Formate

  • Mobile Phase B: 60:35:5 Isopropanol:Methanol:Water with 10 mM Ammonium Formate

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • CAD Settings: Optimize according to manufacturer's recommendations.

4. Data Analysis:

  • Integrate the peak corresponding to SAPE and any impurity peaks.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Structural Confirmation by LC-MS/MS

This protocol provides a method for confirming the structure of the SAPE standard.

1. Materials:

  • SAPE standard solution (as prepared in Protocol 1)

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

  • LC conditions as described in Protocol 1.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive and Negative Electrospray Ionization (ESI)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimize for the specific instrument.

  • MS1 Scan Range: m/z 100-1000

  • MS/MS: Select the precursor ion for SAPE ([M+H]⁺ or [M-H]⁻) and acquire product ion spectra.

3. Data Analysis:

  • Confirm the presence of the correct precursor ion for SAPE.

  • Analyze the fragmentation pattern to confirm the presence of the stearoyl (18:0) and adrenoyl (22:4) fatty acyl chains.

Visualizations

experimental_workflow SAPE Standard Quality Control Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedures cluster_data Data Evaluation cluster_result Outcome sape_standard SAPE Standard dissolution Dissolve in appropriate solvent sape_standard->dissolution sape_solution SAPE Solution (e.g., 1 mg/mL) dissolution->sape_solution hplc_cad Purity Assessment by HPLC-CAD sape_solution->hplc_cad lc_msms Structural Confirmation by LC-MS/MS sape_solution->lc_msms purity_check Purity ≥ 98%? hplc_cad->purity_check structure_check Correct Structure Confirmed? lc_msms->structure_check pass Standard Passes QC purity_check->pass Yes fail Standard Fails QC (Investigate/Discard) purity_check->fail No structure_check->pass Yes structure_check->fail No degradation_pathway Primary Degradation Pathways of SAPE cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis sape This compound (SAPE) hydroperoxides Hydroperoxides sape->hydroperoxides O2 lyso_pe Lyso-PE sape->lyso_pe H2O ffa Free Fatty Acids (Stearic Acid & Adrenic Acid) sape->ffa H2O aldehydes Aldehydes hydroperoxides->aldehydes truncated_products Truncated Products aldehydes->truncated_products

References

Validation & Comparative

A Comparative Guide to the Functional Differences Between Adrenic Acid- and Arachidonic Acid-Containing Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional distinctions between phospholipids (B1166683) containing adrenic acid (AdA) and those containing arachidonic acid (AA). By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document aims to elucidate the nuanced roles these two fatty acids play in cellular physiology and pathology.

Introduction

Adrenic acid (AdA, 22:4n-6) and arachidonic acid (AA, 20:4n-6) are both omega-6 polyunsaturated fatty acids that are integral components of cellular membrane phospholipids. AdA is a two-carbon elongation product of AA, and while they share similar metabolic pathways, the resulting bioactive lipid mediators exhibit distinct functional properties.[1][2] These differences have significant implications for a variety of biological processes, including inflammation, hemostasis, and vascular tone. This guide will explore these functional divergences, supported by experimental evidence.

Data Presentation

The following tables summarize the key quantitative differences in the metabolism and function of AdA- and AA-containing phospholipids.

Table 1: Differential Incorporation and Release from Macrophage Phospholipids

ParameterAdrenic Acid (AdA)Arachidonic Acid (AA)Cell SystemReference
Preferential Incorporation Phospholipids containing stearic acid (18:0) at the sn-1 position.No pronounced preference for a specific fatty acid at the sn-1 position.RAW 264.7 Macrophages[3][4]
Primary Phospholipid Source for Release Exclusively from phosphatidylcholine (PC) species.Released from both phosphatidylcholine (PC) and phosphatidylinositol (PI) species.RAW 264.7 Macrophages[3][4]
Release upon Zymosan Stimulation Released in significant quantities, but to a lesser extent than AA.Released in larger quantities compared to AdA.RAW 264.7 Macrophages[3][4]

Table 2: Comparison of Bioactive Metabolite Activity

Bioactive MetabolitePrecursor Fatty AcidBiological ActivityQuantitative ComparisonCell/SystemReference
Dihomo-Prostaglandin I2 (DH-PGI2) Adrenic AcidInhibition of Platelet Aggregation100-fold less potent than PGI2.Human Platelets
Prostaglandin (B15479496) I2 (PGI2) Arachidonic AcidInhibition of Platelet AggregationPotent inhibitor.Human Platelets[5]
Dihomo-Epoxyeicosatrienoic Acids (DH-EETs) Adrenic AcidVasodilationEquipotent to EETs in inducing relaxation of bovine coronary arteries.Bovine Coronary Arteries[6]
Epoxyeicosatrienoic Acids (EETs) Arachidonic AcidVasodilationPotent vasodilators.Canine Coronary Arterioles[7]

Signaling Pathways and Experimental Workflows

Metabolic Pathways of Adrenic Acid and Arachidonic Acid

The following diagram illustrates the parallel yet distinct enzymatic pathways for the metabolism of AdA and AA into various bioactive eicosanoids and docosanoids.

cluster_AA Arachidonic Acid Metabolism AA Arachidonic Acid (AA) (20:4n-6) AdA Adrenic Acid (AdA) (22:4n-6) COX Cyclooxygenase (COX-1, COX-2) AA->COX LOX Lipoxygenase (LOX) AA->LOX CYP450 Cytochrome P450 (CYP450) AA->CYP450 Elongase Elongase AA->Elongase PGH2 Prostaglandin H2 (PGH2) PGs Prostaglandins (B1171923) (e.g., PGI2, PGE2, PGD2) PGH2->PGs TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 HETEs Hydroxyeicosatetraenoic Acids (HETEs) LTs Leukotrienes (LTs) EETs Epoxyeicosatrienoic Acids (EETs) AdA->COX AdA->LOX AdA->CYP450 DHPGH Dihomo-Prostaglandin H DHPGs Dihomo-Prostaglandins (e.g., DH-PGI2, DH-PGE2) DHPGH->DHPGs DHTXA Dihomo-Thromboxane A DHPGH->DHTXA DHHETEs Dihomo-Hydroxyeicosatetraenoic Acids (DH-HETEs) DHLTs Dihomo-Leukotrienes DHEETs Dihomo-Epoxyeicosatrienoic Acids (DH-EETs) PLA2 Phospholipase A2 (cPLA2, iPLA2) COX->PGH2 COX->DHPGH LOX->HETEs LOX->LTs LOX->DHHETEs LOX->DHLTs CYP450->EETs CYP450->DHEETs Elongase->AdA 2-carbon elongation

Caption: Metabolic pathways of AdA and AA.

Experimental Workflow: Analysis of Eicosanoid and Docosanoid Production in Stimulated Macrophages

This diagram outlines a typical experimental workflow for comparing the production of lipid mediators from AdA and AA in cultured macrophages.

start Start: Culture RAW 264.7 Macrophages stimulate Stimulate cells with Zymosan start->stimulate extract Extract lipids from cell supernatant and pellet stimulate->extract separate Separate lipid classes (e.g., SPE) extract->separate analyze Analyze by LC-MS/MS separate->analyze quantify Quantify eicosanoids and docosanoids analyze->quantify compare Compare profiles from AdA and AA phospholipids quantify->compare end End: Data Interpretation compare->end

Caption: Workflow for lipid mediator analysis.

Experimental Protocols

1. Culture and Stimulation of RAW 264.7 Macrophages for Fatty Acid Release Analysis

This protocol is adapted from studies investigating the differential release of AdA and AA from macrophage phospholipids.[3][4]

  • Cell Culture: RAW 264.7 macrophage-like cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Fatty Acid Loading (Optional): To enrich cellular phospholipids with AdA or AA, cells can be incubated with the desired fatty acid (e.g., 10 µM) for 24-48 hours prior to stimulation.

  • Stimulation:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells in serum-free DMEM.

    • Add zymosan (from Saccharomyces cerevisiae, e.g., 100 µg/mL) to stimulate the cells.

    • Incubate for the desired time period (e.g., 30-60 minutes).

  • Lipid Extraction and Analysis:

    • Collect the cell culture supernatant and scrape the cells.

    • Extract total lipids using the Bligh and Dyer method.

    • Separate phospholipid classes by thin-layer chromatography (TLC) or solid-phase extraction (SPE).

    • Analyze the fatty acid composition of the phospholipid fractions by gas chromatography-mass spectrometry (GC-MS) after transmethylation to fatty acid methyl esters (FAMEs).

    • Analyze the released free fatty acids in the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. Analysis of Prostaglandin Production in Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol is based on studies comparing the production and activity of prostaglandins derived from AdA and AA.

  • HUVEC Culture:

    • Isolate HUVECs from human umbilical cords by collagenase digestion.

    • Culture the cells on gelatin-coated flasks in Medium 199 supplemented with 20% FBS, endothelial cell growth supplement (ECGS), heparin, and antibiotics.

  • Fatty Acid Incubation:

    • Grow HUVECs to confluency.

    • Wash the cells with PBS and incubate with serum-free Medium 199 containing either AdA or AA (e.g., 10-30 µM) for a specified time (e.g., 15-30 minutes).

  • Sample Collection and Analysis:

    • Collect the culture medium.

    • Extract prostaglandins using SPE cartridges.

    • Analyze the prostaglandin profiles (e.g., PGI2 and DH-PGI2 metabolites) by LC-MS/MS.

3. Platelet Aggregation Assay

This protocol is used to assess the anti-aggregatory activity of AdA- and AA-derived metabolites.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy donors into tubes containing sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Aggregation Measurement:

    • Use a platelet aggregometer to measure changes in light transmission through a PRP sample.

    • Add a platelet agonist (e.g., thrombin, ADP) to induce aggregation.

    • In parallel experiments, pre-incubate the PRP with different concentrations of the test compounds (e.g., PGI2 or DH-PGI2) before adding the agonist.

    • Record the inhibition of platelet aggregation and calculate the IC50 values.

Conclusion

The functional differences between adrenic acid- and arachidonic acid-containing phospholipids are multifaceted, stemming from their distinct incorporation into and release from membrane phospholipids, and the unique bioactivities of their respective metabolites. While arachidonic acid is a well-established precursor to potent pro-inflammatory and vasoactive mediators, adrenic acid gives rise to a family of dihomo-eicosanoids and docosanoids with often related but quantitatively different biological effects.[2] For researchers and drug development professionals, understanding these distinctions is crucial for the targeted modulation of lipid signaling pathways in various disease states. The experimental protocols provided herein offer a framework for further investigation into the specific roles of these important omega-6 fatty acids.

References

The Emerging Role of Phospholipids in Cellular Aging: A Comparative Guide for In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and accurately modeling cellular aging is paramount for developing effective therapies against age-related diseases. While established methods to induce cellular senescence in vitro provide a foundational understanding, emerging evidence points towards the significant role of specific lipid species in the aging process. This guide provides a comparative overview of standard cell culture models of aging and introduces the potential, yet underexplored, role of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE) and other phospholipids (B1166683) in cellular senescence.

Introduction to Cellular Senescence and the Role of Lipids

Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. Senescent cells are characterized by distinct morphological and metabolic changes, including the secretion of a complex mix of pro-inflammatory and matrix-remodeling proteins known as the Senescence-Associated Secretory Phenotype (SASP).[1][2]

Recent research has highlighted that the lipidome of a cell undergoes significant alterations during senescence.[3] These changes are not mere byproducts of the aging process but are increasingly understood to be active participants in the establishment and maintenance of the senescent phenotype.[4] Phospholipids, the building blocks of cellular membranes, and their metabolites are involved in various signaling pathways that can influence senescence.[3] Among these, phosphatidylethanolamines (PEs) are a class of phospholipids that have been linked to autophagy and longevity.[5]

One particular PE species, this compound (SAPE), has been identified in vivo as having levels that are inversely correlated with age in mitochondria isolated from the human hippocampus.[6][7] While this suggests a potential role in the aging process, its direct function and utility in in vitro models of cellular senescence are still under investigation. This guide will compare established methods for inducing senescence with the emerging perspective of lipid involvement, particularly focusing on phospholipids like SAPE.

Comparison of Cellular Senescence Induction Methods

The choice of method to induce cellular senescence in vitro can significantly impact the resulting phenotype. Below is a comparison of commonly used methods.

Parameter Replicative Senescence Doxorubicin-Induced Senescence (DIS) Potential Role of SAPE/Phospholipids
Inducing Stimulus Telomere shortening from repeated cell divisions.[8]DNA damage (double-strand breaks) caused by a chemotherapeutic agent.[9][10]Currently, no evidence suggests SAPE directly induces senescence. However, alterations in PE levels may modulate senescence.[11]
Key Signaling Pathways p53/p21, p16/Rb pathways.[1]ATM/ATR, p53/p21, p16/Rb pathways.[9]The signaling pathways influenced by specific PEs in senescence are an active area of research.
Typical Onset Gradual, over multiple population doublings.[8]Rapid, within days of treatment.[9]Changes in lipid profiles, including PEs, have been observed in established senescence models.[12][13]
Advantages Mimics the natural aging process of cultured cells.Highly reproducible and rapid induction.Lipidomic analysis can provide novel insights into the metabolic state of senescent cells.
Limitations Time-consuming; not all cell types readily undergo replicative senescence.Can induce significant cytotoxicity; may not fully recapitulate all aspects of aging.[10]The specific roles of individual phospholipid species like SAPE in vitro are not yet well-defined.

Quantitative Data on Senescence Markers

The following table summarizes the expected quantitative changes in key senescence markers following induction by established methods. Data on the direct effect of SAPE on these markers in cell culture is not currently available.

Marker Replicative Senescence Doxorubicin-Induced Senescence Expected Change with SAPE (Hypothetical)
SA-β-Galactosidase Positive Cells Significant increase (>70%).[2]Significant increase (>80%).[9]Unknown. Changes in PE levels may influence lysosomal function.
p16 Expression Significant upregulation (fold change >5).[14]Significant upregulation (fold change >10).[10]Unknown.
p21 Expression Significant upregulation (fold change >3).[14]Significant upregulation (fold change >20).[10]Unknown.
SASP Factor Secretion (e.g., IL-6) Increased secretion (pg/mL range).Markedly increased secretion (ng/mL range).Lysophospholipids, derived from phospholipids, have been identified as SASP factors.[13][15]
Lipid Droplet Accumulation Increased.[3]Increased.[3]Unknown.

Experimental Protocols

Detailed methodologies are crucial for reproducible research in cellular aging.

Protocol 1: Doxorubicin-Induced Senescence
  • Cell Seeding: Plate primary human fibroblasts (e.g., IMR-90) in a T75 flask at a density of approximately 9.3 x 10³ cells/cm².

  • Incubation: Culture overnight at 37°C with 5% CO₂.

  • Doxorubicin Treatment: Replace the medium with fresh medium containing 250 nM doxorubicin.

  • Incubation: Incubate for 24 hours.

  • Recovery: Remove the doxorubicin-containing medium, wash the cells twice with PBS, and add fresh complete medium.

  • Phenotype Development: Culture the cells for an additional 7-10 days, changing the medium every 2-3 days, to allow for the full development of the senescent phenotype before analysis.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
  • Fixation: Wash cells with PBS and fix for 3-5 minutes at room temperature with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS.

  • Washing: Wash cells twice with PBS.

  • Staining: Add the SA-β-gal staining solution (containing X-gal at pH 6.0) to the cells.

  • Incubation: Incubate the cells at 37°C in a non-CO₂ incubator for 12-16 hours, or until a blue color develops in senescent cells. Protect the plate from light.

  • Visualization: Wash the cells with PBS and visualize under a light microscope to quantify the percentage of blue-stained cells.

Protocol 3: Western Blotting for p16 and p21
  • Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p16, p21, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Visualizing Cellular Senescence Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in cellular senescence research.

cluster_inducers Senescence Inducers cluster_pathways Core Senescence Pathways cluster_phenotype Senescent Phenotype Replicative Exhaustion Replicative Exhaustion p53/p21 p53/p21 Replicative Exhaustion->p53/p21 Doxorubicin Doxorubicin Doxorubicin->p53/p21 Oxidative Stress Oxidative Stress Oxidative Stress->p53/p21 Cell Cycle Arrest Cell Cycle Arrest p53/p21->Cell Cycle Arrest p16/Rb p16/Rb p16/Rb->Cell Cycle Arrest SA-β-Gal Activity SA-β-Gal Activity Cell Cycle Arrest->SA-β-Gal Activity SASP SASP Cell Cycle Arrest->SASP Lipidome Alterations Lipidome Alterations Cell Cycle Arrest->Lipidome Alterations Cell Culture Cell Culture Induce Senescence Induce Senescence Cell Culture->Induce Senescence Validate Senescence Validate Senescence Induce Senescence->Validate Senescence Lipid Extraction Lipid Extraction Validate Senescence->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Lipid Profile of Senescent Cells Lipid Profile of Senescent Cells Data Analysis->Lipid Profile of Senescent Cells Cellular Membranes Cellular Membranes Phospholipids (PE) Phospholipids (PE) Cellular Membranes->Phospholipids (PE) SAPE SAPE Phospholipids (PE)->SAPE Other PEs Other PEs Phospholipids (PE)->Other PEs Membrane Integrity & Fluidity Membrane Integrity & Fluidity Phospholipids (PE)->Membrane Integrity & Fluidity Autophagy Autophagy Phospholipids (PE)->Autophagy Signaling Pathways Signaling Pathways Phospholipids (PE)->Signaling Pathways Cellular Senescence Cellular Senescence Membrane Integrity & Fluidity->Cellular Senescence Autophagy->Cellular Senescence Signaling Pathways->Cellular Senescence

References

Biophysical Properties of SAPE: A Comparative Guide to Functionalized Phosphatidylethanolamine Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed biophysical comparison of N-succinimidyl-4-(p-maleimidophenyl)butyrate phosphatidylethanolamine (B1630911) (SAPE) with other common phosphatidylethanolamine (PE) species. The inclusion of a maleimide (B117702) headgroup in SAPE allows for the covalent attachment of thiol-containing molecules, such as peptides and proteins, to lipid bilayers. This functionality makes SAPE a valuable tool in drug delivery, vaccine development, and the study of membrane protein function. However, the addition of this bulky, reactive headgroup can alter the fundamental biophysical properties of the parent PE molecule. Understanding these changes is critical for the rational design of liposomal and other lipid-based delivery systems.

This guide summarizes key experimental data on the phase behavior, membrane fluidity, and lipid packing of SAPE and related compounds. Detailed experimental protocols for the techniques discussed are also provided to facilitate the replication and extension of these findings.

Data Presentation: Comparative Biophysical Properties

The following table summarizes the key biophysical parameters of SAPE in comparison to a standard unsaturated PE, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and a maleimide-derivatized PE analog, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (DOPE-mal). Due to the limited availability of direct experimental data for SAPE, data from computational studies and analogous maleimide-PE derivatives are included to provide a comprehensive overview.

PropertySAPE (Computational)DOPE-mal (Experimental)DOPE (Experimental)Other PE Species (e.g., DPPE)
Phase Transition Temperature (Tm) Not explicitly calculated. The presence of the bulky headgroup is expected to disrupt packing and potentially lower the Tm compared to a saturated PE, but the effect on an unsaturated PE is complex.Not specified, but DSC thermograms show a broad transition profile, suggesting altered phase behavior compared to DOPE.-16 °CDPPE (dipalmitoylphosphatidylethanolamine), a saturated PE, has a Tm of 63 °C.
Membrane Fluidity Molecular dynamics simulations suggest that the presence of the SAPE headgroup can increase the overall lipid packing order when oxidized at the C5 position of the acyl chain, while oxidation at other sites decreases order.[1]Fluorescence anisotropy studies using DPH and Laurdan probes indicate a decrease in membrane fluidity (increased order) in bilayers containing DOPE-mal compared to those with DOPE.Membranes composed of DOPE are in a fluid state at physiological temperatures, well above their Tm.The fluidity of PE-containing membranes is highly dependent on the saturation of the acyl chains. Saturated PEs form more ordered, less fluid membranes.[2]
Lipid Packing and Hydration Not directly reported in the computational study.Infrared spectroscopy reveals a conformational change in the polar headgroup region of DOPE-mal containing membranes, accompanied by increased hydration compared to DOPE-containing membranes. The fatty acyl chains, however, were not significantly perturbed.DOPE is known to adopt a non-lamellar, inverted hexagonal (HII) phase under certain conditions due to its small headgroup and unsaturated chains, indicating a propensity for negative curvature strain.The packing of PE lipids is influenced by the balance between the headgroup size and the cross-sectional area of the acyl chains.
Mechanical Properties The elastic modulus (KA) of a SAPE bilayer is dependent on the oxidation state and location of peroxidation on the acyl chains. Oxidation at the C12 or C15 position softens the membrane, while oxidation at the C5 or C8 position stiffens it.[1]Not reported.Not reported in the compared studies.The mechanical properties of PE membranes are influenced by acyl chain length and saturation, with longer, saturated chains generally leading to a stiffer membrane.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat flow associated with phase transitions in lipids as a function of temperature.

Methodology:

  • Liposome (B1194612) Preparation:

    • Phospholipids (e.g., SAPE, DOPE, or mixtures) are dissolved in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.

    • The lipid film is hydrated with a buffer solution (e.g., PBS, pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

    • For unilamellar vesicles, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • DSC Measurement:

    • A known amount of the liposome suspension is hermetically sealed in an aluminum DSC pan. An identical pan containing only buffer is used as a reference.

    • The sample and reference pans are placed in the DSC instrument.

    • The temperature is scanned over a desired range (e.g., -20 °C to 80 °C) at a constant heating and cooling rate (e.g., 1-5 °C/min).

    • The differential heat flow between the sample and reference is recorded as a function of temperature. The peak of the endothermic transition corresponds to the phase transition temperature (Tm).

Fluorescence Spectroscopy (Membrane Fluidity)

Fluorescence anisotropy or polarization of a lipophilic probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or Laurdan, is used to determine the fluidity of the lipid bilayer.

Methodology:

  • Probe Incorporation:

    • A stock solution of the fluorescent probe (e.g., DPH in methanol) is added to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500.

    • The mixture is incubated in the dark at a temperature above the lipid Tm for at least 30 minutes to allow for the probe to incorporate into the lipid bilayers.

  • Fluorescence Anisotropy Measurement:

    • Fluorescence measurements are performed using a spectrofluorometer equipped with polarizers in the excitation and emission light paths.

    • The sample is excited with vertically polarized light at the probe's excitation maximum (e.g., ~350 nm for DPH).

    • The fluorescence emission is measured at the probe's emission maximum (e.g., ~430 nm for DPH) with the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrumental correction factor.

    • A lower anisotropy value corresponds to higher rotational freedom of the probe and thus higher membrane fluidity.

Lipid Monolayer Assay

This technique is used to study the interactions of molecules, such as proteins, with a lipid monolayer at an air-water interface, providing insights into lipid packing and surface pressure.

Methodology:

  • Monolayer Formation:

    • A Langmuir-Blodgett trough is filled with a suitable aqueous subphase (e.g., buffer).

    • A solution of the lipid of interest (e.g., SAPE in chloroform) is carefully spread dropwise onto the surface of the subphase.

    • The solvent is allowed to evaporate, leaving a lipid monolayer at the air-water interface.

  • Surface Pressure-Area Isotherm:

    • The monolayer is compressed by moving a barrier across the surface of the trough at a constant rate.

    • The surface pressure (the reduction in surface tension of the pure subphase) is measured as a function of the mean molecular area.

    • The resulting isotherm provides information about the phase behavior and compressibility of the lipid monolayer.

  • Protein Binding Studies:

    • A stable lipid monolayer is formed at a desired initial surface pressure.

    • A solution of the protein of interest is injected into the subphase underneath the monolayer.

    • The change in surface pressure upon protein binding to the monolayer is monitored over time. An increase in surface pressure indicates insertion of the protein into the lipid monolayer.

Mandatory Visualization

Experimental_Workflow_DSC DSC Experimental Workflow cluster_prep Liposome Preparation cluster_dsc DSC Measurement prep1 Dissolve Lipids in Organic Solvent prep2 Create Thin Lipid Film prep1->prep2 prep3 Hydrate with Buffer (form MLVs) prep2->prep3 prep4 Extrusion (optional, for LUVs) prep3->prep4 dsc1 Load Sample and Reference into DSC Pans prep4->dsc1 Transfer to DSC dsc2 Temperature Scan (Heating/Cooling) dsc1->dsc2 dsc3 Record Differential Heat Flow dsc2->dsc3 dsc4 Determine Phase Transition Temp (Tm) dsc3->dsc4

Workflow for Differential Scanning Calorimetry (DSC) of liposomes.

Experimental_Workflow_Fluorescence Fluorescence Anisotropy Workflow cluster_prep Sample Preparation cluster_measurement Anisotropy Measurement prep1 Prepare Liposome Suspension prep2 Add Fluorescent Probe (e.g., DPH) prep1->prep2 prep3 Incubate for Probe Incorporation prep2->prep3 meas1 Excite with Vertically Polarized Light prep3->meas1 Transfer to Spectrofluorometer meas2 Measure Vertical (I_VV) and Horizontal (I_VH) Emission meas1->meas2 meas3 Calculate Anisotropy (r) meas2->meas3 meas4 Correlate 'r' with Membrane Fluidity meas3->meas4

Workflow for measuring membrane fluidity using fluorescence anisotropy.

Signaling_Pathway Targeted Drug Delivery via SAPE-Functionalized Liposomes cluster_liposome SAPE-Liposome Conjugate cluster_cell Target Cell lipo Liposome sape SAPE drug Encapsulated Drug lipo->drug Encapsulates endocytosis Receptor-Mediated Endocytosis lipo->endocytosis ligand Targeting Ligand (e.g., Antibody) sape->ligand Covalent Bond (Thiol-Maleimide) receptor Cell Surface Receptor ligand->receptor Specific Binding receptor->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release target Intracellular Target release->target effect Therapeutic Effect target->effect

Signaling pathway for targeted drug delivery using SAPE-liposomes.

References

Cross-validation of PE(18:0/22:4) Lipidomics Data with Functional Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lipidomics data focusing on phosphatidylethanolamine (B1630911) (PE) species, particularly PE(18:0/22:4), with functional cellular assays in the context of ferroptosis. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying biological processes and workflows to facilitate a deeper understanding of the role of this specific lipid in programmed cell death.

Introduction

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Recent advancements in lipidomics have identified specific lipid species as key mediators of this process. Among these, phosphatidylethanolamines (PEs) containing polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA; 20:4) and adrenic acid (AdA; 22:4), have emerged as critical substrates for lipid peroxidation and subsequent cell death. Specifically, PE(18:0/22:4) has been shown to be a pivotal player in the execution of ferroptosis.

This guide will delve into the quantitative relationship between the abundance of PE(18:0/22:4) and its oxidized products with the cellular phenotype of ferroptosis. We will compare its role with other related lipid species and provide detailed methodologies to enable researchers to cross-validate their lipidomics findings with functional cellular outcomes.

Data Presentation: Quantitative Comparison of PE Species in Ferroptosis

The following tables summarize quantitative data from studies investigating the role of PE(18:0/22:4) and related lipids in ferroptosis. The data highlights the significant accumulation of oxidized PE species upon induction of ferroptosis.

Table 1: Accumulation of Oxygenated PE Species in GPX4 Deficient Cells

Lipid SpeciesWild-Type (WT) Cells (Relative Abundance)GPX4 Knockout (KO) Cells (Relative Abundance)Fold Change (KO vs. WT)Reference
Oxygenated PE(18:0/20:4)BaselineSignificantly Increased>10[1]
Oxygenated PE(18:0/22:4)BaselineSignificantly Increased>15[1]

Table 2: Effect of Ferroptosis Inducer (RSL3) on Oxygenated PE Levels

Lipid SpeciesControl Cells (Relative Abundance)RSL3-Treated Cells (Relative Abundance)Fold Change (RSL3 vs. Control)Reference
PE(18:0/20:4-OOH)LowSignificantly IncreasedTime-dependent increase[2]
PE(18:0/22:4-OOH)LowSignificantly IncreasedTime-dependent increase[2]

Table 3: Comparison of PE(18:0/22:4) and PE(18:0/20:4) in Different Gastric Cancer Subtypes

Lipid SpeciesIntestinal-Type Gastric Cancer Cells (Relative Intensity)Mesenchymal-Type Gastric Cancer Cells (Relative Intensity)SignificanceReference
PE(18:0/20:4)LowerHigherp < 0.05[3]
PE(18:0/22:4)Significantly LowerSignificantly Higherp < 0.001[3]

Note: The quantitative values are presented as relative abundance or intensity from the cited studies. Direct comparison of absolute values across different studies may not be feasible due to variations in experimental conditions and instrumentation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Lipid Extraction for LC-MS/MS Analysis (Adapted from Bligh and Dyer Method)

This protocol is suitable for the extraction of phospholipids (B1166683) from cell or tissue samples.

  • Homogenization: Homogenize cell pellets or tissue samples in a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v). For every 1 mg of tissue or 1 million cells, use 1.5 mL of the solvent mixture.

  • Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water for every 1.5 mL of the initial solvent mixture. Vortex thoroughly for 1 minute.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.[4]

LC-MS/MS Parameters for PE(18:0/22:4) Quantification
  • Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-15 minutes to elute the lipids.

  • Mass Spectrometry:

    • Ionization Mode: Negative ion mode electrospray ionization (ESI) is generally preferred for the analysis of phosphatidylethanolamines.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

    • MRM Transition for PE(18:0/22:4):

      • Precursor Ion (m/z): 792.5

      • Product Ion (m/z): 283.3 (corresponding to the stearic acid fragment) or 331.3 (corresponding to the adrenic acid fragment).

    • MRM Transition for Oxidized PE(18:0/22:4) (e.g., PE(18:0/22:4)+2O):

      • Precursor Ion (m/z): 824.5

      • Product Ions: Fragmentation patterns will vary depending on the position of oxidation.

Functional Cellular Assay: Cell Viability (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with ferroptosis inducers (e.g., RSL3, erastin) and/or inhibitors (e.g., ferrostatin-1, liproxstatin-1) at various concentrations. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Functional Cellular Assay: Lipid Peroxidation (C11-BODIPY 581/591 Staining)

This assay uses a fluorescent probe to detect lipid peroxidation in live cells.

  • Cell Seeding and Treatment: Seed and treat cells as described for the cell viability assay.

  • Probe Loading: After treatment, incubate the cells with 2-5 µM C11-BODIPY 581/591 in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Imaging or Flow Cytometry:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. The non-oxidized probe fluoresces red, while the oxidized probe fluoresces green.

    • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. Quantify the shift in fluorescence from the red to the green channel as an indicator of lipid peroxidation.

Mandatory Visualizations

Signaling Pathway of PE(18:0/22:4)-Mediated Ferroptosis

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PE(18:0/22:4) PE(18:0/22:4) LOX LOX PE(18:0/22:4)->LOX Substrate Oxidized PE(18:0/22:4) Oxidized PE(18:0/22:4) Ferroptosis Ferroptosis Oxidized PE(18:0/22:4)->Ferroptosis Death Signal AdA (22:4) AdA (22:4) ACSL4 ACSL4 AdA (22:4)->ACSL4 Substrate ACSL4->PE(18:0/22:4) Esterification LOX->Oxidized PE(18:0/22:4) Oxidation GPX4 GPX4 GPX4->PE(18:0/22:4) Reduces Peroxides GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Cofactor Iron (Fe2+) Iron (Fe2+) Iron (Fe2+)->LOX Cofactor

Caption: Signaling pathway of PE(18:0/22:4)-mediated ferroptosis.

Experimental Workflow for Cross-Validation

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lipidomics Lipidomics Analysis cluster_functional_assays Functional Cellular Assays cluster_data_integration Data Integration and Validation Cell/Tissue Culture Cell/Tissue Culture Treatment (e.g., RSL3) Treatment (e.g., RSL3) Cell/Tissue Culture->Treatment (e.g., RSL3) Sample Collection Sample Collection Treatment (e.g., RSL3)->Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction Cell Viability Assay (MTT) Cell Viability Assay (MTT) Sample Collection->Cell Viability Assay (MTT) Lipid Peroxidation Assay (C11-BODIPY) Lipid Peroxidation Assay (C11-BODIPY) Sample Collection->Lipid Peroxidation Assay (C11-BODIPY) LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Quantification of PE(18:0/22:4) & Oxidized Products Quantification of PE(18:0/22:4) & Oxidized Products LC-MS/MS Analysis->Quantification of PE(18:0/22:4) & Oxidized Products Correlation Analysis Correlation Analysis Quantification of PE(18:0/22:4) & Oxidized Products->Correlation Analysis Cell Viability Assay (MTT)->Correlation Analysis Lipid Peroxidation Assay (C11-BODIPY)->Correlation Analysis Cross-Validation Cross-Validation Correlation Analysis->Cross-Validation

References

In Vitro vs. In Vivo Functional Studies of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the functional studies of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE), a specific N-acylphosphatidylethanolamine (NAPE). Direct experimental data on SAPE is limited; therefore, this document synthesizes findings from studies on closely related NAPEs to infer its potential biological roles and to provide a framework for future research.

Introduction to this compound (SAPE)

This compound is a phospholipid belonging to the N-acylphosphatidylethanolamine (NAPE) family. It is characterized by a stearic acid (18:0) at the sn-1 position and an adrenic acid (22:4) at the sn-2 position of the glycerol (B35011) backbone. The primary amino group of the phosphoethanolamine headgroup is acylated, a feature that distinguishes NAPEs from more common phosphatidylethanolamines.

The most significant finding directly related to SAPE is the observation that its levels are inversely correlated with age in mitochondria isolated from the human hippocampus. This suggests a potential role for SAPE in neuronal function and the aging process.

NAPEs, as a class, are recognized as precursors to bioactive N-acylethanolamines (NAEs), including the endocannabinoid anandamide. They are involved in various physiological processes, such as appetite regulation, membrane stabilization, and cellular signaling.

Comparative Functional Studies: In Vitro vs. In Vivo

Due to the scarcity of direct studies on SAPE, this section draws comparisons from research on other NAPE molecules, particularly those with saturated fatty acids at the sn-1 position and polyunsaturated fatty acids at the sn-2 position.

Data Presentation: Quantitative Comparison of NAPE Activities

The following table summarizes quantitative data from studies on various NAPEs, providing a comparative context for the potential activity of SAPE.

NAPE SpeciesAssay TypeModel SystemMeasured EffectQuantitative DataReference
N-palmitoyl-PE (16:0) In VivoMiceAnorectic Effect (Food Intake Reduction)Significant reduction in food intake at 50 mg/kg (i.p.)[1]
Various NAPEs In VitroLiposomesIncreased Liposomal Stability in PlasmaIncreased blood-circulation half-life in mice[2]
Various NAPEs In VitroDelipidated rat liver β-glucosidaseActivation of GlucocerebrosidaseStimulatory power increased with N-acyl chain length
N-arachidonoyl-PE (20:4) In VitroMouse neocortical neuronsFormation upon Glutamate-induced NeurotoxicityAccumulation observed over several hours

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative data table are provided below. These protocols can be adapted for future studies on SAPE.

In Vivo Assessment of Anorectic Effects

Objective: To determine the effect of a given NAPE on food intake in a murine model.

Protocol:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, individually housed.

  • Acclimation: Mice are acclimated to a 12-hour light/dark cycle with ad libitum access to food and water for at least one week.

  • Test Compound Administration: The NAPE of interest (e.g., N-palmitoyl-PE) is dissolved in a suitable vehicle (e.g., saline with 1% ethanol (B145695) and 1% Tween 80).

  • Dosing: Mice are fasted for 12 hours prior to intraperitoneal (i.p.) injection with the NAPE solution or vehicle control.

  • Food Intake Measurement: Pre-weighed food is provided immediately after injection, and food consumption is measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis: Food intake is calculated as the difference between the initial and final weight of the food, normalized to the body weight of the mouse. Statistical significance is determined using an appropriate test (e.g., t-test or ANOVA).[1]

In Vitro Liposome (B1194612) Stability Assay

Objective: To evaluate the effect of NAPE incorporation on the stability of liposomes in the presence of plasma.

Protocol:

  • Liposome Preparation: Liposomes are prepared by the thin-film hydration method. A mixture of phosphatidylcholine, cholesterol, and the test NAPE in chloroform (B151607) is dried to a thin film under nitrogen. The lipid film is hydrated with a buffered saline solution, followed by sonication or extrusion to obtain unilamellar vesicles of a defined size.

  • Incubation with Plasma: The liposomal suspension is mixed with fresh plasma (e.g., mouse or human) and incubated at 37°C.

  • Monitoring Stability: Liposome stability can be assessed by monitoring the leakage of an encapsulated fluorescent dye (e.g., calcein) over time using a fluorescence spectrophotometer. An increase in fluorescence indicates liposome destabilization.

  • Data Analysis: The percentage of dye leakage is calculated relative to the maximum leakage induced by a detergent (e.g., Triton X-100). The stability is compared between liposomes with and without the incorporated NAPE.[2]

Mandatory Visualization

Signaling Pathway of NAPE Metabolism and Action

The following diagram illustrates the general metabolic pathway of NAPEs and their subsequent signaling actions, which is likely applicable to SAPE.

NAPE_Signaling cluster_synthesis NAPE Synthesis cluster_metabolism NAPE Metabolism cluster_action Downstream Signaling Phosphatidylcholine Phosphatidylcholine NAPE_Synthase N-Acyltransferase (e.g., PLAAT) Phosphatidylcholine->NAPE_Synthase Phosphatidylethanolamine Phosphatidylethanolamine Phosphatidylethanolamine->NAPE_Synthase SAPE This compound (SAPE) NAPE_Synthase->SAPE NAPE_PLD NAPE-PLD SAPE->NAPE_PLD NAE N-Adrenoyl-ethanolamine (NAE) NAPE_PLD->NAE PA Phosphatidic Acid NAPE_PLD->PA Receptors Cannabinoid Receptors (e.g., CB1, CB2) NAE->Receptors Activation Cellular_Response Modulation of Neurotransmission, Inflammation, etc. Receptors->Cellular_Response

Caption: General metabolic pathway of NAPE synthesis and downstream signaling.

Experimental Workflow for In Vivo NAPE Functional Study

The following diagram outlines a typical workflow for an in vivo study investigating the functional effects of a specific NAPE.

InVivo_Workflow Start Start Animal_Model Select Animal Model (e.g., Mouse, Rat) Start->Animal_Model Compound_Prep Prepare NAPE Solution (e.g., SAPE in vehicle) Animal_Model->Compound_Prep Administration Administer Compound (e.g., i.p., i.v., oral) Compound_Prep->Administration Behavioral_Assay Conduct Behavioral Assay (e.g., Food Intake, Morris Water Maze) Administration->Behavioral_Assay Tissue_Collection Collect Tissues (e.g., Brain, Liver) Behavioral_Assay->Tissue_Collection Biochemical_Analysis Perform Biochemical Analysis (e.g., Lipidomics, Western Blot) Tissue_Collection->Biochemical_Analysis Data_Analysis Analyze and Interpret Data Biochemical_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo functional study of a NAPE.

Conclusion and Future Directions

The current body of research strongly suggests that this compound (SAPE) is a biologically relevant phospholipid, particularly in the context of neuronal health and aging. While direct functional studies on SAPE are lacking, the known roles of the broader NAPE family provide a solid foundation for future investigations.

Key areas for future research include:

  • In Vitro Studies:

    • Directly assessing the effect of SAPE on mitochondrial function in neuronal cell lines, including parameters like oxygen consumption, ATP production, and mitochondrial membrane potential.

    • Investigating the role of SAPE in modulating the activity of membrane-bound enzymes, such as those involved in endocannabinoid signaling.

    • Comparing the membrane-stabilizing properties of SAPE with other NAPEs in artificial membrane systems.

  • In Vivo Studies:

    • Administering SAPE to animal models of aging and neurodegenerative diseases to evaluate its effects on cognitive function and neuropathological markers.

    • Utilizing lipidomics to track the metabolism of exogenously administered SAPE and identify its downstream bioactive products.

    • Exploring the potential anorectic and metabolic effects of SAPE in vivo.

By employing the comparative data and experimental protocols outlined in this guide, researchers can begin to unravel the specific functions of this compound and its potential as a therapeutic target in age-related and neurological disorders.

References

Unraveling the Impact of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE on Membrane Fluidity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The composition of the cellular membrane is a critical determinant of its biophysical properties, profoundly influencing a myriad of cellular processes including signal transduction, membrane trafficking, and the function of embedded proteins. Among the diverse array of phospholipids (B1166683) constituting the membrane bilayer, phosphatidylethanolamines (PEs) play a significant role in modulating membrane structure and function. This guide provides a comparative analysis of how 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE), a PE species containing a saturated fatty acid at the sn-1 position and a long-chain polyunsaturated fatty acid at the sn-2 position, affects membrane fluidity in comparison to other common PEs.

The Unique Structure of SAPE: A Tale of Two Chains

SAPE (18:0/22:4 PE) is a glycerophospholipid characterized by a stearic acid (18:0) acyl chain at the sn-1 position and an adrenic acid (22:4) acyl chain at the sn-2 position, attached to a phosphatidylethanolamine (B1630911) headgroup. The saturated nature of the stearic acid chain promotes ordered packing within the membrane, while the presence of four double bonds in the long adrenic acid chain introduces significant kinks, disrupting this order. This unique combination of a saturated and a highly unsaturated acyl chain suggests a complex influence on membrane fluidity.

Comparative Analysis of Membrane Fluidity

Membrane fluidity is not a simple parameter and is often characterized by several biophysical measurements. Here, we compare the expected effects of SAPE on membrane fluidity with other representative PEs based on their acyl chain composition. The primary determinants of membrane fluidity are the length and degree of unsaturation of the fatty acyl chains.

General Principles:

  • Acyl Chain Saturation: Saturated acyl chains, lacking double bonds, can pack tightly together, leading to a more ordered and less fluid (gel-phase) membrane. Unsaturated acyl chains, with one or more double bonds, introduce kinks that disrupt this tight packing, increasing membrane fluidity (liquid-crystalline phase).

  • Acyl Chain Length: Longer acyl chains exhibit stronger van der Waals interactions, which tends to decrease membrane fluidity.

  • Phosphatidylethanolamine (PE) Headgroup: The smaller headgroup of PE compared to phosphatidylcholine (PC) can lead to stronger intermolecular hydrogen bonding, which may result in a more ordered and less fluid membrane, all else being equal.

Based on these principles, the presence of the highly unsaturated adrenic acid (22:4) in SAPE is expected to be a dominant factor in increasing membrane fluidity by disrupting the packing of the lipid tails.

Quantitative Comparison of Membrane Fluidity Parameters

While direct experimental data for SAPE is limited in the readily available scientific literature, we can infer its properties and compare them to other well-characterized PEs. The following table summarizes key parameters used to assess membrane fluidity and provides a qualitative and quantitative comparison.

Phosphatidylethanolamine (PE) SpeciesAcyl Chain Composition (sn-1/sn-2)Expected Effect on Membrane FluidityMain Phase Transition Temperature (Tm) (°C)Fluorescence Anisotropy (r)Laurdan General Polarization (GP)
DSPE (Distearoyl-PE)18:0 / 18:0Decreased (highly ordered)~74HighHigh
POPE (Palmitoyl-oleoyl-PE)16:0 / 18:1Intermediate ~25IntermediateIntermediate
DOPE (Dioleoyl-PE)18:1 / 18:1Increased (disordered)~ -16LowLow
SAPE (Stearoyl-adrenoyl-PE)18:0 / 22:4Significantly Increased (highly disordered)Expected to be very low (< -20)Expected to be very lowExpected to be very low

Note: The values for SAPE are estimations based on the known effects of polyunsaturated fatty acids on membrane fluidity. Lower Tm, fluorescence anisotropy (r), and Laurdan GP values are indicative of higher membrane fluidity.

Experimental Methodologies for Assessing Membrane Fluidity

The quantitative data presented above are typically obtained through the following key experimental techniques:

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For lipids, the main phase transition from the gel phase to the liquid-crystalline phase is an endothermic event, and the temperature at which this occurs (Tm) is a key indicator of membrane fluidity. A lower Tm corresponds to a more fluid membrane.

Experimental Protocol:

  • Liposome (B1194612) Preparation: The lipid of interest (e.g., SAPE or other PEs) is dissolved in an organic solvent (e.g., chloroform/methanol). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film. The film is hydrated with a buffer solution and subjected to several freeze-thaw cycles to form multilamellar vesicles (MLVs). To obtain large unilamellar vesicles (LUVs), the MLV suspension is extruded through polycarbonate filters with a defined pore size.

  • DSC Measurement: A known amount of the liposome suspension is loaded into the sample pan of the DSC instrument, with an equal volume of buffer in the reference pan. The sample and reference are heated at a constant rate, and the differential heat flow is recorded as a function of temperature, generating a thermogram.

  • Data Analysis: The peak of the endothermic transition in the thermogram corresponds to the main phase transition temperature (Tm).

Fluorescence Anisotropy (or Polarization)

Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. In a more fluid membrane, the probe rotates more freely, leading to a lower fluorescence anisotropy value. Common probes include 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and its derivative TMA-DPH.

Experimental Protocol:

  • Liposome Preparation with Probe: Liposomes are prepared as described for DSC, with the addition of a fluorescent probe (e.g., DPH) to the initial lipid solution at a low molar ratio.

  • Fluorescence Measurement: The liposome suspension is placed in a fluorometer. The sample is excited with vertically polarized light, and the intensities of the emitted light are measured parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light.

  • Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is an instrumental correction factor.

Laurdan Generalized Polarization (GP)

Principle: Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In a more ordered, less hydrated (gel-phase) membrane, its emission maximum is blue-shifted compared to a more disordered, hydrated (liquid-crystalline phase) membrane. The GP value quantifies this spectral shift.

Experimental Protocol:

  • Liposome Preparation with Laurdan: Liposomes are prepared incorporating the Laurdan probe.

  • Fluorescence Spectroscopy: The emission spectrum of Laurdan in the liposome suspension is recorded over a range of wavelengths (e.g., 400-550 nm) using an excitation wavelength of around 340 nm.

  • GP Calculation: The GP value is calculated from the emission intensities at two wavelengths, typically 440 nm (I440, characteristic of the gel phase) and 490 nm (I490, characteristic of the liquid-crystalline phase), using the formula: GP = (I440 - I490) / (I440 + I490). Higher GP values indicate a more ordered membrane.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing membrane fluidity using the techniques described above.

experimental_workflow cluster_prep Liposome Preparation cluster_analysis Biophysical Analysis cluster_results Data Interpretation lipid_prep Lipid Film Formation hydration Hydration & Freeze-Thaw lipid_prep->hydration extrusion Extrusion (LUVs) hydration->extrusion dsc Differential Scanning Calorimetry (DSC) extrusion->dsc Tm Measurement fluorescence Fluorescence Spectroscopy extrusion->fluorescence Anisotropy / GP Measurement fluidity Membrane Fluidity Assessment dsc->fluidity fluorescence->fluidity

Caption: Experimental workflow for membrane fluidity analysis.

Signaling Pathways and Logical Relationships

The influence of SAPE and other PEs on membrane fluidity has significant downstream consequences for cellular signaling. A more fluid membrane can alter the lateral mobility and conformational state of membrane-bound receptors and enzymes, thereby modulating their activity.

signaling_pathway SAPE Incorporation of SAPE (18:0/22:4 PE) Membrane_Fluidity_Increase Increased Membrane Fluidity SAPE->Membrane_Fluidity_Increase Other_PE Incorporation of Saturated/Monounsaturated PE Membrane_Fluidity_Decrease Decreased Membrane Fluidity Other_PE->Membrane_Fluidity_Decrease Protein_Mobility_Increase Increased Lateral Mobility of Membrane Proteins Membrane_Fluidity_Increase->Protein_Mobility_Increase Protein_Conformation_Change Altered Protein Conformation Membrane_Fluidity_Increase->Protein_Conformation_Change Membrane_Fluidity_Decrease->Protein_Mobility_Increase Decreased Membrane_Fluidity_Decrease->Protein_Conformation_Change Signaling_Modulation Modulation of Signaling Pathways Protein_Mobility_Increase->Signaling_Modulation Protein_Conformation_Change->Signaling_Modulation

Caption: Impact of PE species on membrane-mediated signaling.

Head-to-head comparison of the stability of liposomes made with SAPE versus other phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of liposomal drug delivery systems is a critical parameter influencing therapeutic efficacy and shelf-life. This guide provides a detailed comparison of the stability of liposomes formulated with 1-stearoyl-2-azelaoyl-phosphatidylethanolamine (SAPE) against those constructed from other commonly used phospholipids (B1166683) like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC).

The choice of phospholipid is a cornerstone in liposome (B1194612) design, directly impacting the bilayer's rigidity, permeability, and overall stability. While saturated phospholipids like DSPC and DPPC are known for creating rigid and stable membranes, and unsaturated phospholipids like POPC offer more fluid bilayers, the unique chemical structure of SAPE, featuring a nine-carbon dicarboxylic acid (azelaic acid) at the sn-2 position, imparts distinct pH-sensitive properties that influence its stability profile.

Comparative Stability Data

To provide a clear comparison, the following table summarizes key stability parameters for liposomes formulated with SAPE versus other common phospholipids. It is important to note that direct head-to-head comparative studies for SAPE against all other phospholipids under identical conditions are limited in publicly available literature. The data presented for SAPE is based on its known pH-sensitive behavior, while the data for DSPC, DPPC, and POPC is derived from established knowledge of their physicochemical properties.

PhospholipidFormulation Composition (Typical)Particle Size (Initial)Polydispersity Index (PDI) (Initial)Zeta Potential (mV) (at neutral pH)Drug Leakage (at neutral pH)Stability Remarks
SAPE SAPE:Cholesterol (e.g., 60:40 mol%)~100-150 nm< 0.2~ -30 to -50 mVLowStable at neutral pH; designed to be unstable at acidic pH for triggered drug release.
DSPC DSPC:Cholesterol (e.g., 55:45 mol%)~100-120 nm< 0.1~ -5 to -15 mVVery LowHigh stability due to high phase transition temperature (Tc ≈ 55°C), forming a rigid bilayer at physiological temperatures.
DPPC DPPC:Cholesterol (e.g., 55:45 mol%)~100-130 nm< 0.15~ -5 to -15 mVLow to ModerateModerately stable; phase transition temperature (Tc ≈ 41°C) is closer to physiological temperature, leading to slightly higher permeability than DSPC.
POPC POPC:Cholesterol (e.g., 55:45 mol%)~110-140 nm< 0.2~ -5 to -15 mVModerate to HighLower stability due to the presence of an unsaturated oleoyl (B10858665) chain, resulting in a more fluid and permeable bilayer at physiological temperatures.

Note: The stability of liposomes is highly dependent on the complete formulation, including the presence of other lipids like cholesterol and PEGylated lipids, the encapsulated drug, and the preparation method.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess liposome stability.

Liposome Preparation (Thin-Film Hydration Method)

This is a common method for preparing liposomes in a laboratory setting.

Materials:

  • Phospholipids (SAPE, DSPC, DPPC, or POPC)

  • Cholesterol

  • Chloroform and Methanol (solvent system)

  • Phosphate-Buffered Saline (PBS) or other aqueous buffer

  • Drug to be encapsulated (optional)

Procedure:

  • The desired amounts of phospholipid and cholesterol are dissolved in a chloroform:methanol solvent mixture in a round-bottom flask.

  • The organic solvent is slowly removed under reduced pressure using a rotary evaporator, resulting in the formation of a thin lipid film on the flask's inner wall.

  • Any residual solvent is removed by placing the flask under a high vacuum for at least 2 hours.

  • The lipid film is hydrated with an aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation at a temperature above the phase transition temperature (Tc) of the primary phospholipid. This results in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

Characterization of Physicochemical Properties

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: A small aliquot of the liposome suspension is diluted with the hydration buffer to an appropriate concentration. The sample is then placed in a cuvette and measured using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes to determine the average particle size (Z-average) and the PDI, which indicates the width of the size distribution.

b) Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure: The liposome suspension is diluted in the appropriate buffer and placed in a specialized electrophoretic cell. An electric field is applied, and the velocity of the charged liposomes is measured. This velocity is then used to calculate the zeta potential, which is an indicator of the surface charge and the colloidal stability of the suspension.

In Vitro Drug Leakage Study

This experiment assesses the ability of the liposomes to retain the encapsulated drug over time.

Procedure:

  • Drug-loaded liposomes are separated from the unencapsulated (free) drug using methods like size exclusion chromatography or dialysis.

  • The liposome suspension is then incubated under specific conditions (e.g., in PBS at 37°C).

  • At predetermined time intervals, aliquots of the suspension are taken, and the liposomes are separated from the released drug (e.g., by ultracentrifugation or using dialysis bags).

  • The amount of drug remaining in the liposomes and the amount released into the surrounding medium are quantified using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).

  • The percentage of drug leakage is calculated as: (Amount of released drug / Total initial encapsulated drug) * 100.

Visualizing the Experimental Workflow and Stability Comparison

To better understand the processes involved, the following diagrams illustrate the experimental workflow for assessing liposome stability and the logical relationship in the stability comparison.

Liposome_Stability_Workflow cluster_prep Liposome Preparation cluster_char Characterization Lipid_Dissolution Lipid Dissolution (Phospholipid + Cholesterol) Film_Formation Thin-Film Formation (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration Hydration (Aqueous Buffer) Film_Formation->Hydration Extrusion Extrusion (Size Reduction) Hydration->Extrusion DLS Particle Size & PDI (DLS) Extrusion->DLS Zeta Zeta Potential Extrusion->Zeta Drug_Leakage Drug Leakage Study Extrusion->Drug_Leakage

Experimental workflow for liposome preparation and stability characterization.

Stability_Comparison_Logic cluster_props Key Stability Attributes SAPE SAPE Liposomes Physical_Stability Physical Stability (Size, PDI) SAPE->Physical_Stability Chemical_Stability Chemical Stability (Drug Retention) SAPE->Chemical_Stability pH_Sensitivity pH Sensitivity SAPE->pH_Sensitivity DSPC DSPC Liposomes DSPC->Physical_Stability High DSPC->Chemical_Stability High DSPC->pH_Sensitivity Low DPPC DPPC Liposomes DPPC->Physical_Stability Moderate DPPC->Chemical_Stability Moderate DPPC->pH_Sensitivity Low POPC POPC Liposomes POPC->Physical_Stability Low POPC->Chemical_Stability Low POPC->pH_Sensitivity Low

Logical comparison of the stability attributes of different phospholipid-based liposomes.

Conclusion

The stability of liposomes is a multifaceted property governed by the choice of phospholipids. SAPE, with its unique azelaoyl chain, offers the advantage of pH-sensitive drug release, making it an excellent candidate for targeted therapies aimed at acidic microenvironments, such as tumors. At physiological pH, SAPE liposomes are expected to exhibit good stability, comparable to other phosphatidylethanolamine-based formulations.

In contrast, saturated phospholipids like DSPC provide the highest level of stability in terms of drug retention and physical integrity due to their rigid membrane structure. DPPC offers a balance between stability and fluidity, while POPC's unsaturated nature leads to more fluid and consequently less stable liposomes. The selection of the optimal phospholipid will, therefore, depend on the specific requirements of the drug delivery application, balancing the need for stability during circulation with the desired release profile at the target site. Further direct comparative studies are warranted to fully elucidate the stability profile of SAPE liposomes in relation to these conventional phospholipids.

Safety Operating Guide

Prudent Disposal of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] All handling of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE, especially when in a volatile organic solvent, should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[2][4][5]

Key Handling Guidelines:

  • Avoid Contamination: Use glass, stainless steel, or Teflon utensils when handling organic solutions of the lipid to prevent leaching of impurities from plasticware.[6]

  • Prevent Degradation: This lipid is susceptible to hydrolysis and oxidation.[6] To minimize degradation prior to disposal, maintain it at its recommended storage temperature of -20°C and under an inert atmosphere if possible.[1][7][8]

  • Spill Management: In the event of a spill, absorb the material with an inert substance like sand or diatomite.[2] The contaminated absorbent should then be collected in a suitable, closed container for disposal.[4][9] Do not allow the product to enter drains or sewers.[2][4][9]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers must be carried out in accordance with all applicable national and local regulations.[2][9]

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.

  • Waste Collection:

    • Unused Product: If the product is in its original container, it should be disposed of as unused product.[4] Do not mix it with other waste.[9]

    • Solutions: If the lipid is in a solvent such as chloroform, it should be collected in a designated, properly labeled hazardous waste container for halogenated organic solvents.

    • Contaminated Materials: Any materials used to handle or clean up the lipid, such as pipette tips, gloves, and absorbent pads, should be placed in a sealed container labeled as hazardous waste.

  • Labeling: Ensure the waste container is clearly and accurately labeled with its contents, including the full chemical name and any solvents present.

  • Storage Pending Disposal: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, pending collection by your institution's hazardous waste management service.

  • Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, as required by your institution.

Quantitative Data Summary

Proper storage is crucial to maintain the stability of this compound before its use or disposal. The following table summarizes key quantitative data for handling and storage.

ParameterValueReference
Storage Temperature-20°C[1][6][7][8]
Recommended SolventChloroform[1]
Solubility in ChloroformApproximately 10-50 mg/ml[1]
Stability in SolutionAt least 2 years at -20°C[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Need to Dispose of This compound assess_form Assess Physical Form (Solid or in Solution?) start->assess_form solid_waste Treat as Solid Chemical Waste assess_form->solid_waste Solid liquid_waste Identify Solvent (e.g., Chloroform) assess_form->liquid_waste Solution consult_ehs Consult Institutional EHS/ Safety Officer for Specific Guidance solid_waste->consult_ehs halogenated_waste Segregate into Halogenated Organic Waste Container liquid_waste->halogenated_waste Halogenated non_halogenated_waste Segregate into Non-Halogenated Organic Waste Container liquid_waste->non_halogenated_waste Non-Halogenated halogenated_waste->consult_ehs non_halogenated_waste->consult_ehs package_label Package Securely and Label Waste Container Clearly consult_ehs->package_label store_waste Store in Designated Hazardous Waste Area package_label->store_waste dispose Arrange for Pickup by Certified Waste Disposal Service store_waste->dispose

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the integrity of your research. This phospholipid, containing the unsaturated adrenic acid, requires careful handling to prevent degradation and ensure accurate experimental outcomes.

Personal Protective Equipment (PPE)

A robust personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for handling phospholipids (B1166683) and chemicals.[1][2]

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard.[3]Protects against splashes of the chemical, whether in solid or solution form, and from flying particles.ANSI Z87.1 marked[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned laboratory coat, long pants, and closed-toe shoes.[2]Prevents skin contact with the chemical. Laboratory coats protect clothing and underlying skin from spills.[2] Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[3]EN 374 (Gloves)
Respiratory Protection Generally not required under normal use with adequate ventilation. If aerosols may be generated or if working with a powder outside of a fume hood, a NIOSH-approved respirator is recommended.Protects against the inhalation of aerosols or fine particles.NIOSH approved

Operational Plan: A Step-by-Step Protocol for Safe Handling

Following a systematic protocol minimizes the risk of exposure and maintains the stability of the compound. This phospholipid contains an unsaturated fatty acid and is susceptible to oxidation.[4]

1. Preparation and Environment:

  • Conduct all handling of this compound within a well-ventilated area, preferably inside a chemical fume hood.

  • Before beginning, ensure all necessary PPE is correctly worn.

  • Assemble all required materials, such as appropriate solvents, glassware, and transfer tools (glass, stainless steel, or Teflon).[4]

2. Handling the Compound:

  • If supplied as a powder: Allow the container to reach room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.[4] Weigh the desired amount carefully, avoiding the creation of dust.

  • If supplied in an organic solvent (e.g., chloroform): Use a glass or Teflon-lined syringe or pipette for transfer.[4] Be aware of the hazards associated with the solvent and handle accordingly.

  • Promptly dissolve powdered lipids in a suitable inert solvent.[4]

3. Storage:

  • Short-term storage: For lipids in an organic solution, store in a glass container with a Teflon-lined closure at -20°C.[4]

  • Long-term storage: For powdered forms of unsaturated lipids, it is recommended to dissolve them in a suitable organic solvent and store at -20°C under an inert gas like argon or nitrogen.[4]

4. Spill Management:

  • In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For powder spills, carefully sweep the material to avoid generating dust and place it in a sealed container for disposal.

  • Ensure the spill area is thoroughly cleaned with an appropriate solvent and decontaminated.

cluster_prep Preparation cluster_handling Handling cluster_procedure Procedure cluster_storage_disposal Storage & Disposal prep1 Don Appropriate PPE prep2 Work in Chemical Fume Hood prep1->prep2 handle1 Equilibrate to Room Temperature (if powdered) prep2->handle1 handle2 Weigh Powder or Measure Solution handle1->handle2 handle3 Dissolve or Dilute in Inert Solvent handle2->handle3 proc1 Perform Experiment handle3->proc1 store Store at -20°C in Glass with Teflon Cap proc1->store dispose Dispose of Waste proc1->dispose

A high-level workflow for the safe handling of this compound.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and adhere to institutional and regulatory guidelines.

1. Waste Segregation:

  • All materials that have come into direct contact with the phospholipid, including gloves, absorbent pads, and empty containers, should be treated as hazardous waste.

  • Collect these materials in a dedicated, clearly labeled, and sealed hazardous waste container.

2. Waste Labeling:

  • Label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any associated solvent hazards (e.g., "Chloroform").

3. Disposal Procedure:

  • Follow your institution's specific procedures for the disposal of chemical waste.

  • Do not dispose of this material down the drain or in regular trash.

  • Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.

cluster_collection Waste Collection cluster_containerization Containerization cluster_disposal Final Disposal start Waste Generation collect_solid Contaminated Solids (Gloves, Tubes) start->collect_solid collect_liquid Unused/Waste Solutions start->collect_liquid container Seal in Labeled Hazardous Waste Container collect_solid->container collect_liquid->container dispose_ehs Arrange Pickup by EHS or Licensed Contractor container->dispose_ehs end Disposed dispose_ehs->end

A logical flow for the proper disposal of waste containing this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.